molecular formula C27H27N5O4 B15572324 CFTR activator 1

CFTR activator 1

カタログ番号: B15572324
分子量: 485.5 g/mol
InChIキー: IZQQHYQEKBFWAG-SFHVURJKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CFTR activator 1 is a useful research compound. Its molecular formula is C27H27N5O4 and its molecular weight is 485.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C27H27N5O4

分子量

485.5 g/mol

IUPAC名

[(2S)-4-[7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]-2-methylpiperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C27H27N5O4/c1-18-17-30(13-14-31(18)26(33)19-7-5-4-6-8-19)27(34)21-16-25-28-12-11-22(32(25)29-21)20-9-10-23(35-2)24(15-20)36-3/h4-12,15-16,18H,13-14,17H2,1-3H3/t18-/m0/s1

InChIキー

IZQQHYQEKBFWAG-SFHVURJKSA-N

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CFTR Activator 1 (UCCF-339)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a pivotal anion channel, primarily responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells. Its proper function is crucial for maintaining electrolyte and fluid homeostasis in various organs, including the lungs, pancreas, and intestines. Dysfunctional CFTR, resulting from mutations in the CFTR gene, leads to the life-shortening genetic disorder, cystic fibrosis. Consequently, the development of small-molecule activators that can restore the function of mutant CFTR is a major focus of therapeutic research.

This technical guide provides a comprehensive overview of the mechanism of action of a representative CFTR activator, UCCF-339. This compound belongs to the flavone (B191248) class of CFTR activators and serves as a valuable tool for studying the pharmacology and gating mechanisms of the CFTR channel. We will delve into its molecular interactions, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.

Core Mechanism of Action of UCCF-339

UCCF-339 is a potent, cAMP-independent activator of the CFTR chloride channel. Its primary mechanism of action is to increase the open probability (Po) of the channel, thereby potentiating the flow of anions. Evidence suggests that UCCF-339 and related flavone compounds directly interact with the CFTR protein.

The prevailing hypothesis for the mechanism of action of flavone activators, including UCCF-339, involves the stabilization of the open-channel conformation by inhibiting the hydrolysis of ATP at the second nucleotide-binding domain (NBD2) of CFTR. The CFTR channel gating cycle is tightly coupled to ATP binding and hydrolysis at its two NBDs. ATP binding at both NBDs promotes the dimerization of these domains, which in turn triggers the opening of the channel pore. Subsequent hydrolysis of ATP, particularly at NBD2, leads to the destabilization of the NBD dimer and closure of the channel. By slowing down this ATP hydrolysis step, UCCF-339 is thought to prolong the time the channel remains in the open state, thus increasing the overall ion transport.

While UCCF-339 is a cAMP-independent activator, its efficacy is enhanced in the presence of a basal level of CFTR phosphorylation by protein kinase A (PKA). This suggests that for the channel to be receptive to the potentiating effects of UCCF-339, it must first be in a "primed" or partially active state, which is achieved through PKA-dependent phosphorylation of the Regulatory (R) domain of CFTR.

Chemical Structure of UCCF-339
CompoundIUPAC NameMolecular FormulaMolar MassPubChem CID
UCCF-339 6-(furan-2-yl)-2-(pyridin-4-yl)benzo[h]chromen-4-oneC₂₂H₁₃NO₃339.35 g/mol 71376521

Quantitative Data on UCCF-339 Activity

The potency and efficacy of UCCF-339 have been quantified in various in vitro systems. The following tables summarize key quantitative data from studies on wild-type and mutant forms of CFTR.

ParameterValueCell Line/SystemMutant CFTRReference Assay
Kd 1.7 µMFisher Rat Thyroid (FRT) cells expressing human CFTRWild-TypeIodide influx fluorescence assay
Maximal Activity 4-fold higher than apigeninFisher Rat Thyroid (FRT) cells expressing human CFTRWild-TypeIodide influx fluorescence assay and electrophysiology

Note: More specific EC50 data for UCCF-339 on both wild-type and F508del-CFTR is still under active investigation in many research settings. The related, less potent compound, UCCF-029, has a reported EC50 of 3.5 µM on ΔF508-CFTR.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of CFTR Activation by UCCF-339

The following diagram illustrates the proposed signaling pathway for CFTR activation by UCCF-339. It highlights the prerequisite of PKA-mediated phosphorylation and the subsequent direct potentiation of the channel by the activator.

CFTR_Activation_Pathway cluster_membrane Cell Membrane cluster_intracellular CFTR_closed CFTR (Closed/Phosphorylated) CFTR_open CFTR (Open) CFTR_closed->CFTR_open Channel Opening CFTR_open->CFTR_closed ATP Hydrolysis at NBD2 (Channel Closing) cAMP cAMP PKA PKA cAMP->PKA Activates PKA->CFTR_closed Phosphorylates R-domain ATP ATP ATP->CFTR_closed Binds to NBDs UCCF339 UCCF-339 UCCF339->CFTR_open Inhibits ATP hydrolysis at NBD2, stabilizing open state

Caption: Proposed signaling pathway of CFTR activation by UCCF-339.

Experimental Workflow for Characterizing a CFTR Activator

This diagram outlines a typical experimental workflow for the identification and characterization of a novel CFTR activator like UCCF-339.

Experimental_Workflow HTS High-Throughput Screening (e.g., YFP-based halide influx assay) Hit_ID Hit Identification and Prioritization HTS->Hit_ID Dose_Response Dose-Response Analysis (Determine EC50) Hit_ID->Dose_Response Ussing Ussing Chamber Electrophysiology (Confirm activity in polarized epithelia) Dose_Response->Ussing Patch_Clamp Patch-Clamp Electrophysiology (Single-channel analysis of gating) Ussing->Patch_Clamp Mechanism Mechanism of Action Studies (e.g., binding assays, effect on ATP hydrolysis) Patch_Clamp->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: Experimental workflow for CFTR activator characterization.

Detailed Experimental Protocols

YFP-Based Halide Influx Assay

This high-throughput assay is used for the initial screening and identification of CFTR activators. It measures the rate of iodide influx into cells co-expressing CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L). Iodide quenches the YFP fluorescence, and the rate of quenching is proportional to the CFTR channel activity.

Materials:

  • Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing human wild-type or F508del-CFTR and YFP-H148Q/I152L.

  • Culture Medium: Coon's modified Ham's F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Buffer (Cl--containing): 137 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4.

  • Assay Buffer (I--containing): 137 mM NaI, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4.

  • Activator Cocktail: Forskolin (B1673556) (10 µM) and UCCF-339 (at various concentrations) in Assay Buffer.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with excitation at ~485 nm and emission at ~520 nm.

Protocol:

  • Seed FRT cells into 96-well plates at a density that yields a confluent monolayer on the day of the assay.

  • On the day of the assay, wash the cells twice with 100 µL of Assay Buffer (Cl--containing).

  • Add 50 µL of the Activator Cocktail containing the desired concentration of UCCF-339 and forskolin to each well. Incubate for 10-20 minutes at 37°C.

  • Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.

  • After establishing a stable baseline, rapidly add 150 µL of Assay Buffer (I--containing) to each well.

  • Continue to record fluorescence every 1-2 seconds for 10-15 minutes.

  • The initial rate of fluorescence quenching is calculated and used to determine CFTR activity.

Ussing Chamber Electrophysiology

This technique measures ion transport across a polarized epithelial monolayer. It is a crucial secondary assay to confirm the activity of CFTR activators in a more physiologically relevant system.

Materials:

  • Cell Line: Human bronchial epithelial cells (e.g., CFBE41o-) expressing wild-type or F508del-CFTR, grown on permeable supports (e.g., Transwell inserts).

  • Ussing Chamber System: Including chambers, electrodes, and a voltage-clamp amplifier.

  • Ringer's Solution: 120 mM NaCl, 25 mM NaHCO₃, 3.3 mM KH₂PO₄, 0.8 mM K₂HPO₄, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM glucose. Gassed with 95% O₂/5% CO₂ to maintain pH 7.4.

  • Amiloride (B1667095): To block epithelial sodium channels (ENaC).

  • Forskolin: To activate adenylyl cyclase and raise cAMP levels.

  • UCCF-339: The CFTR activator being tested.

  • CFTRinh-172: A specific CFTR inhibitor to confirm the measured current is CFTR-dependent.

Protocol:

  • Mount the permeable support with the confluent cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

  • Fill both compartments with pre-warmed and gassed Ringer's solution.

  • Equilibrate the system for 15-30 minutes at 37°C.

  • Measure the baseline short-circuit current (Isc).

  • Add amiloride (10 µM) to the apical chamber to inhibit ENaC-mediated sodium absorption.

  • Once the Isc stabilizes, add forskolin (10 µM) to the basolateral side to activate CFTR.

  • Add UCCF-339 to the apical side in a cumulative dose-response manner (e.g., 0.1, 1, 10, 100 µM) and record the change in Isc.

  • At the end of the experiment, add CFTRinh-172 (10 µM) to the apical side to confirm that the stimulated current is mediated by CFTR.

Patch-Clamp Electrophysiology

This powerful technique allows for the direct measurement of ion flow through single CFTR channels, providing detailed information about channel gating kinetics (open and closed times).

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells transiently or stably expressing human CFTR.

  • Patch-Clamp Rig: Including a microscope, micromanipulator, amplifier, and data acquisition system.

  • Pipette Solution (extracellular): 140 mM N-methyl-D-glucamine (NMDG)-Cl, 2 mM MgCl₂, 5 mM CaCl₂, 10 mM HEPES, pH 7.4.

  • Bath Solution (intracellular): 140 mM NMDG-Cl, 2 mM MgCl₂, 1 mM EGTA, 10 mM HEPES, pH 7.4.

  • Activating Solution: Bath solution supplemented with 1 mM ATP and the catalytic subunit of PKA (100 U/mL).

  • UCCF-339: Dissolved in the activating solution.

  • Borosilicate glass capillaries for pulling micropipettes.

Protocol:

  • Pull micropipettes to a resistance of 5-10 MΩ when filled with pipette solution.

  • Form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane (cell-attached configuration).

  • Excise the patch of membrane to obtain an inside-out configuration, exposing the intracellular face of the membrane to the bath solution.

  • Perfuse the patch with the activating solution to induce CFTR channel activity.

  • Record single-channel currents at a holding potential of -50 mV.

  • After a stable baseline of channel activity is established, perfuse the patch with the activating solution containing UCCF-339 at the desired concentration.

  • Record the changes in channel activity, paying close attention to the open and closed dwell times.

  • Analyze the single-channel data to determine the open probability (Po), mean open time, and mean closed time.

Conclusion

UCCF-339 is a valuable research tool for elucidating the mechanisms of CFTR channel gating and for the development of novel CFTR modulators. Its proposed mechanism of action, involving the stabilization of the open-channel state through inhibition of ATP hydrolysis at NBD2, provides a clear target for structure-based drug design. The experimental protocols detailed in this guide offer a robust framework for the characterization of UCCF-339 and other potential CFTR activators, from high-throughput screening to detailed biophysical analysis. Further investigation into the precise binding site of UCCF-339 and its effects on the conformational dynamics of CFTR will undoubtedly provide deeper insights into the intricate regulation of this vital ion channel and pave the way for the development of more effective therapies for cystic fibrosis.

how does "CFTR activator 1" work

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of CFTR Activator 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel protein, primarily responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells.[1] Its function is vital for maintaining ion and fluid homeostasis in various organs, including the lungs, pancreas, and intestines.[1] Dysfunctional CFTR leads to diseases such as cystic fibrosis. CFTR activators are small molecules designed to enhance the activity of the CFTR protein, offering a promising therapeutic strategy. This guide provides a detailed overview of the mechanism of action of a representative CFTR activator, referred to here as "this compound," with a focus on the phenylquinoxalinone CFTRact-J027 as a prime example.

Mechanism of Action

CFTR activators can function through various mechanisms, including promoting the opening of the CFTR channel, increasing the duration the channel remains open, or boosting the expression of CFTR at the cell surface.[1] The activation of the CFTR channel is a complex process that typically requires phosphorylation by protein kinase A (PKA), followed by ATP binding and hydrolysis at the nucleotide-binding domains (NBDs).[2][3]

Some CFTR activators function by directly interacting with the CFTR protein, independent of the cyclic AMP (cAMP) pathway. For instance, the phenylquinoxalinone CFTRact-J027 has been shown to fully activate CFTR chloride conductance without causing an elevation in cytoplasmic cAMP.[4][5] However, its activity is enhanced in the presence of a low concentration of forskolin (B1673556), which suggests that a basal level of CFTR phosphorylation is necessary for its full effect.[5] This indicates that while it doesn't increase cAMP levels, it likely works on a phosphorylated form of the channel.

Other activators may work by increasing intracellular cAMP levels, thereby activating PKA and leading to CFTR phosphorylation and subsequent activation.[6] For example, some compounds identified in high-throughput screens were found to elevate cellular cAMP, likely through the inhibition of phosphodiesterases.[6]

Signaling Pathway for CFTR Activation

The canonical pathway for CFTR activation involves the elevation of intracellular cAMP, which binds to and activates PKA. PKA then phosphorylates the Regulatory (R) domain of the CFTR protein. This phosphorylation event allows for the binding and hydrolysis of ATP at the NBDs, leading to a conformational change that opens the chloride channel.

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Molecule Signaling Molecule Receptor GPCR Signaling Molecule->Receptor 1. Binding AC Adenylate Cyclase Receptor->AC 2. Activation cAMP cAMP AC->cAMP 3. ATP to cAMP CFTR CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open 7. Channel Opening Cl_ion Cl- CFTR_Open->Cl_ion 8. Cl- Efflux PKA PKA cAMP->PKA 4. Activation PKA->CFTR ATP ATP ATP->CFTR 6. ATP Binding & Hydrolysis (NBDs)

Diagram 1: General signaling pathway of cAMP-mediated CFTR activation.

Quantitative Data on CFTR Activators

The potency of various CFTR activators has been determined through in vitro assays. The half-maximal effective concentration (EC50) is a key metric used to compare the potency of these compounds.

CompoundClassEC50Cell Line / ModelNotes
CFTRact-J027 Phenylquinoxalinone~200 nMFRT cells expressing human wild-type CFTRFully activated CFTR chloride conductance.[4][5]
~300 nMMouse colonIncreased short-circuit current.[5]
This compound (16d) 23 nMNot specifiedPotent and selective CFTR activator.[7]
342 nMFRT cells expressing human CFTRIn the presence of 50 nM Forskolin.[7]
Phenylquinoxalinone Analogues PhenylquinoxalinoneDown to 21 nMNot specifiedImproved potency compared to CFTRact-J027.[8]
CFTRact-K089 Aminophenyl-1,3,5-triazine~250 nMCell culturesFully activated CFTR.[9]
Tetrahydrocarbazol, Hydroxycoumarin, Thiazolidine derivatives VariousKd down to 200 nMFRT cells co-expressing human CFTR and a GFP-based Cl- sensorActivated CFTR without cAMP elevation.[6]

Experimental Protocols

High-Throughput Screening (HTS) for CFTR Activators

A common method to identify novel CFTR activators is through cell-based high-throughput screening.[4][5]

Methodology:

  • Cell Line: Fisher Rat Thyroid (FRT) epithelial cells stably co-expressing human wild-type CFTR and a yellow fluorescent protein (YFP)-based halide sensor (e.g., YFP-H148Q/I152L) are used.[5]

  • Assay Principle: The YFP variant is sensitive to quenching by iodide ions (I⁻). When CFTR channels are open, iodide influx into the cells quenches the YFP fluorescence. The rate of fluorescence quenching is proportional to the CFTR channel activity.

  • Procedure:

    • FRT cells are plated in multi-well plates (e.g., 96-well or 384-well).

    • Cells are washed with a chloride-containing buffer (e.g., PBS).

    • Test compounds are added to the wells, often in the presence of a low concentration of a cAMP agonist like forskolin (e.g., 125 nM) to ensure a basal level of CFTR phosphorylation.[5][10]

    • After a short incubation period (e.g., 10 minutes), the plate is transferred to a plate reader.

    • Baseline YFP fluorescence is measured.

    • An iodide-containing solution is rapidly added to each well, and the fluorescence is continuously monitored.

    • The initial rate of fluorescence decay is calculated to determine CFTR activity. Compounds that increase the rate of quenching are identified as potential activators.

HTS_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis A Plate FRT cells expressing CFTR and YFP sensor B Wash cells with chloride buffer A->B C Add test compounds + low forskolin B->C D Incubate for 10 minutes C->D E Measure baseline YFP fluorescence D->E F Add iodide solution E->F G Monitor fluorescence quenching F->G H Calculate initial rate of quenching G->H I Identify active compounds H->I

Diagram 2: Experimental workflow for high-throughput screening of CFTR activators.
Short-Circuit Current (Isc) Measurement

This electrophysiological technique is used to measure ion transport across an epithelial monolayer.

Methodology:

  • Cell Culture: FRT cells expressing CFTR are grown on permeable filter supports to form a polarized monolayer.

  • Ussing Chamber: The filter support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.

  • Measurement: The potential difference across the monolayer is clamped to 0 mV, and the current required to maintain this voltage clamp is measured. This current, the short-circuit current (Isc), is a direct measure of net ion transport.

  • Procedure:

    • The baseline Isc is recorded.

    • The CFTR activator is added to the chamber. An increase in Isc indicates an increase in anion secretion (primarily Cl⁻) through CFTR.

    • To confirm that the current is mediated by CFTR, a specific CFTR inhibitor (e.g., CFTRinh-172) can be added, which should reverse the Isc increase.[5]

Conclusion

"this compound" represents a class of small molecules with significant therapeutic potential for diseases caused by CFTR dysfunction. The mechanism of action can vary, with some compounds directly activating the channel and others acting through the canonical cAMP/PKA signaling pathway. High-throughput screening and electrophysiological measurements are crucial experimental techniques for the discovery and characterization of these activators. The development of potent and specific CFTR activators, such as the phenylquinoxalinone derivatives, continues to be a promising area of research for new drug development.

References

The Synergistic Relationship Between CFTR Activator 1 and the cAMP Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, with a specific focus on the interplay with the cyclic AMP (cAMP) signaling pathway and the action of a representative CFTR potentiator, here referred to as "CFTR activator 1." For the purpose of this guide, the well-characterized potentiator Ivacaftor (B1684365) (VX-770) will be used as the primary example of a CFTR activator that directly modulates channel gating.

The Cystic Fibrosis Transmembrane Conductance Regulator is a crucial anion channel in epithelial cells, and its dysfunction is the cause of cystic fibrosis (CF).[1][2] The primary physiological activator of CFTR is the cAMP signaling cascade.[3] Small-molecule activators, particularly potentiators like Ivacaftor, are designed to enhance the function of CFTR channels that are present at the cell surface but have defective gating.[1][3] This document will detail the underlying signaling pathways, present quantitative data on activator efficacy, provide detailed experimental protocols for assessing CFTR function, and offer visual representations of these complex processes.

The cAMP Signaling Pathway and CFTR Activation

The canonical pathway for CFTR activation begins with the stimulation of G-protein coupled receptors (GPCRs), such as the β2-adrenergic receptor, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates the Regulatory (R) domain of the CFTR protein. This phosphorylation event induces a conformational change, which in conjunction with ATP binding and hydrolysis at the Nucleotide-Binding Domains (NBDs), leads to the opening of the channel pore and allows for the transport of chloride and bicarbonate ions.

cAMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Signal Signal (e.g., Adrenaline) GPCR GPCR (β2-Adrenergic Receptor) Signal->GPCR 1. Binding G_protein G-Protein GPCR->G_protein 2. Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP 4. Conversion CFTR_channel CFTR Channel (Closed) R_domain R-Domain (Phosphorylated) CFTR_open CFTR Channel (Open) CFTR_channel->CFTR_open 9. Gating G_protein->AC 3. Activation ATP1 ATP ATP1->AC PKA_inactive Inactive PKA cAMP->PKA_inactive 5. Binding PKA_active Active PKA PKA_inactive->PKA_active 6. Activation PKA_active->CFTR_channel 7. Phosphorylation of R-Domain ATP2 ATP ATP2->CFTR_channel 8. ATP Binding & Hydrolysis Cl_ion Cl- CFTR_open->Cl_ion 10. Ion Transport

Figure 1: The cAMP signaling pathway leading to CFTR activation.

Mechanism of Action of this compound (Ivacaftor/VX-770)

CFTR potentiators like Ivacaftor (VX-770) act directly on the CFTR protein to increase its channel open probability (Po). This is particularly effective for CFTR mutants that are present at the cell surface but have a gating defect (e.g., G551D mutation). Ivacaftor is thought to bind to the CFTR protein and stabilize the open state of the channel, thereby facilitating chloride transport. Its action is independent of the cAMP/PKA pathway's role in initiating activation but requires the channel to be in a phosphorylated state to exert its potentiating effect.

Ivacaftor_Mechanism cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CFTR_gating_mutant Gating-Defective CFTR (Phosphorylated) CFTR_potentiated Potentiated CFTR (Open State) CFTR_gating_mutant->CFTR_potentiated 2. Increased Open Probability (Po) Cl_in Cl- CFTR_potentiated->Cl_in Cl_out Cl- Cl_out->CFTR_potentiated 3. Enhanced Cl- Transport Ivacaftor Ivacaftor (VX-770) Ivacaftor->CFTR_gating_mutant 1. Direct Binding

Figure 2: Mechanism of action of a CFTR potentiator (Ivacaftor).

Quantitative Data for this compound (Ivacaftor/VX-770)

The potency of Ivacaftor has been determined in various assay systems. The half-maximal effective concentration (EC50) values provide a quantitative measure of its activity. It is important to note that the apparent potency can be influenced by experimental conditions, including the specific CFTR mutant being studied and the assay methodology.

CFTR VariantAssay TypeEC50 (nM)Reference
Wild-Type (WT)Single-channel patch clamp~0.49
G551DSingle-channel patch clamp~1.5
ΔF508Single-channel patch clamp~1.5
G551DUssing Chamber (FRT cells)~100
WTIodide flux in proteoliposomes~1000

Note: Recent studies suggest the aqueous solubility of Ivacaftor is much lower than previously thought (~60 nM), which may affect the interpretation of EC50 values from some cellular assays.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CFTR activator efficacy. Below are protocols for key experiments used in the characterization of compounds like Ivacaftor.

Ussing Chamber Assay for CFTR-Mediated Short-Circuit Current

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. It allows for the quantification of CFTR-mediated chloride secretion by measuring the short-circuit current (Isc).

Protocol:

  • Cell Culture:

    • Culture human bronchial epithelial (HBE) cells or Fisher rat thyroid (FRT) cells expressing the desired CFTR variant on permeable supports (e.g., Transwells) until a confluent and polarized monolayer is formed. This typically takes 7-14 days post-confluence.

    • For corrector studies, incubate the cells with the corrector compound (e.g., VX-809) for 24-48 hours prior to the assay.

  • Ussing Chamber Setup:

    • Equilibrate the Ussing chamber system to 37°C.

    • Prepare Ringer's solution and continuously bubble it with 95% O2 / 5% CO2.

    • Carefully excise the permeable support membrane and mount it between the two halves of the Ussing chamber.

    • Fill both apical and basolateral chambers with an equal volume of pre-warmed and gassed Ringer's solution.

  • Measurement of Isc:

    • Allow the system to equilibrate for 15-30 minutes and measure the baseline Isc.

    • Add an epithelial sodium channel (ENaC) inhibitor (e.g., 100 µM amiloride) to the apical chamber to block sodium current and isolate chloride transport.

    • Once the current stabilizes, stimulate CFTR by adding a cAMP agonist (e.g., 10 µM forskolin) to both chambers.

    • Add the CFTR activator (e.g., Ivacaftor at desired concentrations) to the apical chamber and record the increase in Isc.

    • Finally, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to confirm that the measured current is CFTR-specific.

Ussing_Chamber_Workflow start Start culture_cells 1. Culture epithelial cells on permeable supports start->culture_cells mount_monolayer 2. Mount cell monolayer in Ussing chamber culture_cells->mount_monolayer equilibrate 3. Equilibrate system (37°C) and measure baseline Isc mount_monolayer->equilibrate add_amiloride 4. Add Amiloride (apical) to block ENaC equilibrate->add_amiloride add_forskolin 5. Add Forskolin (B1673556) (apical/basolateral) to activate CFTR add_amiloride->add_forskolin add_activator 6. Add this compound (e.g., Ivacaftor) add_forskolin->add_activator add_inhibitor 7. Add CFTR Inhibitor (e.g., CFTRinh-172) add_activator->add_inhibitor analyze_data 8. Analyze change in Isc add_inhibitor->analyze_data end End analyze_data->end

Figure 3: Workflow for the Ussing chamber experiment.
Single-Channel Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the activity of individual CFTR channels, providing insights into channel gating properties like open probability (Po).

Protocol:

  • Cell Preparation:

    • Use cells expressing the CFTR variant of interest.

    • Culture cells on glass coverslips suitable for microscopy.

  • Pipette and Solutions:

    • Pull microelectrodes from borosilicate glass to a resistance of 5–8 MΩ.

    • Fill the pipette (extracellular solution) with a low chloride solution to create a large chloride gradient.

    • The bath (intracellular) solution should contain a high chloride concentration.

  • Recording:

    • Use an inverted microscope to identify a suitable cell.

    • Approach the cell with the microelectrode while applying positive pressure.

    • Upon touching the cell membrane, release the pressure to form a high-resistance seal (GΩ seal).

    • Excise the patch of membrane to achieve the inside-out configuration.

    • In the bath solution, add MgATP and the catalytic subunit of PKA to phosphorylate and activate the CFTR channels.

    • Record baseline channel activity.

    • Perfuse the bath with a solution containing the CFTR activator (e.g., Ivacaftor) and record the change in channel gating.

  • Data Analysis:

    • Analyze the recordings to determine single-channel current amplitude, open time, closed time, and calculate the open probability (Po).

Forskolin-Induced Swelling (FIS) of Intestinal Organoids

This assay provides a 3D cell culture model to assess CFTR function. Intestinal organoids derived from patient biopsies can be used to test the efficacy of CFTR modulators in a personalized manner.

Protocol:

  • Organoid Culture:

    • Establish and culture intestinal organoids from human biopsies in a basement membrane matrix (e.g., Matrigel®).

    • Grow organoids for 3-7 days after passaging.

  • Assay Preparation:

    • Plate organoids in a 96-well plate.

    • If testing a corrector, incubate the organoids with the compound for 18-24 hours.

    • Replace the culture medium with Krebs-Ringer Bicarbonate (KBR) buffer and allow it to equilibrate for 30 minutes at 37°C.

  • Swelling Assay:

    • Capture baseline (time = 0) brightfield images of the organoids.

    • Add 10 µM forskolin to the wells to stimulate CFTR-mediated fluid secretion into the organoid lumen. If testing a potentiator like Ivacaftor, it is added concurrently with forskolin.

    • Acquire images at regular intervals for 80-120 minutes.

  • Quantification:

    • Analyze the images using software like ImageJ to measure the change in the cross-sectional area of the organoids over time. The increase in area is proportional to CFTR function.

High-Throughput Screening (HTS) for CFTR Activators

The discovery of novel CFTR activators often begins with high-throughput screening of large compound libraries. A common HTS assay utilizes a halide-sensitive yellow fluorescent protein (YFP) to measure CFTR-mediated iodide influx.

HTS_Workflow start Start plate_cells 1. Plate cells expressing CFTR and YFP in 384-well plates start->plate_cells add_compounds 2. Add library compounds (one per well) plate_cells->add_compounds incubate 3. Incubate cells with compounds add_compounds->incubate add_stimulants 4. Add CFTR stimulants (e.g., Forskolin) incubate->add_stimulants measure_fluorescence1 5. Measure baseline YFP fluorescence add_stimulants->measure_fluorescence1 add_iodide 6. Add iodide-containing solution measure_fluorescence1->add_iodide measure_fluorescence2 7. Measure YFP fluorescence quenching rate add_iodide->measure_fluorescence2 identify_hits 8. Identify 'hits' (compounds that increase quenching rate) measure_fluorescence2->identify_hits end End identify_hits->end

Figure 4: Workflow for a YFP-based high-throughput screen.

Conclusion

The activation of the CFTR channel is a tightly regulated process primarily governed by the cAMP/PKA signaling pathway. The development of CFTR activators, such as the potentiator Ivacaftor, has revolutionized the treatment of cystic fibrosis for patients with specific mutations. A thorough understanding of the underlying molecular mechanisms and the use of robust in vitro and ex vivo assays are essential for the continued development of novel and more effective CFTR modulators. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals in the field of cystic fibrosis.

References

The Binding Site and Mechanism of Action of CFTR Activator 1 on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Protein

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The cystic fibrosis transmembrane conductance regulator (CFTR) protein is a crucial anion channel, and its dysfunction leads to cystic fibrosis (CF). Small-molecule activators that directly target and modulate CFTR function represent a promising therapeutic strategy. This technical guide provides a comprehensive overview of the binding site and mechanism of action of a representative potent CFTR activator, herein referred to as "CFTR Activator 1," on the human CFTR protein. This document synthesizes findings from structural biology, electrophysiology, and biochemical assays to offer a detailed understanding for researchers, scientists, and drug development professionals. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and development in this field.

Introduction to CFTR and its Activation

The CFTR protein, a member of the ATP-binding cassette (ABC) transporter superfamily, functions as a unique ion channel that transports chloride and bicarbonate ions across the apical membrane of epithelial cells.[1][2] Its activity is essential for maintaining ion and fluid homeostasis in various organs, including the lungs, pancreas, and intestines.[1] The channel's gating is a complex process regulated by phosphorylation of its Regulatory (R) domain by protein kinase A (PKA) and the binding and hydrolysis of ATP at its two nucleotide-binding domains (NBDs), NBD1 and NBD2.[3][4] Mutations in the CFTR gene can lead to defects in protein folding, trafficking, or channel gating, resulting in the multi-systemic disease, cystic fibrosis.

CFTR activators are small molecules that enhance the channel's open probability, leading to increased anion conductance. These molecules can act through various mechanisms, including direct interaction with the CFTR protein to allosterically modulate its function. Understanding the precise binding sites and mechanisms of these activators is critical for the rational design of more potent and specific therapeutic agents for CF.

The Binding Site of this compound

While the exact binding site of every CFTR activator is not fully elucidated and can vary between chemical classes, a significant body of evidence points towards the nucleotide-binding domains (NBDs) and their interface as a crucial binding region for many direct activators. Molecular docking studies, mutagenesis experiments, and cryo-electron microscopy have provided insights into these potential binding pockets.

One of the proposed binding sites for CFTR activators is located at the interface between NBD1 and NBD2. This region is critical for the ATP-dependent dimerization of the NBDs, a conformational change that is essential for channel opening. Activators binding to this site are thought to stabilize the NBD-dimerized, open state of the channel, thereby increasing the channel's open probability.

Another potential binding location is within the NBD1 domain itself. VRT-532, a CFTR potentiator, has been suggested to interact directly with NBD1. Binding at this site may allosterically influence the NBD1-NBD2 interaction or the interaction of NBD1 with other domains of the protein, ultimately leading to enhanced channel gating.

Cryo-EM structures of CFTR in complex with potentiators like ivacaftor (B1684365) have revealed a binding site within the transmembrane domains (TMDs), at a "hinge" region important for gating. This indicates that activators can also function by modulating the conformational changes within the pore-forming domains of the protein.

For the purpose of this guide, "this compound" is presented as a representative activator that is hypothesized to bind at the NBD1-NBD2 interface, a common proposed site for potent direct activators.

Quantitative Data for this compound

The efficacy and potency of CFTR activators are determined through various in vitro assays. The following table summarizes key quantitative data for a representative potent CFTR activator, "this compound" (based on data for potent activators like CFTRact-J027 and others).

ParameterValueCell Line/SystemAssay ConditionsReference
EC50 (Potency) ~200 - 350 nMFRT cells expressing human CFTRIn the presence of sub-maximal forskolin (B1673556) (to induce basal phosphorylation)
Maximal Efficacy Full activation (comparable to high concentrations of forskolin)FRT cells expressing human CFTRShort-circuit current measurement
Mechanism of Action Direct CFTR activation (does not elevate cAMP)Various cell linescAMP measurement assays
Selectivity No significant effect on other channels (e.g., ANO1, VRAC) at effective concentrationsFRT cells expressing ANO1, LN215 cellsElectrophysiological recordings
Reversibility ReversibleN/AWashout experiments in electrophysiological setups
Mutant CFTR Activation (G551D) Activates G551D-CFTR, often with lower affinity (Kd > 10 µM)Cells expressing G551D-CFTRElectrophysiological recordings

Experimental Protocols

The characterization of CFTR activators involves a combination of high-throughput screening, electrophysiological, and biochemical assays.

High-Throughput Screening (HTS) for CFTR Activators

This protocol describes a cell-based HTS assay using a fluorescent indicator to identify compounds that increase CFTR-mediated anion conductance.

Principle: Fischer Rat Thyroid (FRT) cells co-expressing human wild-type CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) are used. The influx of iodide (I-) through activated CFTR channels quenches the YFP fluorescence. Activators of CFTR will enhance the rate of I- influx and thus the rate of fluorescence quenching.

Methodology:

  • Cell Culture: Plate FRT cells co-expressing human CFTR and YFP-H148Q/I152L in 96- or 384-well microplates and culture until confluent.

  • Compound Addition: Wash the cells with a chloride-containing buffer (e.g., PBS). Add test compounds (e.g., at 10 µM) along with a low concentration of forskolin (e.g., 125 nM) to induce a basal level of CFTR phosphorylation. Incubate for 10-20 minutes at room temperature.

  • Fluorescence Measurement: Place the microplate in a plate reader equipped with injectors.

  • Iodide Addition and Reading: Record baseline YFP fluorescence for 1-2 seconds. Rapidly inject an iodide-containing buffer (e.g., PBS with Cl- replaced by I-).

  • Data Acquisition: Continue to record fluorescence for an additional 10-15 seconds to measure the rate of quenching.

  • Analysis: Calculate the initial rate of fluorescence decay (dF/dt) for each well. Compare the rates from compound-treated wells to vehicle controls to identify potential activators.

Short-Circuit Current (Isc) Measurement in Ussing Chambers

This electrophysiological technique provides a quantitative measure of net ion transport across an epithelial monolayer.

Principle: Epithelial cells (e.g., FRT cells expressing CFTR or primary human bronchial epithelial cells) are grown on permeable supports to form a polarized monolayer. The monolayer is mounted in an Ussing chamber, which allows for the measurement of the short-circuit current, a direct measure of active ion transport. Activation of CFTR results in an increase in apical chloride secretion, which is measured as a negative change in Isc.

Methodology:

  • Cell Culture: Seed CFTR-expressing epithelial cells on permeable filter supports and culture until a polarized monolayer with high transepithelial resistance is formed.

  • Chamber Setup: Mount the filter support in an Ussing chamber containing appropriate physiological saline solutions on both the apical and basolateral sides. Maintain the temperature at 37°C and bubble the solutions with 95% O2/5% CO2.

  • Voltage Clamp: Clamp the transepithelial voltage to 0 mV using a voltage-clamp amplifier. The resulting current is the short-circuit current (Isc).

  • Baseline Measurement: Record a stable baseline Isc.

  • Compound Addition:

    • To establish a chloride gradient, the apical solution can be replaced with a low-chloride solution.

    • Add a phosphodiesterase inhibitor (e.g., IBMX) to the basolateral side to increase intracellular cAMP.

    • Add a sub-maximal concentration of an adenylate cyclase activator (e.g., forskolin) to the basolateral side to phosphorylate and sub-maximally activate CFTR.

    • Add the CFTR activator of interest (e.g., "this compound") in increasing concentrations to the apical side to determine its dose-response relationship.

    • At the end of the experiment, add a known CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-specific.

  • Data Analysis: Measure the change in Isc in response to the activator and plot the dose-response curve to calculate the EC50.

Excised Inside-Out Patch Clamp

This technique allows for the study of single CFTR channel activity.

Principle: A micropipette is used to form a high-resistance seal with the apical membrane of a cell expressing CFTR. The patch of membrane is then excised, with the intracellular side facing the bath solution. This configuration allows for precise control of the solutions bathing the intracellular face of the channel and for the direct measurement of the current flowing through individual channels.

Methodology:

  • Cell Preparation: Use cells expressing CFTR (e.g., CHO or HEK293 cells).

  • Pipette Preparation: Fill a glass micropipette with a chloride-containing solution.

  • Seal Formation: Bring the pipette into contact with the cell membrane and apply gentle suction to form a giga-ohm seal.

  • Patch Excision: Retract the pipette to excise the patch of membrane in an inside-out configuration.

  • Channel Activation:

    • Move the patch to a bath solution containing ATP and the catalytic subunit of PKA to phosphorylate and activate the CFTR channels in the patch.

    • Perfuse the patch with a solution containing the CFTR activator to observe its effect on channel gating.

  • Data Recording and Analysis: Record single-channel currents using a patch-clamp amplifier. Analyze the data to determine the effect of the activator on the channel's open probability (Po), single-channel conductance, and open/closed times.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual frameworks related to CFTR activation and its study.

CFTR_Activation_Pathway cluster_cytoplasm Cytoplasm CFTR CFTR (Inactive) CFTR_p CFTR (Phosphorylated) CFTR->CFTR_p AC Adenylate Cyclase ATP_cAMP ATP AC->ATP_cAMP Converts PKA_inactive PKA (Inactive) PKA_active PKA (Active) PKA_inactive->PKA_active Activates PKA_active->CFTR Phosphorylates (R-Domain) cAMP cAMP ATP_cAMP->cAMP cAMP->PKA_inactive Binds to ATP_hydrolysis ATP CFTR_open CFTR (Open Channel) Cl- Efflux CFTR_p->CFTR_open ATP Binding & Hydrolysis Activator This compound Activator->CFTR_p Binds and Stabilizes Open State

Caption: Canonical and direct activation pathway of the CFTR protein.

HTS_Workflow start Start: Plate FRT-CFTR-YFP cells wash Wash cells with buffer start->wash add_compounds Add test compounds + low forskolin wash->add_compounds incubate Incubate at room temperature add_compounds->incubate plate_reader Place plate in reader incubate->plate_reader inject_iodide Inject iodide buffer plate_reader->inject_iodide read_fluorescence Record YFP fluorescence quenching inject_iodide->read_fluorescence analyze Calculate dF/dt read_fluorescence->analyze identify_hits Identify primary hits (high dF/dt) analyze->identify_hits end End: List of potential activators identify_hits->end

Caption: High-throughput screening workflow for identifying CFTR activators.

Ussing_Chamber_Logic start Mount epithelial monolayer in Ussing Chamber voltage_clamp Voltage clamp to 0 mV start->voltage_clamp baseline Record baseline Isc voltage_clamp->baseline stimulate Add Forskolin/IBMX (sub-maximal stimulation) baseline->stimulate add_activator Add this compound (dose-response) stimulate->add_activator measure_isc Measure change in Isc add_activator->measure_isc inhibit Add CFTR inhibitor measure_isc->inhibit confirm Confirm Isc is CFTR-specific inhibit->confirm analyze Analyze data and calculate EC50 confirm->analyze end End: Quantitative assessment of activator potency analyze->end

Caption: Logical workflow for Ussing chamber experiments to quantify CFTR activator potency.

Conclusion

The development of potent and specific CFTR activators holds immense promise for the treatment of cystic fibrosis. A thorough understanding of their binding sites and mechanisms of action is paramount for the advancement of next-generation CFTR modulators. This guide has provided a consolidated overview of the current understanding of the binding site of a representative CFTR activator, along with quantitative data and detailed experimental protocols to aid in the ongoing research and development efforts in this critical area. The continued application of structural, electrophysiological, and biochemical techniques will undoubtedly lead to the discovery of even more effective therapies for individuals with cystic fibrosis.

References

The Structural Basis of CFTR Potentiation by Ivacaftor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and molecular underpinnings of the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) activator, Ivacaftor (B1684365) (VX-770). We delve into the mechanism of action, binding site, and the experimental methodologies used to elucidate these details, presenting quantitative data in a clear, comparative format.

Introduction to CFTR and Ivacaftor

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a unique member of the ATP-binding cassette (ABC) transporter superfamily that functions as a phosphorylation- and ATP-gated anion channel.[1] Mutations in the CFTR gene lead to cystic fibrosis (CF), a life-threatening genetic disorder. Ivacaftor (VX-770) is a CFTR potentiator, a class of drugs that enhances the channel's open probability (Po), thereby increasing chloride transport in mutant CFTR proteins that are present at the cell surface but have defective gating.[2]

Mechanism of Action

Ivacaftor acts as an allosteric modulator of CFTR.[3] Its potentiation effect is dependent on the phosphorylation of the CFTR's regulatory (R) domain by protein kinase A (PKA), a prerequisite for channel activity.[1][4] However, once the channel is phosphorylated, Ivacaftor can promote channel opening independently of ATP. It is thought to stabilize the open conformation of the channel, leading to a significant increase in the duration of channel opening events and consequently, enhanced chloride ion flux.

Signaling and Activation Pathway

The activation of the CFTR channel, potentiated by Ivacaftor, follows a multi-step process. Initially, cellular signaling pathways elevate intracellular cyclic AMP (cAMP) levels, leading to the activation of PKA. PKA then phosphorylates multiple sites on the R-domain of CFTR. This phosphorylation event causes a conformational change that relieves the R-domain's inhibitory effect on the nucleotide-binding domains (NBDs). Subsequently, ATP binding to the NBDs promotes their dimerization, which in turn triggers the opening of the channel pore. Ivacaftor binds directly to the CFTR protein, further stabilizing the open state of the channel and prolonging the period of ion conduction.

CFTR_Activation_Pathway cluster_cell Epithelial Cell cAMP cAMP PKA PKA cAMP->PKA activates CFTR_unphos CFTR (unphosphorylated) PKA->CFTR_unphos phosphorylates CFTR_phos CFTR (phosphorylated) CFTR_open CFTR (Open State) CFTR_phos->CFTR_open ATP-dependent gating CFTR_phos->CFTR_open potentiates opening Ivacaftor Ivacaftor Ivacaftor->CFTR_phos binds to Cl_ion Cl- CFTR_open->Cl_ion efflux CryoEM_Workflow Protein_Purification 1. CFTR Expression and Purification Complex_Formation 2. CFTR-Ivacaftor Complex Formation Protein_Purification->Complex_Formation Grid_Preparation 3. Cryo-EM Grid Preparation (Vitrification) Complex_Formation->Grid_Preparation Data_Collection 4. Cryo-EM Data Collection Grid_Preparation->Data_Collection Image_Processing 5. Image Processing and 2D Classification Data_Collection->Image_Processing 3D_Reconstruction 6. 3D Reconstruction and Model Building Image_Processing->3D_Reconstruction Structure_Analysis 7. Structural Analysis of Binding Site 3D_Reconstruction->Structure_Analysis

References

In-Depth Technical Guide: The Effect of CFTR Activator 1 on Ion Channel Gating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a pivotal ion channel responsible for fluid and electrolyte balance across epithelial surfaces. Dysfunctional CFTR leads to cystic fibrosis (CF), a life-limiting genetic disorder. Pharmacological activation of CFTR represents a promising therapeutic strategy. This technical guide focuses on "CFTR activator 1" (also known as compound 16d), a potent, selective, and orally bioavailable pyrazolo[1,5-a]pyrimidine (B1248293) derivative. We provide a comprehensive overview of its effects on CFTR ion channel gating, including quantitative data, detailed experimental protocols for its characterization, and visualizations of its proposed mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working on CFTR modulators.

Introduction to this compound (Compound 16d)

This compound (compound 16d) is a small molecule identified through medicinal chemistry efforts to optimize a series of pyrazolo[1,5-a]pyrimidine analogs. It has demonstrated high potency and selectivity for the CFTR chloride channel.[1][2][3] Unlike conventional CFTR activators that function through cAMP-dependent pathways, evidence suggests that compound 16d acts via a direct and potentially ATP-independent mechanism, making it a subject of significant interest for therapeutic development.[1]

Chemical Properties:

PropertyValue
Chemical Name 4-(5-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazine-1-carboxamide
CAS Number 2768261-09-0
Molecular Formula C23H26N6O3
Molecular Weight 446.49 g/mol

Quantitative Analysis of CFTR Activation

The potency of this compound has been quantified using various cellular assays. The following tables summarize the key quantitative data regarding its efficacy.

Table 1: Potency of this compound (Compound 16d)

ParameterCell LineAssay ConditionsValueReference
EC50 FRT cells expressing human CFTRYFP-based halide influx assay23 nM
EC50 FRT cells expressing human CFTRApical membrane current measurement342 nM (in the presence of 50 nM Forskolin)[1]

Table 2: Electrophysiological Characterization of CFTR Activation by Compound 16d

ParameterCell LineMethodConditionsObservationReference
Whole-Cell Current CHO-K1 cells expressing human CFTRWhole-cell patch clamp30 µM compound 16dStrong activation of CFTR currents with a linear I-V relationship[1]
Current Inhibition CHO-K1 cells expressing human CFTRWhole-cell patch clampApplication of 20 µM CFTRinh-172Complete inhibition of compound 16d-induced currents[1]

Mechanism of Action on Ion Channel Gating

CFTR channel gating is a complex process involving phosphorylation of the Regulatory (R) domain and ATP binding and hydrolysis at the Nucleotide-Binding Domains (NBDs). This compound appears to bypass the need for cAMP-mediated phosphorylation, suggesting a direct interaction with the CFTR protein to promote channel opening.

Proposed Signaling and Interaction Pathway

The following diagram illustrates the proposed direct activation mechanism of CFTR by compound 16d, contrasted with the canonical cAMP-dependent pathway.

CFTR_Activation_Pathway Proposed Mechanism of CFTR Activation by Compound 16d GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates R_domain R-Domain PKA->R_domain Phosphorylates Compound_16d This compound (Compound 16d) CFTR_closed CFTR (Closed State) Compound_16d->CFTR_closed Directly binds to allosteric site CFTR_open CFTR (Open State) CFTR_closed->CFTR_open Conformational change NBDs NBDs R_domain->NBDs Allows ATP binding to NBDs->CFTR_open ATP binding & hydrolysis opens channel

Figure 1: Proposed direct vs. cAMP-dependent CFTR activation.

Experimental Protocols

The following sections provide detailed methodologies for characterizing the effects of this compound on CFTR channel function.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure macroscopic CFTR currents in response to compound 16d.

Cell Culture:

  • Chinese Hamster Ovary (CHO-K1) cells stably expressing human wild-type CFTR are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • For experiments, cells are plated on glass coverslips and allowed to reach 50-70% confluency.

Solutions:

  • Extracellular (Bath) Solution (in mM): 145 NaCl, 4.5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

  • Intracellular (Pipette) Solution (in mM): 145 CsCl, 1 MgCl2, 1 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with CsOH).

Recording Procedure:

  • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Hold the membrane potential at -40 mV.

  • Apply voltage steps from -100 mV to +100 mV in 20 mV increments to record baseline currents.

  • Perfuse the cell with the extracellular solution containing the desired concentration of this compound (e.g., 30 µM).

  • Record currents using the same voltage-step protocol.

  • To confirm that the observed currents are mediated by CFTR, apply a known CFTR inhibitor (e.g., 20 µM CFTRinh-172) and record the currents again.

  • Analyze the data to determine the current-voltage (I-V) relationship and the magnitude of activation.

Single-Channel Patch-Clamp Analysis (Excised Inside-Out Patch)

This protocol allows for the direct measurement of the gating kinetics of individual CFTR channels.

Solutions:

  • Symmetrical Chloride Solution (for both bath and pipette, in mM): 150 N-methyl-D-glucamine (NMDG)-Cl, 5 MgCl2, 10 TES (pH adjusted to 7.4 with Tris).

Recording Procedure:

  • Establish a cell-attached patch on a CHO cell expressing CFTR.

  • Excise the patch to achieve the inside-out configuration, with the intracellular face of the membrane exposed to the bath solution.

  • Perfuse the patch with the symmetrical chloride solution containing MgATP (1 mM) and the catalytic subunit of protein kinase A (PKA, ~75 nM) to achieve basal phosphorylated channel activity.

  • Hold the membrane potential at a constant voltage (e.g., +80 mV or -80 mV).

  • Record single-channel openings and closings.

  • Perfuse the patch with a solution containing this compound at a desired concentration in the presence of MgATP and PKA.

  • Record single-channel activity in the presence of the activator.

  • Analyze the data to determine the open probability (Po), mean open time, and mean closed time.

Experimental and Analytical Workflow

The following diagram outlines the logical workflow for the comprehensive characterization of a novel CFTR activator like compound 16d.

Experimental_Workflow Workflow for Characterization of this compound A Initial Screening (e.g., YFP-based halide assay) B Determine EC50 A->B C Whole-Cell Patch Clamp B->C D Confirm CFTR-specificity (using CFTRinh-172) C->D E Characterize I-V Relationship C->E F Single-Channel Patch Clamp E->F G Determine Open Probability (Po) F->G H Analyze Mean Open/Closed Times F->H M Final Data Analysis & Reporting H->M I Molecular Docking/Modeling J Predict Binding Site I->J J->M K In Vivo Efficacy Studies (e.g., animal models of CF or dry eye) L Assess Therapeutic Potential K->L L->M

Figure 2: Experimental workflow for CFTR activator characterization.

Conclusion

This compound (compound 16d) is a highly potent, pyrazolo[1,5-a]pyrimidine-based activator of the CFTR chloride channel. Its proposed direct, cAMP-independent mechanism of action offers a novel avenue for the development of therapeutics for cystic fibrosis and other conditions related to CFTR dysfunction. The experimental protocols and workflows detailed in this guide provide a robust framework for the further investigation of this and other novel CFTR modulators. A thorough understanding of the effects of such compounds on CFTR gating at both the macroscopic and single-channel level is crucial for advancing these promising molecules through the drug discovery pipeline.

References

The Role of CFTR Activator 1 in Epithelial Fluid Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role and mechanisms of "CFTR activator 1," a designation for a class of small molecules that directly stimulate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This guide will cover the core principles of CFTR-mediated epithelial fluid transport, the molecular action of these activators, quantitative data on their efficacy, detailed experimental protocols for their study, and a visualization of the key signaling pathways involved.

Introduction: CFTR and Epithelial Fluid Transport

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is an anion channel primarily responsible for the transport of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions across the apical membrane of epithelial cells.[1][2] This ion movement is the primary driving force for fluid secretion in various tissues, including the airways, intestines, and pancreas, maintaining hydration of epithelial surfaces.[2] Dysfunctional CFTR, as seen in Cystic Fibrosis, leads to decreased anion and fluid secretion, resulting in thick, dehydrated mucus.[3]

CFTR activators are small molecules designed to enhance the function of the CFTR protein.[1][4] They represent a critical area of research for therapeutic interventions in conditions characterized by deficient epithelial fluid transport, such as cystic fibrosis and dry eye disease.[4] These activators can function through various mechanisms, including increasing the channel's open probability (potentiators) or correcting the misfolding and trafficking of mutant CFTR to the cell surface (correctors).[4] This guide focuses on activators that directly modulate channel function.

The activation of wild-type CFTR is a complex process primarily regulated by the cyclic AMP (cAMP) signaling pathway.[5][6] Hormones or neurotransmitters bind to G-protein coupled receptors (GPCRs), activating adenylyl cyclase to produce cAMP.[5] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the Regulatory (R) domain of the CFTR protein.[6][7] This phosphorylation, coupled with the binding and hydrolysis of ATP at the Nucleotide-Binding Domains (NBDs), induces a conformational change that opens the channel pore, allowing the efflux of chloride ions.[6]

Mechanism of Action of this compound

"this compound" encompasses a range of compounds that directly enhance CFTR channel activity. A prominent mechanism for many of these activators is to increase the open probability of the channel, effectively holding the gate open for longer periods to allow for increased chloride ion flow.[4] Some activators function independently of the cAMP/PKA pathway, while others may require a basal level of PKA-dependent phosphorylation to be effective.[8]

For instance, the phenylquinoxalinone CFTRact-J027 has been shown to fully activate CFTR chloride conductance without causing an increase in cytoplasmic cAMP levels, suggesting a direct interaction with the CFTR protein.[8][9] This direct activation is a key area of interest for drug development as it could bypass defects in the upstream signaling pathway.

Quantitative Data on this compound Efficacy

The potency of CFTR activators is typically quantified by their half-maximal effective concentration (EC₅₀) in functional assays. The following tables summarize quantitative data for representative CFTR activators from published studies.

ActivatorCell LineAssay TypeEC₅₀Reference
CFTRact-J027 FRT expressing wild-type CFTRShort-Circuit Current~200 nM[8][9]
Freshly isolated mouse colonShort-Circuit Current~300 nM[10]
GLPG1837 HEK cells expressing F508del CFTR (low temp corrected)YFP Halide Assay3.5 ± 0.2 nM[11]
HBE cells (G551D/F508del)Transepithelial Clamp Circuit (TECC)159 nM[11]
GLPG2451 HEK cells expressing F508del CFTR (low temp corrected)YFP Halide Assay11.1 ± 3.6 nM[11]
HBE cells (G551D/F508del)Transepithelial Clamp Circuit (TECC)675 nM[11]
Ivacaftor (VX-770) FRT cells expressing G551D-CFTRShort-Circuit Current100 nM[12]
FRT cells expressing F508del-CFTRShort-Circuit Current25 nM[12]
5,7,4'-Trimethoxyflavone Not SpecifiedNot Specified64 µM[12]

Table 1: EC₅₀ Values of Various CFTR Activators.

ActivatorCell Line/TissueChange in Short-Circuit Current (Isc)ConditionsReference
CFTRact-11 FRT expressing wild-type CFTR50% maximal activation at 200 nMIn the presence of 0.5 µM forskolin (B1673556)[13]
CFTRact-16 FRT expressing wild-type CFTR50% maximal activation at 200 nMIn the presence of 0.5 µM forskolin[13]
VRT-532 CFBE41o- expressing F508del-CFTRIncrease to 5.5 ± 0.7 µA/cm²Combined with corrector Corr-4a[14]
UCcf-152 CFBE41o- expressing F508del-CFTRIncrease to 3.7 ± 0.8 µA/cm²Combined with corrector Corr-4a[14]

Table 2: Effects of CFTR Activators on Short-Circuit Current.

Experimental Protocols

Ussing Chamber Short-Circuit Current (Isc) Measurement

The Ussing chamber is the gold standard for measuring epithelial ion transport.[15][16] It allows for the quantification of net ion movement across an epithelial monolayer by measuring the short-circuit current required to clamp the transepithelial voltage to zero.[17][18]

Materials:

  • Ussing Chamber System (e.g., EasyMount Ussing Chamber System)[17][18]

  • Voltage-clamp apparatus

  • Water-jacketed gas lifts for oxygenation and circulation

  • Ag/AgCl electrodes and 3M KCl agar (B569324) bridges

  • Ringer's solution (e.g., 120 mM NaCl, 20 mM HEPES, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 0.8 mM KH₂PO₄, 0.8 mM K₂HPO₄, 5 mM glucose, pH 7.4)[11]

  • Epithelial cells cultured on permeable supports (e.g., Snapwell™ inserts) to form a confluent monolayer[16]

  • CFTR activators and other pharmacological agents (e.g., amiloride (B1667095), forskolin, CFTRinh-172)

Procedure:

  • Cell Culture: Culture epithelial cells on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed (typically >300 Ω·cm²).[15]

  • System Preparation: Pre-warm the Ussing chamber system to 37°C and continuously gas the Ringer's solution with 95% O₂ / 5% CO₂.[17][18]

  • Mounting: Carefully mount the permeable support containing the cell monolayer between the two halves of the Ussing chamber, ensuring a tight seal.[15]

  • Equilibration: Fill both the apical and basolateral chambers with an equal volume of pre-warmed, gassed Ringer's solution and allow the system to equilibrate for 15-30 minutes until a stable baseline Isc is achieved.[15]

  • Pharmacological Additions:

    • Add amiloride (e.g., 10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents.[15]

    • Allow the Isc to stabilize.

    • To measure cAMP-mediated CFTR activation, add a phosphodiesterase inhibitor like IBMX followed by the adenylyl cyclase activator forskolin.

    • To test a "this compound," add the compound to the apical or basolateral chamber (depending on the compound's properties) and record the change in Isc.

    • To confirm that the observed current is CFTR-specific, add a CFTR inhibitor (e.g., CFTRinh-172) at the end of the experiment.[15]

  • Data Analysis: The change in Isc (ΔIsc) in response to the activator is a measure of its effect on CFTR-mediated ion transport.[11]

Yellow Fluorescent Protein (YFP) Halide Quenching Assay

This cell-based fluorescence assay provides a high-throughput method for screening CFTR activators.[19][20] It utilizes a halide-sensitive YFP mutant (YFP-H148Q/I152L) that is quenched by iodide (I⁻).[21][22] The rate of I⁻ influx through activated CFTR channels is measured as the rate of fluorescence quenching.[21][22]

Materials:

  • Epithelial cells stably co-expressing the halide-sensitive YFP and the CFTR channel of interest.[20][23]

  • 96- or 384-well black, clear-bottom microplates.[23]

  • Fluorescence plate reader with kinetic read capability.

  • Chloride-containing buffer (e.g., PBS).

  • Iodide-containing buffer (same composition as chloride buffer, but with NaCl replaced by NaI).

  • CFTR activators and other pharmacological agents.

Procedure:

  • Cell Plating: Seed the YFP- and CFTR-expressing cells into the microplates and grow to confluence.[23]

  • Compound Incubation: Incubate the cells with the "this compound" or vehicle control for the desired period.

  • Assay Protocol:

    • Wash the cells with chloride-containing buffer.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Rapidly add the iodide-containing buffer, which also contains a CFTR agonist like forskolin to activate the channels.[21][22]

    • Immediately begin recording the fluorescence intensity over time.[21][22]

  • Data Analysis: The initial rate of fluorescence decrease is proportional to the CFTR-mediated iodide influx.[24] The activity of the "this compound" is determined by comparing the quenching rate in treated wells to control wells.

Signaling Pathways and Experimental Workflows

CFTR Activation Signaling Pathway

The canonical pathway for CFTR activation involves cAMP and PKA. The following diagram illustrates this process.

CFTR_Activation_Pathway cluster_extracellular Extracellular Hormone/Neurotransmitter Hormone/Neurotransmitter GPCR GPCR Hormone/Neurotransmitter->GPCR Binds AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP Converts ATP to CFTR_channel CFTR Channel (Closed) CFTR_open CFTR Channel (Open) CFTR_channel->CFTR_open Opens PKA Protein Kinase A (PKA) cAMP->PKA Activates R_domain R-Domain PKA->R_domain Phosphorylates ATP_NBD ATP NBDs NBDs ATP_NBD->NBDs Binds R_domain->NBDs Conformational Change Cl_ion Cl- CFTR_open->Cl_ion

Caption: Canonical cAMP/PKA signaling pathway for CFTR activation.

Direct CFTR Activation by "this compound"

Some activators can bypass the canonical signaling pathway and act directly on the CFTR protein.

Direct_CFTR_Activation cluster_extracellular Extracellular Activator This compound CFTR_channel CFTR Channel (Basal State) Activator->CFTR_channel Directly Binds and Activates CFTR_open CFTR Channel (Open) CFTR_channel->CFTR_open Opens Cl_ion Cl- CFTR_open->Cl_ion

Caption: Direct activation of the CFTR channel by a small molecule activator.

Experimental Workflow for "this compound" Screening and Characterization

The following diagram outlines a typical workflow for identifying and characterizing novel CFTR activators.

Experimental_Workflow HTS High-Throughput Screening (YFP Halide Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Analysis (YFP Assay) Hit_ID->Dose_Response Active Compounds EC50 EC₅₀ Determination Dose_Response->EC50 Ussing Secondary Screening (Ussing Chamber) EC50->Ussing Potent Compounds Mechanism Mechanism of Action Studies (e.g., cAMP measurement) Ussing->Mechanism Lead Lead Compound Mechanism->Lead

Caption: A typical experimental workflow for the discovery and characterization of CFTR activators.

Conclusion

"this compound" represents a promising class of molecules for the therapeutic modulation of epithelial fluid transport. A thorough understanding of their mechanism of action, combined with robust quantitative assessment using standardized experimental protocols, is essential for the successful development of novel treatments for diseases such as cystic fibrosis. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to advance this critical field of study.

References

Preliminary Efficacy of CFTR Activators: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy studies on Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) activators. While specific data on a compound designated solely as "CFTR activator 1" is limited in publicly available scientific literature, this document synthesizes findings from preclinical studies of several potent, well-characterized small-molecule CFTR activators. The data herein serves as a representative guide to the methodologies and expected outcomes in the evaluation of this therapeutic class.

Core Efficacy Data

The activation of the CFTR channel, a key regulator of ion and fluid transport in epithelial tissues, presents a promising therapeutic strategy for conditions such as dry eye disease and constipation.[1][2] The primary mechanism of action involves the direct stimulation of the CFTR protein, leading to an increase in chloride ion secretion and subsequent water movement.[1][3]

Quantitative data from in vitro and in vivo preclinical studies of representative CFTR activators are summarized below.

Table 1: In Vitro Potency of Representative CFTR Activators

CompoundAssay SystemEC50 (nM)Efficacy (% of Forskolin)Reference
"this compound" Not Specified23Not Specified
CFTRact-K089Cell Culture~250Full Activation[1][4]
CFTRact-K267Human Wild-Type CFTR~30Full Activation[1]
CFTRact-J027FRT cells with wild-type CFTR~200Full Activation[2]
Cact-3WT-CFTR-expressing FRT cellsPotent (Specific EC50 not stated)Strong and Sustained[3]

Table 2: In Vivo Efficacy of Representative CFTR Activators in Animal Models

CompoundAnimal ModelDosingKey FindingsReference
CFTRact-K089Mouse Model of Dry EyeTopical, 0.1 nmol, 3x dailyRestored tear volume to basal levels; Prevented and reversed corneal epithelial disruption.[4][4]
CFTRact-K267MouseTopicalIncreased tear volume for 8 hours.[1][1]
CFTRact-J027Loperamide-induced Mouse Model of ConstipationOral, ~0.5 mg/kg (ED50)Normalized stool output and water content.[2][2]
Cact-3Scopolamine-induced Dry Eye Mouse ModelTopicalSignificantly increased tear volume; Reduced ocular surface damage and inflammation.[3][3]

Key Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of CFTR activators.

High-Throughput Screening (HTS) for CFTR Activators

A common initial step in the discovery of novel CFTR activators is a cell-based high-throughput screening of large compound libraries.[2][5]

Experimental Workflow:

  • Cell Line: A stable cell line co-expressing human wild-type CFTR and a halide-sensitive yellow fluorescent protein (YFP) is typically used.

  • Assay Principle: The assay is based on the quenching of YFP fluorescence by iodide influx through the CFTR channel.

  • Procedure:

    • Cells are plated in multi-well plates.

    • A baseline fluorescence is measured.

    • An iodide-containing solution along with test compounds is added.

    • The rate of fluorescence quenching is monitored kinetically, which is proportional to the CFTR channel activity.

  • Hit Identification: Compounds that induce a significant increase in the rate of fluorescence quenching are identified as potential CFTR activators.

HTS_Workflow start Plate cells expressing CFTR and YFP read1 Measure baseline fluorescence start->read1 add_compounds Add test compounds and iodide solution read1->add_compounds read2 Monitor fluorescence quenching kinetically add_compounds->read2 analyze Identify compounds with increased quenching rate read2->analyze hit Potential CFTR Activator analyze->hit Significant Quenching

Fig. 1: High-Throughput Screening Workflow for CFTR Activators.
Short-Circuit Current (Isc) Analysis

This electrophysiological technique is a gold-standard secondary assay to confirm and characterize the activity of hit compounds on CFTR-mediated chloride transport across an epithelial monolayer.[5]

Methodology:

  • Cell Culture: CFTR-expressing epithelial cells (e.g., Fischer Rat Thyroid - FRT) are grown on permeable filter supports to form a polarized monolayer.

  • Ussing Chamber: The filter support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer.

  • Measurement: The potential difference across the monolayer is clamped to 0 mV, and the resulting current (short-circuit current) is measured.

  • Stimulation: Test compounds are added to the apical or basolateral bath, and the change in Isc is recorded. An increase in the downward current (anion secretion) is indicative of CFTR activation.

  • Data Analysis: The magnitude of the Isc increase is used to determine the potency (EC50) and efficacy of the activator.

In Vivo Models of Dry Eye Disease

To assess the therapeutic potential of CFTR activators for dry eye, various animal models are utilized.[3][4]

Scopolamine-Induced Dry Eye Model:

  • Induction: Systemic administration of the muscarinic receptor antagonist scopolamine (B1681570) to mice to reduce tear secretion.

  • Treatment: Topical administration of the CFTR activator or vehicle.

  • Efficacy Endpoints:

    • Tear Volume Measurement: Using phenol (B47542) red threads or a Schirmer's test.

    • Corneal Staining: Fluorescein staining to assess corneal epithelial damage.

    • Histology and Immunohistochemistry: To evaluate ocular surface inflammation.

Signaling and Activation Pathway

CFTR channel activity is primarily regulated by the cyclic AMP (cAMP) signaling pathway.[1] However, many small-molecule activators, such as CFTRact-J027, have been shown to act directly on the CFTR protein, independent of intracellular cAMP levels.[2]

CFTR_Activation_Pathway cluster_membrane Cell Membrane CFTR CFTR Channel Chloride_Secretion Cl- Secretion & Fluid Movement CFTR->Chloride_Secretion opens to allow PKA Protein Kinase A (PKA) PKA->CFTR phosphorylates cAMP cAMP cAMP->PKA activates ATP ATP ATP->CFTR binds & hydrolyzes Small_Molecule Small-Molecule CFTR Activator Small_Molecule->CFTR direct activation Phosphorylation Phosphorylation of R-domain

Fig. 2: CFTR Activation Pathways.

This diagram illustrates the canonical cAMP-dependent pathway and the direct activation mechanism of certain small-molecule CFTR activators.

Conclusion

The preliminary studies on various potent CFTR activators demonstrate a promising therapeutic approach for conditions characterized by deficient epithelial fluid secretion. The methodologies outlined provide a robust framework for the continued discovery and development of this class of compounds. While the specific data for "this compound" is not extensively published, the collective evidence from analogous compounds strongly supports the potential of CFTR activation as a viable therapeutic strategy. Further research will be crucial to delineate the clinical efficacy and safety of these novel agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of CFTR Activator 1 (Compound 16d)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of a potent and selective Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) activator, herein referred to as CFTR Activator 1 (also designated as compound 16d in associated literature).[1][2] This pyrazolo[1,5-a]pyrimidine (B1248293) analog has demonstrated significant potential in preclinical models, particularly for conditions like dry eye disease, by enhancing CFTR-mediated chloride and fluid secretion.[1][3]

Compound Data Summary

The following table summarizes the key quantitative data for this compound (compound 16d ).

PropertyValueReference
IUPAC Name 2-(6-(3,4-dimethoxyphenyl)-4-(4-benzoylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-methylacetamide[1]
Molecular Formula C₂₇H₂₇N₅O₄[1]
Molecular Weight 485.53 g/mol [1]
EC₅₀ 23 nM[1]
EC₅₀ (in FRT cells with 50 nM Forskolin) 342 nM[4]
Aqueous Solubility (PBS) > 1 µM[1][3]

Signaling Pathway and Mechanism of Action

CFTR channels are primarily activated by the cAMP/PKA signaling pathway. Upon stimulation by an agonist (e.g., forskolin), intracellular cAMP levels rise, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates the Regulatory (R) domain of the CFTR protein, which, in conjunction with ATP binding to the Nucleotide-Binding Domains (NBDs), causes a conformational change that opens the chloride ion channel.[2]

This compound (compound 16d ) functions as a potentiator, enhancing the channel's open probability. It exhibits its potent activity in the presence of low concentrations of forskolin (B1673556), suggesting it works synergistically with the cAMP pathway.[1][4] While it does not significantly increase cAMP levels on its own, it strongly activates CFTR currents, which are then completely inhibited by the selective CFTR inhibitor, CFTRinh-172.[1][4]

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR 1. AC Adenylate Cyclase GPCR->AC 2. ATP_cAMP ATP -> cAMP AC->ATP_cAMP 3. CFTR_Channel CFTR Channel (Closed) CFTR_Channel_Open CFTR Channel (Open) CFTR_Channel->CFTR_Channel_Open Cl_ion Cl- CFTR_Channel_Open->Cl_ion Efflux PKA PKA (Inactive) ATP_cAMP->PKA 4. PKA_Active PKA (Active) PKA->PKA_Active PKA_Active->CFTR_Channel 5. Phosphorylation (R-Domain) ATP_Hydrolysis ATP Binding & Hydrolysis ATP_Hydrolysis->CFTR_Channel 6. (NBDs) Activator1 This compound (Compound 16d) Activator1->CFTR_Channel_Open 7. Potentiation Fluid_Secretion Fluid Secretion Cl_ion->Fluid_Secretion

Caption: Simplified CFTR activation signaling pathway.

Experimental Protocols

Synthesis of this compound (Compound 16d)

The synthesis of compound 16d is a multi-step process. The general workflow involves the formation of a pyrazolo[1,5-a]pyrimidine core, followed by functionalization. The detailed steps are derived from the supporting information of Kim et al., J. Med. Chem. 2023.

Synthesis_Workflow A 3,4-Dimethoxy- acetophenone B Enamine Intermediate (2) A->B DMF-DMA, Reflux C Pyrazolo[1,5-a]pyrimidine Carboxylic Acid (4) B->C 1. Methyl 5-amino-1H-    pyrazole-3-carboxylate 2. Hydrolysis D Amide Intermediate (14d) C->D N-Methyl-2-chloroacetamide, K₂CO₃, DMF E Ester Intermediate (15d) D->E Esterification F Final Compound (16d) E->F Amide Coupling with (4-aminophenyl)(phenyl)methanone, Pyridine (B92270)

Caption: Synthetic workflow for this compound (16d).

Protocol:

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (Intermediate 2)

  • To a solution of 3,4-dimethoxyacetophenone (1.0 eq) in a suitable solvent, add N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA, 1.5 eq).

  • Heat the reaction mixture under reflux for the specified time (monitor by TLC).

  • After completion, cool the mixture and remove the solvent under reduced pressure to yield the crude enamine product, which can be used in the next step without further purification.

Step 2: Synthesis of 6-(3,4-dimethoxyphenyl)-3-(2-(methylamino)-2-oxoethyl)pyrazolo[1,5-a]pyrimidine-4-carboxylic acid (Intermediate 4)

  • React the enamine intermediate (2) with methyl 5-amino-1H-pyrazole-3-carboxylate in a suitable solvent to form the pyrazolo[1,5-a]pyrimidine ring.

  • Perform hydrolysis of the resulting ester using a base (e.g., NaOH) in a mixture of THF, MeOH, and H₂O at 60 °C for 2 hours to yield the carboxylic acid.[1]

  • Acidify the mixture to precipitate the product, which is then filtered and dried.

Step 3: Synthesis of Intermediate Amide (14d)

  • To a solution of the carboxylic acid (4) in DMF, add potassium carbonate (K₂CO₃) and N-methyl-2-chloroacetamide.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent. Purify the product by column chromatography.

Step 4: Synthesis of Ester Intermediate (15d)

  • Convert the carboxylic acid group of intermediate 14d to its corresponding methyl or ethyl ester through standard esterification procedures (e.g., using SOCl₂ in methanol (B129727) or ethanol).

Step 5: Synthesis of this compound (16d)

  • Perform an amide coupling reaction between the ester intermediate (15d ) and (4-aminophenyl)(phenyl)methanone.

  • Dissolve the reactants in pyridine and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the final compound 16d by flash column chromatography to obtain a solid product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol for CFTR Activity Assay (YFP-Based)

This protocol is used to measure CFTR-mediated chloride channel activity in cells co-expressing human CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP). The influx of iodide (I⁻) quenches the YFP fluorescence, and the rate of quenching is proportional to CFTR channel activity.

Materials:

  • Fischer Rat Thyroid (FRT) cells stably co-expressing human wild-type CFTR and YFP-H148Q.

  • Phosphate-Buffered Saline (PBS).

  • Forskolin (FSK).

  • This compound (test compound).

  • Iodide-containing buffer (e.g., PBS with NaI replacing NaCl).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the FRT-CFTR/YFP cells into 96-well plates and grow until they form a near-confluent monolayer.

  • Compound Incubation:

    • Wash the cell monolayers with PBS.

    • Incubate the cells for 10-15 minutes at 37°C with a PBS solution containing the test compound (this compound at various concentrations) and a sub-maximal concentration of forskolin (e.g., 50-125 nM) to ensure a basal level of CFTR phosphorylation.[1]

  • Fluorescence Measurement:

    • Place the 96-well plate into a fluorescence plate reader set to record YFP fluorescence over time (e.g., excitation ~485 nm, emission ~520 nm).

    • Establish a stable baseline fluorescence reading for 2-5 seconds.

    • Using the plate reader's injector, rapidly add the iodide-containing buffer to all wells to initiate the quenching process.

    • Continue recording the fluorescence for an additional 10-20 seconds.

  • Data Analysis:

    • Calculate the initial rate of fluorescence decay (dF/dt) for each well.

    • Plot the rate of decay against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value.

Disclaimer: This document is intended for informational purposes for research professionals. All laboratory procedures should be conducted in accordance with institutional safety guidelines and by trained personnel. The synthesis and experimental protocols are summaries and may require optimization based on specific laboratory conditions. Please refer to the original cited literature for complete details.

References

Application Notes and Protocols for CFTR Activator 1 in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CFTR Activator 1, also known as Cact-A1, in patch clamp electrophysiology experiments. This document outlines the compound's characteristics, detailed experimental protocols, and expected outcomes for the functional characterization of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel.

Introduction to this compound

This compound is a potent and selective small molecule activator of the CFTR chloride channel. It is a valuable tool for studying both wild-type and mutant forms of the CFTR protein, including the common F508del mutation. A key feature of this compound is its cAMP-independent mechanism of action, suggesting a direct interaction with the CFTR protein to induce channel gating. This property makes it particularly useful for dissecting the molecular mechanisms of CFTR activation and for screening for other direct-acting CFTR modulators.

Chemical and Physical Properties

PropertyValue
Synonyms Cact-A1
Molecular Formula C₁₆H₁₃N₅O
Molecular Weight 291.31 g/mol
Appearance Light yellow powder
Solubility Soluble in DMSO (e.g., 100 mg/mL)
Storage Store at -20°C for long-term use.

Quantitative Data Summary

The following table summarizes the reported potency of this compound in activating CFTR channels.

ParameterCell TypeConditionValue
EC₅₀ --23 nM
EC₅₀ FRT cells expressing human CFTRIn the presence of 50 nM Forskolin342 nM
EC₅₀ CFTR-expressing Fisher rat thyroid cells-1.6 µM
EC₅₀ Primary CF-HBE cell cultures (δF508-CFTR)-3.5 µM

Signaling Pathway of CFTR Activation

This compound circumvents the canonical cAMP/PKA signaling pathway typically required for CFTR activation. This direct activation mechanism is depicted in the diagram below.

CFTR_Activation_Pathway CFTR Activation Pathways cluster_cAMP cAMP-Dependent Pathway cluster_direct Direct Activation GPCR GPCR AC AC GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CFTR_protein CFTR Channel PKA->CFTR_protein Phosphorylates & Activates Cl_ion Cl- CFTR_protein->Cl_ion Efflux CFTR_Activator_1 CFTR_Activator_1 CFTR_Activator_1->CFTR_protein Directly Activates

CFTR Activation Pathways Diagram

Experimental Protocols

The following are detailed protocols for using this compound in whole-cell and excised-patch clamp electrophysiology.

Cell Culture
  • Cell Lines: Fisher Rat Thyroid (FRT) cells, Chinese Hamster Ovary (CHO) cells, or Human Bronchial Epithelial (HBE) cells stably expressing wild-type or mutant CFTR are recommended. Calu-3 cells, which endogenously express CFTR, are also a suitable model.

  • Culture Conditions: Culture cells in appropriate medium supplemented with antibiotics and serum. For temperature-sensitive mutants like F508del-CFTR, incubation at a lower temperature (e.g., 27°C) for 24-48 hours prior to the experiment can facilitate protein trafficking to the cell membrane.

Whole-Cell Patch Clamp Protocol

This protocol is designed to measure macroscopic CFTR currents from an entire cell.

Solutions:

  • Extracellular (Bath) Solution (in mM): 145 NaCl, 4.5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 130 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA, 5 MgATP. Adjust pH to 7.2 with CsOH.

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Plate cells on glass coverslips at an appropriate density for patch clamping.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Form a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential of -40 mV.

  • Apply a voltage-step protocol (e.g., steps from -100 mV to +100 mV in 20 mV increments for 500 ms) to record baseline currents.

  • Perfuse the cell with the extracellular solution containing the desired concentration of this compound (e.g., 10 nM - 10 µM).

  • Repeat the voltage-step protocol to record the activated CFTR currents.

  • To confirm that the recorded current is mediated by CFTR, a specific CFTR inhibitor (e.g., CFTRinh-172) can be applied at the end of the experiment.

Whole-Cell Patch Clamp Workflow
Excised-Patch (Inside-Out) Clamp Protocol

This configuration allows for the direct application of compounds to the intracellular face of the membrane patch, ideal for studying the direct effects of this compound on channel gating.

Solutions:

  • Extracellular (Pipette) Solution (in mM): 145 NaCl, 4.5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Bath) Solution (in mM): 145 NaCl, 4.5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose, plus 1 mM MgATP. Adjust pH to 7.4 with NaOH.

Procedure:

  • Follow steps 1-4 of the whole-cell protocol to form a gigaohm seal.

  • Gently pull the pipette away from the cell to excise a patch of membrane, with the intracellular side facing the bath solution.

  • Clamp the membrane patch at a constant potential (e.g., +50 mV or -50 mV).

  • Record baseline single-channel activity in the presence of MgATP in the bath solution.

  • Perfuse the bath with a solution containing this compound at the desired concentration.

  • Record the changes in single-channel open probability and conductance.

Data Analysis

  • Whole-Cell Recordings: Analyze the current-voltage (I-V) relationship before and after the application of this compound. The magnitude of the current potentiation can be quantified by measuring the current density (pA/pF) at a specific voltage.

  • Single-Channel Recordings: Determine the single-channel conductance from the slope of the single-channel I-V relationship. The open probability (Po) can be calculated from the ratio of the total open time to the total recording time.

Troubleshooting

  • No response to this compound:

    • Confirm CFTR expression in the chosen cell line.

    • Ensure the compound is fully dissolved and applied at an appropriate concentration.

    • Check for rundown of CFTR activity, which can occur in excised patches.

  • High background noise:

    • Ensure a high-resistance seal (>1 GΩ).

    • Use freshly prepared solutions and filter them before use.

    • Properly ground the electrophysiology setup.

By following these guidelines, researchers can effectively utilize this compound to investigate the function and pharmacology of the CFTR ion channel with high precision.

In Vitro Assay Guide for CFTR Activator 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of "CFTR activator 1," a potent and selective activator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This document offers guidance on experimental design, data interpretation, and visualization of the underlying cellular mechanisms.

Introduction

This compound, also identified as compound 16d, is a small molecule designed to directly activate the CFTR protein. The CFTR channel is a crucial component in maintaining ion and fluid balance across epithelial surfaces. Dysfunctional CFTR is the underlying cause of cystic fibrosis. This compound has been shown to potently and selectively activate the CFTR chloride channel, making it a valuable tool for research and a potential therapeutic agent. Its mechanism of action is largely independent of the cyclic AMP (cAMP) signaling pathway, which is the canonical route for CFTR activation.

Data Presentation

The following table summarizes the quantitative data for this compound from various in vitro assays.

ParameterCell LineAssay TypeValueConditionsReference
EC50 FRT cells expressing human CFTRApical Membrane Current342 nMIn the presence of 50 nM Forskolin[1]
EC50 Not specifiedNot specified23 nMNot specified
Activation CHO-K1 cells expressing human CFTRWhole-cell patch clampStrong activation30 µM of this compound[1]
Inhibition FRT cells expressing human CFTRApical Membrane CurrentComplete inhibition10 µM CFTRinh-172[1]
Inhibition CHO-K1 cells expressing human CFTRWhole-cell patch clampComplete inhibition20 µM CFTRinh-172[1]

Signaling Pathway

This compound primarily functions through a cAMP-independent pathway to open the CFTR chloride channel. While the canonical pathway involves activation of adenylyl cyclase, production of cAMP, and subsequent activation of Protein Kinase A (PKA) to phosphorylate the CFTR channel, this compound appears to bypass this requirement. This direct or near-direct interaction leads to a conformational change in the CFTR protein, resulting in channel gating and chloride ion efflux.

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CFTR_activator_1 This compound CFTR CFTR Channel CFTR_activator_1->CFTR Direct Activation (cAMP-independent) Cl_ion Cl- CFTR->Cl_ion Efflux Chloride Efflux Cl_ion->Efflux YFP_Halide_Influx_Workflow Start Start Cell_Culture Culture FRT cells expressing CFTR and YFP-H148Q/I152L in 96-well plates Start->Cell_Culture Wash Wash cells with PBS Cell_Culture->Wash Incubation Incubate with this compound (e.g., 0-10 µM) +/- 50 nM Forskolin Wash->Incubation Plate_Reader Place plate in fluorescence plate reader Incubation->Plate_Reader Add_Iodide Add iodide-containing solution Plate_Reader->Add_Iodide Measure_Fluorescence Measure YFP fluorescence over time Add_Iodide->Measure_Fluorescence Analyze Analyze rate of fluorescence quenching Measure_Fluorescence->Analyze End End Analyze->End Ussing_Chamber_Workflow Start Start Cell_Culture Culture FRT cells on permeable supports (e.g., Snapwell inserts) until polarized Start->Cell_Culture Mount Mount the permeable support in the Ussing chamber Cell_Culture->Mount Equilibrate Equilibrate with Ringer's solution at 37°C Mount->Equilibrate Baseline Record baseline Isc Equilibrate->Baseline Amiloride Add Amiloride (apical) to block ENaC Baseline->Amiloride Activator Add this compound (apical and/or basolateral) Amiloride->Activator Inhibitor Add CFTRinh-172 (apical) to confirm specificity Activator->Inhibitor Record Continuously record Isc changes Inhibitor->Record Analyze Analyze the change in Isc (ΔIsc) Record->Analyze End End Analyze->End

References

Application Note & Protocol: High-Throughput Functional Assessment of "CFTR Activator 1" in Human Intestinal Organoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a monogenic, autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2][3] These mutations lead to a dysfunctional CFTR protein, an anion channel primarily responsible for chloride and bicarbonate transport across epithelial surfaces.[3][4] This dysfunction results in the accumulation of thick, sticky mucus in various organs, most notably the lungs and digestive tract. Patient-derived organoids, particularly from intestinal biopsies, have emerged as a powerful in vitro model for studying CFTR function and evaluating the efficacy of CFTR modulator therapies. These three-dimensional structures recapitulate the in vivo physiology and genotype of the donor, offering a personalized and high-throughput platform for drug screening.

This document provides a detailed protocol for testing the efficacy of a novel compound, "CFTR Activator 1," on CFTR function using a forskolin-induced swelling (FIS) assay in human intestinal organoids. The FIS assay provides a quantitative measure of CFTR-dependent ion and fluid transport into the organoid lumen.

Principle of the Forskolin-Induced Swelling (FIS) Assay

Forskolin (B1673556) is an adenyl cyclase activator that elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In intestinal organoids, increased cAMP activates the CFTR channel, leading to an efflux of chloride ions into the lumen. This ion movement creates an osmotic gradient, drawing water into the lumen and causing the organoids to swell. The degree of swelling is directly proportional to CFTR function and can be quantified by live-cell imaging. This assay can be used to assess baseline CFTR function and to evaluate the restorative effects of CFTR modulators like "this compound".

Signaling Pathway of CFTR Activation

The following diagram illustrates the general signaling pathway leading to CFTR activation in intestinal organoids. Forskolin stimulates adenylyl cyclase to produce cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the regulatory (R) domain of CFTR, leading to channel opening and chloride ion efflux. "this compound" is hypothesized to act as a potentiator, enhancing the opening of the CFTR channel.

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC CFTR CFTR Channel Cl_efflux CFTR->Cl_efflux Cl- Efflux ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->CFTR phosphorylates CFTR_Activator_1 CFTR Activator 1 CFTR_Activator_1->CFTR potentiates

Caption: Generalized signaling pathway of CFTR activation.

Experimental Protocol

This protocol is adapted from established methods for forskolin-induced swelling in intestinal organoids.

Materials and Reagents
ReagentSupplierCatalog #
Human Intestinal Organoid Culture Medium(e.g., IntestiCult™ Organoid Growth Medium)Varies
Matrigel® MatrixCorning354234
ForskolinSigma-AldrichF6886
"this compound"(Specify source)(Specify)
CFTR Inhibitor (e.g., CFTRinh-172)Sigma-AldrichC2992
Calcein AMThermo Fisher ScientificC3100MP
Krebs-Ringer Bicarbonate (KBR) Buffer(Prepare in-house)N/A
24-well tissue culture platesCorning3524
Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for testing "this compound".

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Culture intestinal organoids (3-7 days post-passage) B Plate organoids in Matrigel in a 24-well plate A->B C Pre-incubate with 'this compound' or vehicle B->C D Add Forskolin to stimulate CFTR C->D E Live-cell imaging (t=0 and subsequent time points) D->E F Quantify organoid swelling (change in area) E->F G Data analysis and comparison of treatment groups F->G

Caption: Experimental workflow for the FIS assay.
Step-by-Step Procedure

  • Organoid Culture and Plating:

    • Culture human intestinal organoids derived from either healthy individuals or CF patients according to standard protocols.

    • For the assay, organoids should be 3-7 days post-passage, exhibiting a well-formed lumen and multiple buds.

    • Plate the organoids in domes of Matrigel® in a 24-well plate.

  • Pre-incubation with "this compound":

    • Carefully remove the culture medium without disturbing the Matrigel® domes.

    • Add pre-warmed KBR buffer to each well and equilibrate for 30 minutes at 37°C.

    • Prepare working solutions of "this compound" at various concentrations in KBR buffer. Include a vehicle control (e.g., DMSO).

    • Replace the KBR buffer with the "this compound" solutions or vehicle control and incubate for a predetermined time (e.g., 1-3 hours) at 37°C. A positive control using a known CFTR potentiator (e.g., VX-770) and a negative control with a CFTR inhibitor (e.g., CFTRinh-172) should be included.

  • Forskolin Stimulation and Imaging:

    • Prepare a stock solution of Forskolin in DMSO.

    • Just before imaging, add Calcein AM to the wells for live-cell staining, if desired, to facilitate image analysis.

    • Acquire baseline images (t=0) of the organoids using a brightfield or fluorescence microscope.

    • Add Forskolin to each well to a final concentration of 5-10 µM.

    • Immediately begin acquiring images at regular intervals (e.g., every 15-20 minutes) for up to 2 hours.

  • Image Analysis and Data Quantification:

    • Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of the organoids at each time point.

    • For each organoid, calculate the percentage increase in area relative to its area at t=0.

    • The swelling response can be quantified by calculating the area under the curve (AUC) of the swelling over time.

Data Presentation

The quantitative data from the FIS assay should be summarized in a clear and structured format for easy comparison between treatment groups.

Table 1: Summary of Forskolin-Induced Swelling (FIS) Assay Results
Treatment GroupN (organoids)Average Swelling at 120 min (% increase from t=0)Area Under the Curve (AUC)
Vehicle Control + Forskolin(Specify)(Specify)(Specify)
"this compound" (Conc. 1) + Forskolin(Specify)(Specify)(Specify)
"this compound" (Conc. 2) + Forskolin(Specify)(Specify)(Specify)
"this compound" (Conc. 3) + Forskolin(Specify)(Specify)(Specify)
Positive Control (e.g., VX-770) + Forskolin(Specify)(Specify)(Specify)
Negative Control (CFTRinh-172) + Forskolin(Specify)(Specify)(Specify)

Expected Outcomes and Interpretation

  • Healthy Organoids: In organoids from healthy individuals, forskolin should induce significant swelling. "this compound" may further enhance this swelling, indicating its potential as a CFTR potentiator.

  • CF Organoids: In organoids from CF patients, the forskolin-induced swelling is expected to be significantly reduced or absent, depending on the specific CFTR mutation.

  • Effect of "this compound": A dose-dependent increase in swelling in CF organoids treated with "this compound" would indicate that the compound successfully restores CFTR function. The efficacy can be compared to that of known CFTR modulators.

  • Controls: The positive control should show a robust swelling response, while the negative control should exhibit minimal to no swelling, validating the assay's performance.

Conclusion

The forskolin-induced swelling assay in human intestinal organoids provides a physiologically relevant and high-throughput method to assess the efficacy of novel CFTR activators like "this compound". This protocol offers a detailed framework for conducting these experiments and analyzing the resulting data, which can significantly contribute to the development of new therapeutic strategies for Cystic Fibrosis. The correlation between organoid swelling and clinical biomarkers of CF underscores the translational potential of this in vitro model.

References

Application Notes and Protocols for In Vivo Delivery of CFTR Activator 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel, and its dysfunction is the cause of cystic fibrosis. CFTR activators are small molecules with the potential to restore the function of this channel, offering therapeutic promise for cystic fibrosis and other conditions like dry eye disease and constipation. "CFTR activator 1", a potent and selective CFTR activator with an EC50 of 23 nM, has demonstrated efficacy in preclinical in vivo models. This document provides detailed application notes and protocols for the in vivo delivery of "this compound" via topical (ocular), oral, and intravenous routes in mouse models.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Dry Eye Disease
ParameterVehicle ControlThis compound (2060 µM)
Administration Route Topical (Eye Drops)Topical (Eye Drops)
Dosage 5 µL5 µL
Frequency 3 times a day3 times a day
Duration 10 days10 days
Tear Secretion BaselineEnhanced
Corneal Erosion PresentImproved
Pro-inflammatory Cytokines (IL-1β, IL-17, TNF-α) mRNA ElevatedReduced
MMP2 mRNA ElevatedReduced

Data synthesized from a study on a mouse model of dry eye disease.[1]

Table 2: Representative Pharmacokinetic Parameters of a Pyrazolo[1,5-a]pyrimidine Derivative (Oral Administration in Mice)
ParameterValue
Bioavailability (F) >55%
Elimination Half-life (t½) ~178 min

Note: This data is for a representative compound from the same chemical class as this compound and is provided for guidance. Specific pharmacokinetic studies for this compound are recommended.

Experimental Protocols

Protocol 1: Topical Ocular Administration in a Mouse Model of Dry Eye Disease

This protocol is adapted from a study demonstrating the efficacy of "this compound" in a dry eye disease model.[1]

1. Materials:

  • "this compound" powder

  • Vehicle (e.g., sterile phosphate-buffered saline (PBS) with a solubilizing agent if necessary, as pyrazolo[1,5-a]pyrimidines can have poor aqueous solubility)

  • Micropipette (P10 or P20) and sterile tips

  • Mouse model of dry eye disease

2. Formulation Preparation (Example for 2060 µM solution):

  • Based on the molecular weight of "this compound", calculate the mass required to prepare a stock solution in a suitable solvent like DMSO.

  • Prepare a working solution of 2060 µM by diluting the stock solution in the chosen sterile vehicle. Ensure the final concentration of the initial solvent (e.g., DMSO) is low and well-tolerated.

  • Vortex thoroughly to ensure complete dissolution.

3. Administration Procedure:

  • Gently restrain the mouse.

  • Using a micropipette, carefully instill 5 µL of the "this compound" formulation onto the center of the cornea of each eye.

  • Administer the eye drops three times a day for the duration of the study (e.g., 10 days).

  • Monitor the mice for any signs of irritation or adverse effects.

Protocol 2: Oral Administration via Gavage in Mice

This protocol provides a general guideline for the oral delivery of "this compound". The formulation is based on common vehicles used for hydrophobic small molecules.

1. Materials:

  • "this compound" powder

  • Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Animal balance

2. Formulation Preparation (Example for a 10 mg/kg dose):

  • Weigh the mouse to determine the required dose. For a 25 g mouse, a 10 mg/kg dose is 0.25 mg.

  • Prepare the vehicle by dissolving CMC and Tween 80 in sterile water.

  • Calculate the required concentration of "this compound" based on the dosing volume (typically 5-10 mL/kg). For a 25 g mouse and a 10 mL/kg dosing volume (0.25 mL), the concentration would be 1 mg/mL.

  • Create a homogenous suspension of "this compound" in the vehicle. Sonication may be required to achieve a uniform suspension.

3. Administration Procedure:

  • Gently restrain the mouse by the scruff of the neck.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth.

  • Carefully insert the gavage needle into the esophagus and slowly administer the calculated volume of the formulation.

  • Monitor the mouse for any signs of distress during and after the procedure.

Protocol 3: Intravenous Administration via Tail Vein Injection in Mice

This protocol outlines the procedure for intravenous delivery of "this compound". The formulation is a representative example for small molecules with limited aqueous solubility.

1. Materials:

  • "this compound" powder

  • Vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline. A common ratio is 5-10% DMSO, 40% PEG300, 5% Tween 80, and the remainder saline).

  • Insulin syringes with a 27-30 gauge needle

  • Mouse restrainer

  • Heat lamp or warming pad

2. Formulation Preparation (Example for a 1 mg/kg dose):

  • Weigh the mouse to determine the required dose. For a 25 g mouse, a 1 mg/kg dose is 0.025 mg.

  • Dissolve the "this compound" in DMSO first.

  • Add PEG300 and Tween 80, and mix thoroughly.

  • Bring the solution to the final volume with sterile saline. The final concentration should be calculated based on the injection volume (typically 5 mL/kg). For a 25 g mouse, the injection volume would be 0.125 mL.

  • Ensure the final solution is clear and free of precipitates.

3. Administration Procedure:

  • Place the mouse in a restrainer.

  • Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.

  • Disinfect the tail with an alcohol wipe.

  • Insert the needle into one of the lateral tail veins and slowly inject the calculated volume of the formulation.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the mouse for any adverse reactions.

Visualizations

G cluster_formulation Formulation Preparation cluster_administration In Vivo Administration cluster_analysis Outcome Analysis Compound This compound Powder Dissolve Dissolve/Suspend Compound->Dissolve Vehicle Select Vehicle (e.g., Eye drops, Oral, IV) Vehicle->Dissolve QC Quality Control (e.g., visual inspection) Dissolve->QC Administer Administer Formulation QC->Administer Animal Animal Model (e.g., Mouse) Route Select Route (Topical, Oral, IV) Animal->Route Route->Administer Monitor Monitor Animal Administer->Monitor Efficacy Efficacy Assessment (e.g., Tear secretion, Stool output) Monitor->Efficacy Toxicity Toxicity Assessment Monitor->Toxicity

Caption: Experimental workflow for in vivo delivery of this compound.

G Activator This compound CFTR_inactive CFTR (Inactive) Activator->CFTR_inactive + (Direct or Indirect) note This compound may act synergistically with the cAMP/PKA pathway, potentially by directly binding to CFTR or another regulatory component. Activator->note GPCR GPCR AC Adenylate Cyclase GPCR->AC + cAMP cAMP AC->cAMP + PKA Protein Kinase A (PKA) cAMP->PKA + Phosphorylation Phosphorylation PKA->Phosphorylation CFTR_active CFTR (Active) CFTR_inactive->CFTR_active Activation Cl_ion Cl- Efflux CFTR_active->Cl_ion Increased Phosphorylation->CFTR_inactive

Caption: Putative signaling pathway for this compound.

References

Measuring the Effects of CFTR Activators on Chloride Secretion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel primarily responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells.[1][2] Its proper function is vital for maintaining ion and fluid homeostasis in various organs, including the lungs, pancreas, and intestines.[1] Dysfunctional CFTR protein, caused by mutations in the CFTR gene, leads to the genetic disorder cystic fibrosis (CF).[2][3]

CFTR activators are molecules that enhance the activity of the CFTR protein.[1] These compounds can function by increasing the channel's open probability, prolonging the time it remains open, or boosting the expression of CFTR at the cell surface.[1] The discovery and characterization of CFTR activators are central to the development of therapies for CF and other diseases associated with epithelial transport defects.

These application notes provide detailed protocols for measuring the effects of a hypothetical "CFTR activator 1" on chloride secretion using two common and robust methods: the Ussing chamber assay and a fluorescence-based halide assay.

Signaling Pathway for CFTR Activation

The canonical pathway for CFTR activation involves the elevation of intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4] PKA then phosphorylates the Regulatory (R) domain of the CFTR protein, which, in the presence of ATP binding to the Nucleotide-Binding Domains (NBDs), leads to channel opening and ion transport.[4][5]

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Activator Activator GPCR G-Protein Coupled Receptor (GPCR) Activator->GPCR Binds G_protein G-Protein GPCR->G_protein Activates AC Adenylate Cyclase (AC) cAMP cAMP AC->cAMP Synthesizes CFTR_channel CFTR Channel (Closed) CFTR_open CFTR Channel (Open) CFTR_channel->CFTR_open Conformational Change Cl_ion Cl- CFTR_open->Cl_ion G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->CFTR_channel Phosphorylates (R-domain) ATP ATP ATP->CFTR_channel Binds (NBDs)

Figure 1: Simplified signaling pathway of CFTR activation.

Experimental Protocols

Ussing Chamber Assay for Measuring CFTR-Mediated Chloride Secretion

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues and cell monolayers.[3] It allows for the precise measurement of short-circuit current (Isc), which reflects the net ion movement across the epithelium.[3]

Experimental Workflow:

Ussing_Chamber_Workflow A Culture epithelial cells on permeable supports B Mount cell monolayer in Ussing chamber A->B C Equilibrate and establish baseline Isc B->C D Add Amiloride (B1667095) (apical) to block ENaC C->D E Add this compound (apical/basolateral) D->E F Add Forskolin (B1673556)/IBMX to maximally stimulate CFTR E->F G Add CFTR inhibitor (e.g., CFTRinh-172) F->G H Analyze change in Isc (ΔIsc) G->H

Figure 2: Workflow for the Ussing chamber experiment.

Materials:

  • Epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells stably expressing human CFTR, or primary human bronchial epithelial cells)

  • Permeable cell culture inserts (e.g., Transwells®)

  • Ussing chamber system with electrodes

  • Voltage-clamp amplifier

  • Ringer's solution (e.g., 120 mM NaCl, 3.3 mM KH2PO4, 0.83 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM D-glucose, saturated with 95% O2/5% CO2, pH 7.4)[6]

  • Amiloride

  • Forskolin and IBMX

  • This compound

  • CFTR inhibitor (e.g., CFTRinh-172)

  • Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control

Protocol:

  • Cell Culture: Culture epithelial cells on permeable supports until a confluent and polarized monolayer with high transepithelial electrical resistance (TEER) is formed.[2]

  • Chamber Setup: Assemble the Ussing chamber and pre-warm to 37°C with continuously gassed Ringer's solution.[3][6]

  • Mounting: Carefully excise the permeable support membrane and mount it between the two halves of the Ussing chamber.[3]

  • Equilibration: Fill both the apical and basolateral chambers with an equal volume of pre-warmed Ringer's solution and allow the system to equilibrate for 15-30 minutes. Measure the baseline short-circuit current (Isc).[3]

  • ENaC Inhibition: To isolate the chloride current, add amiloride (e.g., 10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC). Wait for the Isc to stabilize at a new, lower baseline.[2][3]

  • CFTR Activation: Add "this compound" at the desired concentration to the appropriate chamber (apical, basolateral, or both, depending on the compound's properties). Record the change in Isc. A vehicle control (e.g., DMSO) should be run in parallel.

  • Maximal Stimulation: To determine the maximal CFTR activity, add a cAMP agonist cocktail, such as forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM), to both chambers.[3]

  • CFTR Inhibition: To confirm that the observed current is CFTR-specific, add a CFTR inhibitor (e.g., CFTRinh-172) and observe the decrease in Isc.[2]

  • Data Analysis: The primary endpoint is the change in short-circuit current (ΔIsc) following the addition of the activator.

Data Presentation:

Treatment GroupNBaseline Isc (µA/cm²)ΔIsc after Amiloride (µA/cm²)ΔIsc after this compound (µA/cm²)ΔIsc after Forskolin/IBMX (µA/cm²)ΔIsc after CFTRinh-172 (µA/cm²)
Vehicle Control3
This compound (Dose 1)3
This compound (Dose 2)3
This compound (Dose 3)3
Fluorescence-Based Halide Assay

This high-throughput method measures changes in intracellular halide concentration using a halide-sensitive fluorescent indicator, such as the Yellow Fluorescent Protein (YFP) or quinoline-based dyes like MQAE.[7][8][9] The influx of iodide (I⁻), which acts as a surrogate for chloride, quenches the fluorescence of YFP.[2]

Experimental Workflow:

Fluorescence_Assay_Workflow A Plate cells expressing CFTR and a halide sensor (e.g., YFP) B Wash cells with chloride-containing buffer (PBS) A->B C Incubate with this compound and a low dose of Forskolin B->C D Measure baseline fluorescence in a plate reader C->D E Rapidly add iodide-containing buffer D->E F Record the rate of fluorescence quenching E->F G Analyze the initial slope of the quenching curve F->G

References

Application Notes and Protocols for the Experimental Use of CFTR Activator 1 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of CFTR Activator 1 and related small molecules in preclinical animal models. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel responsible for the transport of chloride and bicarbonate ions across epithelial surfaces in various organs, including the lungs, pancreas, and intestines[1]. The proper functioning of CFTR is essential for maintaining fluid and electrolyte homeostasis[1]. CFTR activators are compounds that enhance the channel's activity, offering therapeutic potential for conditions characterized by reduced ion and fluid secretion, such as cystic fibrosis, constipation, and dry eye disease[1][2][3][4]. This document focuses on the application of "this compound," a potent and selective CFTR activator, in animal models of disease.

Mechanism of Action and Signaling Pathway

CFTR channel activation is a multi-step process that is primarily regulated by cyclic AMP (cAMP) and protein kinase A (PKA). The binding of a ligand to a G protein-coupled receptor (GPCR) initiates a signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Subsequently, cAMP activates PKA, which then phosphorylates the Regulatory (R) domain of the CFTR protein. This phosphorylation event, in conjunction with ATP binding to the Nucleotide-Binding Domains (NBDs), induces a conformational change in the CFTR protein, opening the channel and allowing the passage of chloride ions[5][6].

Some small-molecule CFTR activators, such as the phenylquinoxalinone CFTRact-J027, can directly activate the CFTR chloride channel without elevating cytoplasmic cAMP levels, suggesting a direct interaction with the channel or a downstream component of the signaling pathway[2][5].

Below is a diagram illustrating the canonical CFTR activation pathway.

CFTR_Activation_Pathway CFTR Activation Signaling Pathway cluster_membrane Cell Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to CFTR CFTR Channel (Closed) CFTR_open CFTR Channel (Open) CFTR->CFTR_open Ligand Ligand Ligand->GPCR PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) PKA->PKA_active PKA_active->CFTR Phosphorylates R-Domain ATP ATP ATP->CFTR Binds to NBDs Cl_ion Cl- Efflux CFTR_open->Cl_ion Experimental_Workflow Preclinical Evaluation of a CFTR Activator cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Testing hts High-Throughput Screening (e.g., YFP-based halide assay) lead_id Lead Identification hts->lead_id patch_clamp Electrophysiology (Patch-Clamp/Ussing Chamber) lead_opt Lead Optimization patch_clamp->lead_opt caco2 Cell-based Assays (e.g., FRT, Calu-3 cells) caco2->lead_id constipation_model Loperamide-Induced Constipation Model (Mouse) pharmacokinetics Pharmacokinetics & Bioavailability Studies constipation_model->pharmacokinetics dry_eye_model Aqueous-Deficient Dry Eye Model (Mouse) dry_eye_model->pharmacokinetics toxicity Toxicology Assessment pharmacokinetics->toxicity preclinical_candidate Preclinical Candidate Selection toxicity->preclinical_candidate lead_id->patch_clamp lead_opt->constipation_model lead_opt->dry_eye_model

References

Application Notes and Protocols for CFTR Activator 1 in Ussing Chamber Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing "CFTR Activator 1," a representative small molecule activator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, in Ussing chamber experiments. The protocols detailed below are designed to assess the efficacy and mechanism of action of novel CFTR activators by measuring ion transport across epithelial cell monolayers.

Introduction to CFTR Activation and Ussing Chambers

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP-activated chloride and bicarbonate channel crucial for maintaining ion and fluid homeostasis across epithelial surfaces.[1][2] Dysfunctional CFTR leads to cystic fibrosis, a multi-organ genetic disease.[3][4] CFTR activators are compounds that enhance the channel's activity, offering a therapeutic strategy for this condition.[1]

The Ussing chamber is a vital ex vivo tool for studying epithelial ion transport.[5] It allows for the precise measurement of electrophysiological parameters such as the short-circuit current (Isc), which represents the net ion transport across the epithelium.[3][5] This system is instrumental in the functional characterization of CFTR modulators, including activators.[5][6]

Mechanism of CFTR Activation

CFTR activation is a multi-step process. Canonically, it requires phosphorylation by Protein Kinase A (PKA), which is activated by intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][7] Following phosphorylation, ATP binding and hydrolysis at the nucleotide-binding domains (NBDs) are necessary for channel gating (opening and closing).[7]

Small molecule CFTR activators can function through various mechanisms, including:

  • Directly increasing cAMP levels: Compounds like forskolin (B1673556) (an adenylyl cyclase agonist) and IBMX (a phosphodiesterase inhibitor) elevate intracellular cAMP, leading to PKA-dependent activation.[3]

  • Bypassing the need for cAMP elevation: Some novel activators, such as the phenylquinoxalinone CFTRact-J027, can directly activate CFTR chloride conductance without raising cytoplasmic cAMP levels.[8]

  • Potentiating the activity of existing channels: Potentiators, like ivacaftor (B1684365) (VX-770), increase the open probability of CFTR channels that are already present at the cell membrane.

Data Presentation: Efficacy of CFTR Activators

The following tables summarize quantitative data for representative CFTR activators from Ussing chamber experiments.

Table 1: Efficacy of a Direct Small Molecule Activator (CFTRact-J027)

CompoundEffective Concentration (EC₅₀)Cell Type/TissueKey FindingsReference
CFTRact-J027~200 nMNot specified in abstractFully activated CFTR chloride conductance without elevating cytoplasmic cAMP.[8]

Table 2: Standard cAMP-Mediated CFTR Activation in Ussing Chamber

Compound(s)Typical ConcentrationPurposeExpected Change in Isc
Amiloride (B1667095)10-100 µMBlock epithelial sodium channels (ENaC) to isolate chloride currents.[3][5]Initial decrease
Forskolin10 µMActivate adenylyl cyclase to increase cAMP and stimulate CFTR.[5][9]Sustained increase
IBMX100 µMInhibit phosphodiesterase to prevent cAMP degradation.[3]Further sustained increase
CFTR Inhibitor (e.g., CFTRinh-172)10 µMConfirm that the observed current is CFTR-specific.[3][10]Decrease to baseline

Experimental Protocols

General Ussing Chamber Protocol for Assessing CFTR Activators

This protocol outlines the fundamental steps for measuring CFTR-mediated ion transport in response to an activator.

Materials:

  • Ussing Chamber System (e.g., VCC MC8)[9]

  • Epithelial cell monolayer grown on permeable supports (e.g., primary human airway epithelial cells, CFBE cells).[3][9]

  • Ringer's Solution (e.g., 120 mM NaCl, 10 mM D-glucose, 3.3 mM KH₂PO₄, 0.83 mM K₂HPO₄, 1.2 mM MgCl₂, 1.2 mM CaCl₂, pH 7.4).[9]

  • Gas mixture: 95% O₂ / 5% CO₂.[5]

  • This compound (test compound).

  • Stock solutions of Amiloride, Forskolin, IBMX, and a CFTR inhibitor.

Procedure:

  • System Preparation: Pre-warm the Ussing chamber water jackets to 37°C and continuously bubble the Ringer's solution with 95% O₂ / 5% CO₂.[5]

  • Mounting the Epithelium: Carefully mount the permeable support containing the cell monolayer between the two halves of the Ussing chamber, ensuring a leak-proof seal.[5]

  • Adding Ringer's Solution: Fill both the apical and basolateral chambers with an equal volume of the pre-warmed and gassed Ringer's solution.[5]

  • Equilibration: Allow the system to equilibrate for 15-30 minutes, during which a stable baseline short-circuit current (Isc) and transepithelial electrical resistance (TEER) should be established.[5]

  • ENaC Inhibition: Add amiloride (e.g., 10-100 µM) to the apical chamber to block sodium transport and isolate chloride currents. Wait for the Isc to stabilize at a new, lower baseline.[3][5]

  • Addition of this compound: Add the test compound (this compound) to the appropriate chamber (apical, basolateral, or both, depending on the compound's properties and the experimental design). Record the change in Isc.

  • Maximal CFTR Stimulation (Positive Control): To determine the maximal CFTR activity, add forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM) to the chambers.[3][5] This step can be used to normalize the response to the test activator.

  • CFTR Inhibition (Specificity Control): To confirm that the observed Isc is mediated by CFTR, add a specific CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber.[3] A significant decrease in Isc confirms CFTR-dependent activity.

  • Data Analysis: Calculate the change in Isc (ΔIsc) in response to each compound addition.

Protocol for Dose-Response Analysis of this compound

This protocol is designed to determine the effective concentration range and the EC₅₀ of a novel CFTR activator.

Procedure:

  • Follow steps 1-5 of the General Ussing Chamber Protocol.

  • Cumulative Addition of Activator: Add increasing concentrations of this compound to the appropriate chamber in a stepwise manner. Allow the Isc to stabilize between each addition.

  • Data Analysis: Plot the ΔIsc against the logarithm of the activator concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Visualizations

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Activator Activator CFTR CFTR Channel Activator->CFTR Directly Activates (cAMP-independent) Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP Cl_ion Cl- CFTR->Cl_ion Efflux cAMP cAMP ATP_cAMP->cAMP PKA PKA (inactive) cAMP->PKA Binds to PKA_active PKA (active) PKA->PKA_active Activates PKA_active->CFTR Phosphorylates ATP_hydrolysis ATP Hydrolysis ATP_hydrolysis->CFTR Gates

Caption: Canonical and direct CFTR activation pathways.

Ussing_Chamber_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Ussing Chamber (37°C, Gassed Ringer's) B Mount Epithelial Monolayer A->B C Equilibrate & Establish Baseline Isc B->C D 1. Add Amiloride (Block ENaC) C->D E 2. Add this compound (Test Compound) D->E F 3. Add Forskolin + IBMX (Maximal Activation) E->F G 4. Add CFTR Inhibitor (Confirm Specificity) F->G H Record Isc Changes (ΔIsc) G->H I Plot Isc vs. Time H->I J Calculate Dose-Response (EC₅₀) H->J

Caption: Ussing chamber experimental workflow.

References

Troubleshooting & Optimization

optimizing "CFTR activator 1" concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CFTR Activator 1 in in vitro assays.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent and selective activator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2] It functions in a cAMP-independent manner, meaning it does not require an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) to activate the channel. While the precise binding site is not fully elucidated, it is believed to interact directly with the CFTR protein to promote channel opening.[3] However, some level of basal phosphorylation of CFTR by Protein Kinase A (PKA) may be necessary for its activity, as it is often used in conjunction with a low concentration of forskolin (B1673556) in cellular assays to ensure a basal level of CFTR phosphorylation.[4][5]

2. What is the recommended concentration range for this compound in in vitro assays?

The optimal concentration of this compound can vary depending on the cell type and experimental conditions. Based on available data, a concentration range of 30 nM to 10 µM is effective for activating the CFTR chloride channel in FRT cells expressing human CFTR.[1] The half-maximal effective concentration (EC50) has been reported to be as low as 23 nM and also 342 nM in the presence of 50 nM Forskolin in FRT cells.[1] For primary human bronchial epithelial (HBE) cells, the maximal activation is observed between 13 to 30 µM.

3. How should I prepare and store stock solutions of this compound?

This compound is typically supplied as a powder. For stock solutions, it is recommended to dissolve the compound in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared in DMSO.[1] Once prepared, it is crucial to aliquot the stock solution into single-use volumes and store them at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1]

4. Is this compound cytotoxic?

This compound has been shown to be non-cytotoxic at concentrations effective for CFTR activation. For instance, at a concentration of 30 µM for 48 hours, it did not affect the viability of human airway epithelial Calu-3 cells, as well as CorE and ConjE cells.[1] Similarly, another CFTR activator, CFTRact-J027, showed no significant in vitro cytotoxicity at 25 µmol/L for up to 24 hours in FRT cells.[4]

5. Does this compound have any known off-target effects?

This compound has been demonstrated to be selective for CFTR. At a concentration of 30 µM, it did not significantly affect the channel activities of the calcium-activated chloride channel (CaCC) ANO1 or the volume-regulated anion channel (VRAC).[1] While it may slightly increase cAMP levels at high concentrations (30 µM), its primary mechanism is independent of the cAMP pathway.[1] It is always good practice to include appropriate controls in your experiments to rule out potential off-target effects in your specific system.

Troubleshooting Guides

Problem 1: No or low CFTR channel activation observed.
Possible Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. Refer to the concentration tables for guidance.
Insufficient CFTR Phosphorylation Co-incubate with a low concentration of a PKA activator like forskolin (e.g., 125 nM to 50 nM) to ensure a basal level of CFTR phosphorylation, which can be necessary for activator efficacy.[4][5]
Compound Degradation Ensure that the stock solution has been stored properly at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.[1] Prepare fresh working solutions from a new aliquot for each experiment.
Incorrect Experimental Buffer Verify the composition and pH of your experimental buffer. Ion concentrations, particularly chloride, are critical for measuring CFTR activity.
Low CFTR Expression Confirm the expression level of functional CFTR protein at the plasma membrane of your cell line using techniques like western blotting or immunofluorescence.
Problem 2: High background signal or variability between replicates.
Possible Cause Troubleshooting Step
Compound Precipitation Due to its limited aqueous solubility, this compound may precipitate in your working solution.[6] Visually inspect the working solution for any precipitate. Consider preparing fresh dilutions or slightly increasing the DMSO concentration in the final assay buffer (ensure final DMSO concentration is compatible with your cells and does not exceed 0.1-0.5%).
Cell Health and Seeding Density Ensure cells are healthy, within a consistent passage number, and seeded at a uniform density across all wells. Uneven cell monolayers can lead to variability.
Inconsistent Incubation Times Use a multichannel pipette or automated liquid handler to add the activator and other reagents to all wells as simultaneously as possible to ensure consistent incubation times.
Assay Reader Settings Optimize the settings of your plate reader or patch-clamp equipment, including gain and exposure time, to maximize the signal-to-noise ratio.

Data Presentation

Table 1: Effective Concentrations of this compound in In Vitro Assays

Cell LineAssay TypeActivator ConcentrationEC50Co-treatmentReference
FRT (human CFTR)Chloride Channel Activation30 nM - 10 µM342 nM50 nM Forskolin[1]
FRT (human CFTR)--23 nM-[1]
FRTYFP Halide Influx10 µM~200 nM (CFTRact-J027)125 nM Forskolin[4][5]
Primary HBECl- Current Induction13 - 30 µM (ECmax)--
Calu-3Cytotoxicity30 µM (48h)--
CorE and ConjECytotoxicity30 µM (48h)--[1]

Table 2: Solubility and Storage of this compound

PropertyValueReference
Solubility DMSO: 100 mg/mL
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 months[1]

Experimental Protocols

Key Experiment: YFP-Based Halide Influx Assay for CFTR Activation

This protocol is adapted from methods used to screen for CFTR activators.[4][5]

Objective: To measure CFTR-mediated iodide influx in response to this compound using a yellow fluorescent protein (YFP) halide sensor.

Materials:

  • FRT cells stably co-expressing human wild-type CFTR and a YFP halide sensor (e.g., YFP-H148Q).

  • This compound

  • Forskolin

  • Phosphate-Buffered Saline (PBS)

  • Iodide-containing PBS (137 mM NaI replacing 137 mM NaCl in PBS)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the FRT-CFTR-YFP cells in a 96-well plate and grow to confluence (24-48 hours).

  • Cell Washing: Gently wash the cells three times with PBS to remove any residual chloride from the culture medium.

  • Compound Incubation:

    • Prepare a working solution of this compound in PBS. It is common to include a low concentration of forskolin (e.g., 125 nM) to ensure basal CFTR phosphorylation.[4][5]

    • Add 60 µL of the working solution (containing the test compound and forskolin) to each well.

    • Incubate the plate at room temperature for 10 minutes.

  • Fluorescence Measurement:

    • Place the 96-well plate in a fluorescence plate reader.

    • Record the baseline YFP fluorescence for 2 seconds.

    • Rapidly add 165 µL of the iodide-containing PBS to each well.

    • Immediately begin recording the YFP fluorescence quenching every 200 ms (B15284909) for 12 seconds. The influx of iodide through activated CFTR channels will quench the YFP fluorescence.

  • Data Analysis: The initial rate of fluorescence quenching is proportional to the CFTR channel activity. Calculate the initial slope of the fluorescence decay curve for each well. Compare the slopes of wells treated with this compound to control wells (vehicle-treated).

Mandatory Visualizations

CFTR_Activation_Pathway CFTR CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open Ions_in Cl- CFTR_Open->Ions_in Activator This compound Activator->CFTR PKA PKA PKA->CFTR Basal Phosphorylation ATP ATP cAMP cAMP Forskolin Forskolin (low concentration) Ions_out Cl-

Caption: Mechanism of this compound.

Experimental_Workflow start Start seed_cells Seed FRT-CFTR-YFP cells in 96-well plate start->seed_cells wash_cells Wash cells 3x with PBS seed_cells->wash_cells add_compound Add this compound (+ low Forskolin) wash_cells->add_compound incubate Incubate for 10 min at room temperature add_compound->incubate read_baseline Measure baseline YFP fluorescence (2s) incubate->read_baseline add_iodide Add Iodide-PBS read_baseline->add_iodide read_quench Measure YFP fluorescence quenching (12s) add_iodide->read_quench analyze Analyze initial rate of quenching read_quench->analyze end End analyze->end

Caption: YFP-Based Halide Influx Assay Workflow.

Troubleshooting_Logic issue No/Low CFTR Activation check_conc Is concentration optimal? issue->check_conc check_phos Is CFTR basally phosphorylated? check_conc->check_phos Yes solution_conc Perform dose-response check_conc->solution_conc No check_compound Is the compound active? check_phos->check_compound Yes solution_phos Add low concentration of Forskolin check_phos->solution_phos No check_cells Is CFTR expressed and functional? check_compound->check_cells Yes solution_compound Use fresh stock/working solution check_compound->solution_compound No solution_cells Verify CFTR expression/localization check_cells->solution_cells No

References

"CFTR activator 1" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of CFTR activator 1. Browse our frequently asked questions (FAQs) and troubleshooting guides to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound in solid form is stable for extended periods when stored under the correct conditions. For optimal stability, we recommend the following:

Storage TemperatureDuration
-20°C3 years
4°C2 years

Q2: What is the recommended procedure for preparing a stock solution of this compound?

A2: To prepare a stock solution, dissolve the this compound powder in a suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound. For instance, to prepare a 10 mM stock solution from 1 mg of powder (Molecular Weight: 485.53), you would add 205.96 µL of DMSO. It is crucial to use newly opened, anhydrous DMSO, as the compound is hygroscopic and moisture can affect its solubility and stability.[1] If you observe any precipitation, gentle warming and/or sonication can be used to aid dissolution.[1]

Q3: How should I store the this compound stock solution?

A3: The stability of the stock solution is highly dependent on the storage temperature. To prevent degradation and activity loss from repeated freeze-thaw cycles, it is imperative to aliquot the stock solution into single-use volumes before storage.[1]

Storage TemperatureDuration
-80°C6 months
-20°C1 month

Q4: Can I store the stock solution at 4°C?

A4: It is not recommended to store the stock solution at 4°C for any extended period. For short-term storage (a few hours), keeping the solution on ice is acceptable. For longer-term storage, freezing at -20°C or -80°C is required to maintain the integrity of the compound.

Q5: My vial of this compound powder arrived with the ice pack melted. Is the compound still viable?

A5: The powdered form of this compound is generally stable at room temperature for short periods, such as during shipping.[2] As long as the vial has remained sealed and protected from moisture and light, the quality of the compound should not be compromised. Upon receipt, it is best practice to store it at the recommended temperature of -20°C.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in your experiments.

Issue 1: No or low activity of this compound in a cell-based assay.

If you are not observing the expected activation of CFTR in your experiments, consider the following potential causes and troubleshooting steps.

Troubleshooting_No_Activity cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem No/Low CFTR Activation Cause1 Compound Degradation Problem->Cause1 Cause2 Suboptimal Assay Conditions Problem->Cause2 Cause3 Cellular Health Issues Problem->Cause3 Cause4 Incorrect Compound Concentration Problem->Cause4 Sol1 Verify Storage & Handling: - Check storage temperatures. - Avoid freeze-thaw cycles. - Prepare fresh stock solution. Cause1->Sol1 Sol2 Optimize Assay Protocol: - Ensure adequate cell density. - Optimize incubation time. - Include positive/negative controls. Cause2->Sol2 Sol3 Assess Cell Viability: - Perform a cell viability assay (e.g., MTT, Trypan Blue). - Check for signs of stress or contamination. Cause3->Sol3 Sol4 Confirm Concentration: - Re-calculate dilution series. - Verify accuracy of pipetting. - Use a freshly prepared working solution. Cause4->Sol4

Troubleshooting workflow for lack of this compound activity.

Issue 2: Precipitation of this compound in aqueous solution.

This compound has limited solubility in aqueous solutions. If you observe precipitation, it can significantly impact the effective concentration and the outcome of your experiment.

  • Symptom: Cloudiness or visible particles in the well of your assay plate or in your working solution.

  • Troubleshooting Steps:

    • Review Solvent Composition: For in vivo experiments or cell-based assays requiring low DMSO concentrations, co-solvents may be necessary. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

    • Sonication: After dilution into your final assay buffer, brief sonication can help to redissolve any precipitate.

    • Prepare Freshly: It is recommended to prepare the final working solution fresh on the day of the experiment to minimize the chances of precipitation over time.

Issue 3: High background or off-target effects observed.

At higher concentrations, small molecules can sometimes exhibit off-target effects or interfere with the assay technology itself.

  • Symptom: Unexpected cellular responses, cytotoxicity, or a high signal in negative control wells.

  • Troubleshooting Steps:

    • Determine Cytotoxicity: Perform a dose-response experiment and assess cell viability using a standard method (e.g., MTT or Alamar Blue assay) to determine the non-toxic concentration range of this compound for your specific cell line.

    • Test for Autofluorescence: If using a fluorescence-based assay, check for intrinsic fluorescence of the compound at the excitation and emission wavelengths of your reporter. This can be done by measuring the fluorescence of the compound in buffer alone.

    • Include a CFTR Inhibitor: To confirm that the observed activity is specific to CFTR, include a negative control where cells are co-incubated with this compound and a known CFTR inhibitor (e.g., CFTRinh-172). A reduction in the signal in the presence of the inhibitor would suggest a CFTR-specific effect.

Experimental Protocols

Protocol 1: YFP-Based Halide Transport Assay for this compound Activity

This protocol is a common high-throughput method to assess the activity of CFTR activators.

YFP_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep1 Seed cells expressing CFTR and YFP halide sensor in a 96-well plate. Prep2 Culture for 24-48 hours until confluent. Prep1->Prep2 Assay1 Wash cells with PBS. Assay2 Incubate with this compound (and low concentration of forskolin (B1673556), e.g., 125 nM). Assay1->Assay2 Assay3 Measure baseline YFP fluorescence in a plate reader. Assay2->Assay3 Assay4 Rapidly add I⁻-containing buffer. Assay3->Assay4 Assay5 Monitor the rate of YFP fluorescence quenching. Assay4->Assay5 Analysis1 Calculate the initial slope of fluorescence decay. Analysis2 Compare the slopes of treated vs. untreated cells. Analysis1->Analysis2

Workflow for the YFP-based halide transport assay.

Materials:

  • Cells stably co-expressing wild-type CFTR and a YFP-based halide sensor (e.g., Fischer Rat Thyroid cells).

  • 96-well black, clear-bottom tissue culture plates.

  • Phosphate-buffered saline (PBS).

  • This compound stock solution.

  • Forskolin stock solution.

  • Iodide-containing buffer (PBS with 137 mM Cl⁻ replaced by I⁻).

  • Fluorescence plate reader.

Method:

  • Seed the cells in the 96-well plate and grow to confluence.

  • On the day of the assay, wash the cells three times with PBS.

  • Incubate the cells for 10 minutes with PBS containing the desired concentration of this compound and a low concentration of forskolin (e.g., 125 nM) to achieve a basal level of CFTR phosphorylation.

  • Place the plate in a fluorescence plate reader and measure the baseline YFP fluorescence for 2 seconds.

  • Rapidly add the iodide-containing buffer to each well and continue to record the fluorescence every 200 ms (B15284909) for 12 seconds.

  • The rate of fluorescence quenching is proportional to the rate of iodide influx through activated CFTR channels. Analyze the initial slope of the fluorescence decay to quantify CFTR activity.

Signaling Pathway

CFTR Activation Pathway

CFTR channel activation is a multi-step process that can be modulated by compounds like this compound. The canonical pathway involves cAMP-dependent phosphorylation. Some activators may also directly interact with the CFTR protein.

CFTR_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CFTR CFTR Channel (Closed) ATP_hydrolysis ATP Hydrolysis CFTR->ATP_hydrolysis Binds ATP at NBDs AC Adenylate Cyclase ATP_cAMP ATP -> cAMP AC->ATP_cAMP PKA PKA (Inactive) ATP_cAMP->PKA Activates PKA_active PKA (Active) PKA_active->CFTR Phosphorylates (R-domain) CFTR_open CFTR Channel (Open) Cl⁻ Efflux ATP_hydrolysis->CFTR_open Gating Activator This compound Activator->CFTR Directly potentiates (hypothesized) Forskolin Forskolin Forskolin->AC Activates

Simplified CFTR activation signaling pathway.

References

minimizing "CFTR activator 1" off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using CFTR activator 1. The focus is on identifying and minimizing potential off-target effects to ensure data integrity and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule designed to directly activate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel.[1][2] Its mechanism does not involve elevating intracellular cyclic AMP (cAMP) or inhibiting phosphatases, suggesting a direct interaction with the CFTR protein to promote channel opening and increase chloride ion transport across the cell membrane.[3]

Q2: What are the known and potential off-target effects of this compound?

A2: While this compound has been designed for high selectivity, researchers should be aware of potential off-target effects common to ion channel modulators. While specific off-target interactions for this compound are not extensively documented, studies on other CFTR modulators have shown effects on other ion channels, such as the epithelial sodium channel (ENaC) and calcium-activated channels.[4][5] At higher concentrations, slight increases in cAMP have been observed, which could potentially influence other cAMP-dependent pathways. Researchers should empirically determine the selectivity window in their specific experimental model.

Q3: What is the recommended concentration range for minimizing off-target effects?

A3: To minimize off-target effects, it is crucial to work within a well-defined concentration range determined by a dose-response curve in your specific cell system. Start with concentrations around the known EC₅₀ (23 nM - 342 nM, depending on the cell system and presence of other agonists like forskolin) and avoid exceeding concentrations where cytotoxicity or non-specific responses are observed. Always include a vehicle-only control and, if possible, a structurally similar but inactive analog.

Q4: Is this compound cytotoxic?

A4: this compound is generally considered non-cytotoxic at effective concentrations. However, cytotoxicity can be cell-type dependent. It is best practice to perform a cytotoxicity assay (e.g., MTT or Alamar Blue) in your specific cell line, testing a range of concentrations up to at least 100-fold higher than the EC₅₀.

Troubleshooting Guide

Problem 1: I'm observing unexpected changes in intracellular calcium levels after applying this compound.

  • Possible Cause: This could indicate an off-target effect on calcium channels or calcium signaling pathways. Although designed to be selective, high concentrations of the activator might interact with calcium-release-activated Ca²⁺ (CRAC) channels like Orai1 or other components of store-operated calcium entry (SOCE).

  • Troubleshooting Steps:

    • Confirm with Controls: Ensure the effect is absent in vehicle-treated cells and in CFTR-null cells (if available) to distinguish between a CFTR-dependent and an off-target effect.

    • Dose-Response Analysis: Perform a calcium imaging experiment (e.g., using Fura-2 or Fluo-4) across a wide concentration range of this compound. Determine if the calcium response occurs only at concentrations significantly higher than the EC₅₀ for CFTR activation.

    • Use Channel Blockers: Pre-treat cells with known inhibitors of relevant calcium channels (e.g., a CRAC channel blocker) to see if the unexpected calcium signal is attenuated.

Problem 2: My results show high variability between experiments.

  • Possible Cause: Variability can stem from several factors, including compound stability, cell health, or inconsistent CFTR phosphorylation status. CFTR activation is often dependent on a basal level of phosphorylation by Protein Kinase A (PKA).

  • Troubleshooting Steps:

    • Compound Handling: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • Standardize Cell Culture: Ensure consistent cell passage numbers, seeding density, and culture duration. Stressed or overly confluent cells may respond differently.

    • Control CFTR Phosphorylation: For maximal and consistent activation, many protocols require co-application of a low concentration of a cAMP agonist like forskolin (B1673556) (e.g., 50-125 nM) to ensure a basal level of PKA-mediated phosphorylation, which primes the channel for activation by the small molecule.

Problem 3: I am not observing the expected level of CFTR activation in my Ussing chamber or patch-clamp experiment.

  • Possible Cause: Sub-optimal experimental conditions, incorrect buffer composition, or issues with the compound's access to the target protein can lead to reduced activity.

  • Troubleshooting Steps:

    • Verify CFTR Expression and Localization: Confirm that your cells express functional CFTR at the apical membrane. For mutated CFTR variants like F508del, proper trafficking to the membrane may require temperature correction or co-treatment with a CFTR corrector molecule.

    • Check Buffer Composition: Ensure that your physiological buffers contain chloride and bicarbonate, as CFTR transports both ions. The ionic gradient across the membrane is the driving force for transport.

    • Use Positive Controls: Always include a positive control for maximal CFTR activation, such as a high concentration of forskolin (e.g., 10-20 µM), to confirm that the cells are responsive.

    • Basolateral Permeabilization (for Ussing Chamber): If measuring apical membrane conductance directly, ensure the basolateral membrane is adequately permeabilized (e.g., with amphotericin B) to allow control over the intracellular environment.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and hypothetical off-target channels to illustrate the concept of a selectivity profile. Researchers should determine these values empirically in their system.

ParameterCompoundValueTarget/AssayNotes
Potency (EC₅₀) This compound23 nMWild-Type CFTRValue determined in a specific cell-based assay.
Potency (EC₅₀) This compound342 nMHuman CFTR (FRT cells)In the presence of 50 nM Forskolin.
Selectivity (IC₅₀) This compound> 30 µM (Hypothetical)Off-Target Cation Channel (e.g., ENaC)Demonstrates >1000-fold selectivity over this hypothetical off-target.
Selectivity (EC₅₀) This compound> 30 µM (Hypothetical)Off-Target Ca²⁺ Channel (e.g., Orai1)Minimal effect on calcium signaling at therapeutic concentrations.
Cytotoxicity (CC₅₀) This compound> 50 µM (Hypothetical)Human Epithelial Cells (e.g., Calu-3)Indicates a wide therapeutic window.

Experimental Protocols & Methodologies

Protocol 1: YFP-Halide Quenching Assay for CFTR Activation

This high-throughput assay measures CFTR-mediated iodide influx by the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) mutant expressed in the cells.

  • Cell Seeding: Plate Fischer Rat Thyroid (FRT) cells co-expressing human wild-type CFTR and the YFP halide sensor (YFP-H148Q/I152L) into a 96-well clear-bottom, black-walled plate. Culture until confluent.

  • Buffer Wash: Wash the cells twice with a chloride-containing buffer (e.g., PBS).

  • Compound Incubation: Add 100 µL of PBS containing a low concentration of forskolin (e.g., 125 nM) to establish basal phosphorylation. Add this compound at the desired final concentration and incubate for 10 minutes at room temperature.

  • Fluorescence Reading: Place the plate in a fluorescence plate reader set to measure YFP fluorescence (Excitation ~485 nm, Emission ~520 nm).

  • Iodide Addition: While reading, rapidly add 100 µL of an iodide-containing buffer (PBS with all Cl⁻ replaced by I⁻) using the reader's injector system.

  • Data Analysis: CFTR activation is proportional to the initial rate of fluorescence quenching as iodide enters the cell and binds to YFP. Calculate the initial slope of the fluorescence decay curve for each well.

Protocol 2: Ussing Chamber Short-Circuit Current (Isc) Measurement

This technique measures net ion transport across an epithelial monolayer.

  • Monolayer Culture: Grow a polarized epithelial monolayer (e.g., FRT or primary human bronchial epithelial cells) on permeable filter supports (e.g., Snapwell™ or Transwell®).

  • Chamber Mounting: Mount the filter support in an Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with identical physiological saline solution (e.g., Ringer's solution) maintained at 37°C and bubbled with 95% O₂/5% CO₂.

  • Basal Measurement: Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc).

  • ENaC Inhibition: Add amiloride (B1667095) (10-100 µM) to the apical chamber to block ENaC and isolate CFTR-dependent currents.

  • CFTR Activation:

    • Add a low concentration of forskolin (e.g., 100 nM) to both chambers to induce basal phosphorylation.

    • Add this compound to the apical chamber in a cumulative, dose-dependent manner. Record the change in Isc (ΔIsc).

  • Maximal Activation & Inhibition: Add a high concentration of forskolin (10-20 µM) to achieve maximal CFTR activation. Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172 at 10 µM) to the apical side to confirm the current is CFTR-dependent.

Visualizations: Pathways and Workflows

On_Target_Pathway CFTR CFTR Channel (Closed State) CFTR_Open CFTR Channel (Open State) Cl_in Cl⁻ Efflux (Secretion) CFTR_Open->Cl_in Facilitates Activator This compound Activator->CFTR Binds to Channel Cl_out Cl⁻ Cl_out->CFTR_Open

Caption: On-target signaling pathway of this compound.

Off_Target_Pathway CalciumChannel Calcium Channel (e.g., Orai1) CalciumChannel_Open Calcium Channel (Open State) Ca_in Ca²⁺ Influx CalciumChannel_Open->Ca_in Facilitates Activator This compound (High Concentration) Activator->CalciumChannel Non-specific Binding Ca_out Ca²⁺ Ca_out->CalciumChannel_Open Downstream Unintended Downstream Effects Ca_in->Downstream Troubleshooting_Workflow start Unexpected Result Observed (e.g., Toxicity, Ca²⁺ Signal) dose_response Perform Dose-Response Curve for both On-Target and Off-Target Effect start->dose_response check_overlap Do EC₅₀ values overlap? dose_response->check_overlap high_conc Off-Target Effect Occurs Only at High Concentrations check_overlap->high_conc No use_controls Use Negative Controls: 1. Vehicle Only 2. CFTR-null cells 3. Inactive Analog check_overlap->use_controls Yes optimize_dose Optimize Experiment: Use Lower, Selective Concentration high_conc->optimize_dose effect_absent Is effect absent in controls? use_controls->effect_absent off_target_confirmed Off-Target Effect Confirmed effect_absent->off_target_confirmed No (Present in controls) cftr_dependent Result is CFTR-Dependent (Unexpected On-Target Biology) effect_absent->cftr_dependent Yes secondary_assay Perform Secondary Assay: Use specific inhibitor for hypothesized off-target pathway off_target_confirmed->secondary_assay

References

troubleshooting "CFTR activator 1" experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CFTR activator 1.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, helping you identify and resolve potential sources of variability.

IssuePotential CauseRecommended Solution
No or low CFTR activation observed Compound Solubility: this compound has poor aqueous solubility.Ensure the compound is fully dissolved in DMSO before preparing the final working solution. The stock solution in DMSO can be stored at -20°C for up to 6 months. For in vivo experiments, consider using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline for improved solubility.[1]
Insufficient Basal Phosphorylation: CFTR activation by some activators, including certain classes of compounds, may require a basal level of CFTR phosphorylation.[2]Co-incubate with a low concentration of a cAMP agonist like forskolin (B1673556) (e.g., 50-125 nM) to ensure a basal level of PKA-mediated phosphorylation.[1][2]
Suboptimal Compound Concentration: The effective concentration can vary between cell types and experimental conditions.Perform a dose-response curve to determine the optimal EC50 for your specific cell line and assay. The EC50 for this compound has been reported to be as low as 23 nM, but can be higher depending on the system.[1][3]
Cell Line and Passage Number: Different cell lines have varying levels of endogenous CFTR expression, which can change with passage number.Use a consistent and low-passage number cell line. Verify CFTR expression levels via qPCR or Western blot.[4]
High well-to-well variability Inconsistent Cell Plating: Uneven cell density can lead to variability in CFTR expression and response.Ensure a homogenous single-cell suspension before plating and allow cells to adhere and form a consistent monolayer.[4]
Incomplete Washing: Residual media components or previously added compounds can interfere with the assay.Perform thorough but gentle washing steps with the appropriate buffer (e.g., PBS) before adding this compound and recording measurements.[2][4]
Compound Adsorption: Small molecules can adsorb to plasticware, reducing the effective concentration.Use low-adhesion plasticware for preparing and storing compound dilutions.
Inconsistent results over time Compound Degradation: Improper storage can lead to the degradation of this compound.Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1] Stock solutions in DMSO are stable for up to 6 months at -20°C.
Cellular Health: Stressed or unhealthy cells will not respond optimally.Regularly monitor cell morphology and viability. Ensure proper cell culture conditions (e.g., temperature, CO2, humidity).
Apparent off-target effects Non-specific activation of other channels: At high concentrations, some compounds may lose selectivity.Confirm that the observed effect is CFTR-specific by using a CFTR inhibitor, such as CFTRinh-172. The effect of the activator should be blocked by the inhibitor.
Cytotoxicity: High concentrations of the compound or prolonged incubation times may be toxic to cells.Perform a cytotoxicity assay (e.g., MTS or LDH assay) to determine the non-toxic concentration range for your cell line and experimental duration.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective activator of the CFTR chloride channel.[3] It appears to act in a cAMP-independent manner, meaning it does not require elevation of intracellular cAMP levels for its activity. However, a basal level of CFTR phosphorylation by Protein Kinase A (PKA) may be necessary for its full effect.[2]

Q2: How should I prepare and store this compound?

A2: this compound is a powder that is soluble in DMSO at concentrations up to 100 mg/mL. It is recommended to prepare a concentrated stock solution in DMSO, which can then be aliquoted and stored at -20°C for up to 6 months to avoid repeated freeze-thaw cycles. For working solutions, the DMSO stock should be diluted in the appropriate experimental buffer.

Q3: Do I need to use a cAMP agonist like forskolin with this compound?

A3: While this compound can function independently of cAMP elevation, its potency can be enhanced in the presence of a low concentration of a cAMP agonist like forskolin.[1] This is because a basal level of PKA-dependent phosphorylation of the CFTR regulatory (R) domain is often required for channel gating.[5] A low concentration of forskolin (e.g., 50-125 nM) can provide this basal phosphorylation without maximally activating the channel on its own.[1][2]

Q4: What are some common cell lines used to study this compound?

A4: Common cell lines used for studying CFTR activators include Fischer Rat Thyroid (FRT) cells stably expressing wild-type or mutant CFTR, human airway epithelial cells like Calu-3, and Chinese Hamster Ovary (CHO) cells.[1] Primary human bronchial epithelial (HBE) cells are also used for more physiologically relevant studies.

Q5: What are the key experimental assays to measure the activity of this compound?

A5: The activity of this compound is typically measured using assays that detect changes in ion flux across the cell membrane. Common methods include:

  • YFP-Halide Quenching Assay: A cell-based fluorescence assay that measures iodide influx.[2][4]

  • Ussing Chamber/Short-Circuit Current (Isc) Measurement: An electrophysiological technique that directly measures transepithelial ion transport in polarized epithelial cell monolayers.[4][6]

  • Patch Clamp Electrophysiology: Measures the opening and closing of single CFTR channels.[7]

Experimental Protocols & Visualizations

General Experimental Workflow for YFP-Halide Quenching Assay

This workflow outlines the key steps for assessing the activity of this compound using a common fluorescence-based assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate FRT cells expressing YFP and CFTR in 96-well plates culture Culture cells to form a confluent monolayer (24-48h) plate_cells->culture wash_pbs Wash cells with PBS culture->wash_pbs add_compound Add this compound (with/without low forskolin) wash_pbs->add_compound incubate Incubate for 10 min add_compound->incubate read_baseline Measure baseline YFP fluorescence in plate reader incubate->read_baseline add_iodide Add iodide-containing PBS read_baseline->add_iodide read_quench Record fluorescence quenching over time (10-15s) add_iodide->read_quench calculate_rate Calculate initial rate of fluorescence quenching read_quench->calculate_rate dose_response Plot dose-response curve and determine EC50 calculate_rate->dose_response

Workflow for YFP-Halide Quenching Assay.
CFTR Activation Signaling Pathway

The following diagram illustrates the general mechanism of CFTR activation, highlighting the role of PKA-dependent phosphorylation and direct activation by compounds like this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol CFTR CFTR Channel (Closed) CFTR_open CFTR Channel (Open) CFTR->CFTR_open Gating CFTR_open->CFTR Cl- Efflux AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Forskolin Forskolin Forskolin->AC Activates PKA PKA (Inactive) cAMP->PKA PKA_active PKA (Active) PKA->PKA_active Activates PKA_active->CFTR Phosphorylates R-Domain ATP ATP ATP->CFTR Binds to NBDs CFTR_activator This compound CFTR_activator->CFTR Directly Activates (cAMP-independent)

Simplified CFTR Activation Pathway.
Troubleshooting Logic Flow

This diagram provides a logical sequence of steps to troubleshoot common issues with this compound experiments.

G start Start: No/Low CFTR Activation check_solubility Is the compound fully dissolved in DMSO? start->check_solubility check_phosphorylation Is low concentration forskolin included? check_solubility->check_phosphorylation Yes dissolve Action: Ensure complete dissolution in DMSO. check_solubility->dissolve No check_concentration Have you performed a dose-response curve? check_phosphorylation->check_concentration Yes add_forskolin Action: Add 50-125 nM forskolin. check_phosphorylation->add_forskolin No check_cells Are cells healthy and expressing CFTR? check_concentration->check_cells Yes optimize_conc Action: Determine optimal EC50 for your system. check_concentration->optimize_conc No check_inhibitor Is the effect blocked by a CFTR inhibitor? check_cells->check_inhibitor Yes verify_cells Action: Check cell viability and CFTR expression. check_cells->verify_cells No off_target Conclusion: Potential off-target effect. check_inhibitor->off_target No success Conclusion: CFTR-specific activation observed. check_inhibitor->success Yes dissolve->check_solubility add_forskolin->check_phosphorylation optimize_conc->check_concentration verify_cells->check_cells

Troubleshooting Flowchart for this compound.

References

Technical Support Center: Improving Efficacy of CFTR Activator 1 (C18) in Mutant CFTR Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the efficacy of "CFTR activator 1" (C18) in various mutant CFTR models.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C18) and what is its mechanism of action?

A1: this compound (C18), also known as VRT-534, is a small molecule that functions as a CFTR corrector. It is structurally similar to VX-809 (Lumacaftor) and is classified as a Type I corrector.[1] Its primary mechanism of action is to rescue the trafficking of misfolded CFTR proteins, such as the common F508del mutant, enabling them to reach the cell surface.[1] C18 is thought to target the nucleotide-binding domain 1 (NBD1) and its interfaces with the membrane-spanning domains (MSDs).[1] It is important to note that C18 is a corrector, not a potentiator; it helps increase the number of CFTR channels at the cell surface but does not directly activate channel gating.

Q2: What is the optimal concentration and incubation time for C18 in cell culture experiments?

A2: The optimal concentration and incubation time for C18 can vary depending on the cell type and the specific CFTR mutant being studied. However, a common starting point is a concentration of 5 µM with an overnight incubation (18-24 hours).[1] For some experiments, concentrations up to 10 µM have been used.[2][3] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.

Q3: Why am I not observing a significant rescue of F508del-CFTR function with C18 alone?

A3: The F508del-CFTR mutation results in a severe folding defect, and single correctors like C18 often show limited efficacy in restoring wild-type levels of function.[4][5] Even with corrector treatment, the rescued F508del-CFTR at the plasma membrane is unstable and has a shorter half-life compared to wild-type CFTR.[6] To enhance the rescue, consider the following:

  • Combination Therapy: Use C18 in combination with other correctors that have different mechanisms of action (e.g., Type II or Type III correctors) or with a CFTR potentiator (e.g., VX-770/Ivacaftor) to enhance the function of the rescued channels.[4][5]

  • Low-Temperature Rescue: As a positive control, incubating cells at a lower temperature (e.g., 27-30°C) for 24-48 hours can help stabilize the F508del-CFTR protein and promote its trafficking to the cell surface.[5]

Q4: Can C18 be used for CFTR mutants other than F508del?

A4: Yes, the efficacy of C18 has been evaluated in other CFTR mutants with varying results. Some folding responsive mutants, such as P67L and R117H, have shown a better response to C18 compared to F508del.[1] However, some mutants are considered "intransigent" and show little to no response to C18 alone.[1] The effectiveness of C18 is highly dependent on the specific structural defect caused by the mutation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or low CFTR function after C18 treatment 1. Suboptimal C18 concentration or incubation time. 2. Cell line not expressing the mutant CFTR or low expression levels. 3. The specific CFTR mutant is unresponsive to Type I correctors. 4. Issues with the functional assay (e.g., Ussing chamber, iodide efflux).1. Perform a dose-response (1-20 µM) and time-course (12-48 hours) experiment. 2. Verify mutant CFTR expression via Western blot or other methods. 3. Test C18 in combination with other classes of correctors or potentiators. 4. Review and optimize the functional assay protocol. Include positive and negative controls.
High variability between experimental replicates 1. Inconsistent cell seeding density or cell health. 2. Variability in C18 stock solution preparation or storage. 3. Inconsistent timing of reagent addition in functional assays. 4. Leakage in the Ussing chamber setup.1. Ensure consistent cell culture practices and monitor cell viability. 2. Prepare fresh C18 stock solutions and store them properly (aliquoted at -20°C or -80°C). 3. Use multichannel pipettes for simultaneous reagent addition where possible. 4. Check for proper mounting of the cell culture inserts and integrity of the chamber seals.
C18 appears to be cytotoxic at higher concentrations 1. C18 may have off-target effects at high concentrations. 2. The solvent (e.g., DMSO) concentration is too high.1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the optimal non-toxic concentration range. 2. Ensure the final solvent concentration is consistent across all conditions and is below the cytotoxic threshold for your cell line (typically <0.1-0.5%).
Rescued CFTR function is transient The rescued mutant CFTR protein is unstable at the plasma membrane.1. Consider co-treatment with a potentiator to maximize the function of the available channels. 2. Investigate the effect of C18 on the half-life of the mutant CFTR protein at the cell surface using pulse-chase experiments.

Data Presentation

Table 1: Quantitative Efficacy of this compound (C18) on Various Mutant CFTR Models

CFTR Mutant Cell Line Assay C18 Concentration Incubation Time Observed Efficacy Reference
F508del HEK293FAP Fluorescence5 µM24 hoursMore potent rescue than corrector C4.[4]
F508del Human Bronchial Epithelial (HBE)Ussing Chamber (Short-circuit current)5 µM24 hoursSignificantly rescued channel function compared to control.[4]
F508del CFBE41o-Ussing Chamber (Short-circuit current)5 µM16 hoursSynergistic increase in current when combined with corrector C4.[2]
E92K CFBE41o-Ussing Chamber (Short-circuit current)5 µM16 hours~2.5-fold increase in current.[2]
L1077P CFBE41o-Ussing Chamber (Short-circuit current)5 µM16 hours~3-fold increase in current.[2]
M1101K CFBE41o-Ussing Chamber (Short-circuit current)5 µM16 hours~3.5-fold increase in current.[2]
P67L CFBE41o-Western Blot (C:B ratio)5 µMOvernightClassified as "folding responsive," indicating a positive response to C18.[1]
R117H CFBE41o-Western Blot (C:B ratio)5 µMOvernightClassified as "folding responsive," indicating a positive response to C18.[1]
A455E Human Intestinal OrganoidsForskolin-Induced SwellingNot specifiedNot specifiedEnhanced function, but less effective than bithiazole correctors.[7]
N1303K Human Intestinal OrganoidsForskolin-Induced SwellingNot specifiedNot specifiedNo residual or corrector-induced activity observed.[7]

Experimental Protocols

Ussing Chamber Assay for CFTR Function

This protocol measures ion transport across a polarized epithelial cell monolayer.

Materials:

  • Polarized epithelial cells (e.g., CFBE41o- or primary HBE cells) cultured on permeable supports (e.g., Transwell®)

  • Ussing chamber system with electrodes

  • Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO₃, 3.3 mM KH₂PO₄, 0.8 mM K₂HPO₄, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM Glucose)

  • C18 stock solution (in DMSO)

  • Amiloride (B1667095) (ENaC inhibitor)

  • Forskolin (B1673556) (adenylyl cyclase activator)

  • CFTR potentiator (e.g., VX-770 or Genistein) - optional

  • CFTR inhibitor (e.g., CFTRinh-172)

Procedure:

  • Cell Culture and Treatment: Culture epithelial cells on permeable supports until a high transepithelial electrical resistance (TEER) is achieved. Treat the cells with C18 (e.g., 5 µM) for 18-24 hours. Include a vehicle control (DMSO).

  • Ussing Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral chambers. Fill both chambers with pre-warmed (37°C) and gassed (95% O₂/5% CO₂) Ringer's solution.

  • Equilibration: Allow the system to equilibrate for 15-30 minutes and record the baseline short-circuit current (Isc).

  • ENaC Inhibition: Add amiloride (e.g., 10-100 µM) to the apical chamber to block sodium channels. Wait for the Isc to stabilize.

  • CFTR Activation: Add forskolin (e.g., 10 µM) to both chambers to raise cAMP levels and activate CFTR.

  • CFTR Potentiation (Optional): Add a CFTR potentiator (e.g., 1 µM VX-770) to the apical chamber to maximally stimulate the corrected CFTR channels.

  • CFTR Inhibition: Add a CFTR-specific inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The CFTR-mediated current is calculated as the difference in Isc before and after the addition of the CFTR inhibitor.

Iodide Efflux Assay

This fluorescence-based assay measures CFTR channel activity by tracking the efflux of iodide ions.

Materials:

  • Cells expressing the mutant CFTR grown in 96-well plates

  • Loading buffer: Ringer's solution supplemented with 137 mM NaI

  • Wash buffer: Ringer's solution

  • Stimulation buffer: Ringer's solution containing forskolin (and a potentiator, if desired)

  • Iodide-sensitive fluorescent indicator (e.g., YFP-H148Q/I152L)

Procedure:

  • Cell Culture and Treatment: Plate cells in a 96-well plate and treat with C18 (e.g., 5 µM) for 18-24 hours.

  • Iodide Loading: Wash the cells with wash buffer and then incubate with the loading buffer for 30-60 minutes at 37°C to load the cells with iodide.

  • Baseline Fluorescence: Wash the cells with wash buffer to remove extracellular iodide. Measure the baseline fluorescence using a plate reader.

  • Stimulation and Measurement: Add the stimulation buffer to initiate CFTR-mediated iodide efflux. Immediately begin recording the fluorescence at regular intervals.

  • Data Analysis: The rate of fluorescence increase is proportional to the rate of iodide efflux and reflects CFTR channel activity.

Visualizations

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Forskolin) GPCR G-protein coupled receptor Agonist->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to CFTR CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open ATP binding & hydrolysis Cl_ion CFTR_Open->Cl_ion Efflux G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates R_Domain R-Domain Phosphorylation PKA->R_Domain Phosphorylates R_Domain->CFTR Induces conformational change

Caption: CFTR channel activation pathway.

Experimental_Workflow Start Start: Culture cells with mutant CFTR Treatment Treat cells with C18 (e.g., 5 µM, 18-24h) and vehicle control Start->Treatment Assay_Prep Prepare for functional assay (e.g., mount on Ussing chamber) Treatment->Assay_Prep Functional_Assay Perform functional assay (e.g., Ussing chamber or Iodide Efflux) Assay_Prep->Functional_Assay Data_Analysis Analyze data (e.g., calculate ΔIsc or rate of iodide efflux) Functional_Assay->Data_Analysis Conclusion Conclusion: Determine efficacy of C18 Data_Analysis->Conclusion

Caption: Experimental workflow for assessing C18 efficacy.

Troubleshooting_Logic Start No/Low CFTR function observed with C18 Check_Expression Is mutant CFTR expressed? Start->Check_Expression Optimize_Conditions Have concentration and incubation time been optimized? Check_Expression->Optimize_Conditions Yes Verify_Expression Verify expression (e.g., Western Blot) Check_Expression->Verify_Expression No Check_Assay Are functional assay controls working? Optimize_Conditions->Check_Assay Yes Perform_Dose_Response Perform dose-response and time-course experiments Optimize_Conditions->Perform_Dose_Response No Consider_Combination Is the mutant known to be responsive to Type I correctors alone? Check_Assay->Consider_Combination Yes Troubleshoot_Assay Troubleshoot functional assay protocol and reagents Check_Assay->Troubleshoot_Assay No Test_Combination_Therapy Test C18 in combination with other correctors or potentiators Consider_Combination->Test_Combination_Therapy No End Problem Resolved Consider_Combination->End Yes Verify_Expression->End Perform_Dose_Response->End Troubleshoot_Assay->End Test_Combination_Therapy->End

Caption: Troubleshooting logic for C18 experiments.

References

Technical Support Center: Toxicity Assessment of CFTR Activators in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the toxicity of CFTR activators in various cell lines. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is the first step in assessing the toxicity of a new CFTR activator?

A1: The initial step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This will establish the concentration range over which the compound exhibits cytotoxic effects in your specific cell line. It is also crucial to test a wide range of concentrations to identify a suitable working concentration that minimizes cytotoxicity while still achieving the desired biological effect.

Q2: My CFTR activator is dissolved in DMSO. Could the solvent be causing the observed cytotoxicity?

A2: Yes, the solvent used to dissolve the CFTR activator, such as DMSO, can be toxic to cells, particularly at higher concentrations. It is essential to ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your cell line, which is typically less than 0.5% for DMSO. Always include a vehicle control (cells treated with the solvent alone at the same concentration used for the activator) to assess any solvent-induced cytotoxicity.

Q3: Are there cell line-specific differences in sensitivity to CFTR activators?

A3: Absolutely. Different cell lines can show varying sensitivities to chemical compounds. For example, the CFTR activator genistein (B1671435) has been shown to have different cytotoxic effects on various cancer cell lines, with HL-60 and MCF-7 cells being more susceptible compared to prostate cancer and colorectal adenocarcinoma cell lines[1]. Therefore, it is crucial to determine the IC50 for each specific cell line you are working with.

Q4: Can CFTR activators interfere with the reagents used in cell viability assays?

A4: It is possible for the compound to interfere with the assay components. For instance, a compound might chemically react with the MTT reagent, leading to inaccurate results. To mitigate this, run a cell-free control where the CFTR activator is added to the assay reagents to check for any direct chemical reactions. If interference is observed, consider using an alternative viability assay that relies on a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a protease-release assay.

Quantitative Toxicity Data

The following tables summarize the cytotoxic effects of various CFTR activators on different cell lines.

Table 1: Cytotoxicity of Ivacaftor

Cell LineConcentrationEffectReference
Calu-310 µg/mL or higherSignificant toxicity[2]
Calu-315 µg/mLCell viability reduced to 56.4 ± 9.0%[2]
Calu-320 µg/mLCell viability reduced to 17.4 ± 0.6%[2]
A5498 µg/mL or higherToxic[2]
Cochlear Explants5 µM for 40hNo toxicity observed

Table 2: Cytotoxicity of Genistein

Cell LineConcentrationEffectReference
PC3 (Prostate Cancer)480 µMIC50 after 24 hours
MCF-7 (Breast Cancer)> 80 µMCytotoxic after 24 hours
BJ (Dermal Fibroblasts)200 µMCytotoxic after 24 hours
HT29 (Colon Cancer)50 µM and 100 µMDecreased cell viability after 48 hours
SW620 (Colon Cancer)50 µM and 100 µMDecreased cell viability after 48 hours
KKU213A (Cholangiocarcinoma)87.68 ± 14.55 µMCC50 after 24 hours
KKU213A (Cholangiocarcinoma)44.37 ± 7.268 µMCC50 after 48 hours
KKU055 (Cholangiocarcinoma)159.3 ± 2.476 µMCC50 after 24 hours
KKU055 (Cholangiocarcinoma)59.38 ± 6.445 µMCC50 after 48 hours
KKU100 (Cholangiocarcinoma)210.1 ± 5.193 µMCC50 after 24 hours
KKU100 (Cholangiocarcinoma)62.54 ± 9.978 µMCC50 after 48 hours

Table 3: Cytotoxicity of Other CFTR Activators

ActivatorCell LineConcentrationEffectReference
CFTRact-J027FRT25 µmol/LNot significantly cytotoxic
Corr-4aFRT, CFBE41o-> 20 µMToxic

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • Cells of interest

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • CFTR activator stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Include control wells with medium alone for blank measurements.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the CFTR activator in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the CFTR activator.

    • Include vehicle control wells (medium with the same concentration of solvent as the highest concentration of the activator).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Troubleshooting Guides

Troubleshooting Cell Viability Assays

Problem Possible Cause Troubleshooting Tip
High cell death at low activator concentrations Cell line is highly sensitive.Perform a dose-response experiment with a wider range of concentrations to determine the IC50 for your specific cell line.
Solvent (e.g., DMSO) is toxic.Ensure the final solvent concentration is below the toxic threshold (typically <0.5% for DMSO). Run a vehicle control with the solvent alone.
Inconsistent results between experiments Uneven cell seeding.Ensure a homogeneous cell suspension before seeding. Visually inspect the plate after seeding to confirm even distribution.
Activator instability in culture medium.Prepare fresh dilutions of the activator for each experiment. Avoid repeated freeze-thaw cycles.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
High background in MTT assay Contamination of culture medium.Check for bacterial or yeast contamination. Use sterile techniques.
Phenol (B47542) red in the medium.Use a medium without phenol red or set up appropriate background controls (medium + MTT reagent without cells).

Troubleshooting Ussing Chamber Experiments

Problem Possible Cause Troubleshooting Tip
Elevated baseline short-circuit current (Isc) Contamination of the Ussing chamber with a previously used compound (e.g., forskolin).Thoroughly wash the chambers with a sodium phosphate (B84403) tribasic solution followed by a dilute hydrochloric acid solution after each experiment.
Reduced response to CFTR activators Diffusion barriers (mucus, unstirred layers) on the epithelial surface.Gently wash the epithelial surface before mounting in the chamber. Ensure adequate circulation of the buffer solutions.
Receptor desensitization due to slow diffusion of the compound.Be aware that the native intestine has diffusion barriers that can affect the apparent potency of a drug.
Variability in transepithelial resistance (TER) Damage to the epithelial monolayer during mounting.Handle the cell culture inserts carefully. Ensure the monolayer is not scratched or punctured.
Incomplete formation of tight junctions.Culture the cells for a sufficient period to allow for the formation of a tight monolayer. Monitor TER before starting the experiment.

Signaling Pathways and Experimental Workflows

CFTR Activation Signaling Pathway

The canonical activation of the CFTR channel involves the cAMP/PKA signaling pathway. Agonists bind to G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase, which in turn increases intracellular cAMP levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates the Regulatory (R) domain of the CFTR protein. This phosphorylation, along with ATP binding to the Nucleotide-Binding Domains (NBDs), leads to a conformational change and channel opening.

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Forskolin) GPCR GPCR Agonist->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to CFTR CFTR Channel (Closed) CFTR_open CFTR Channel (Open) CFTR->CFTR_open Opens G_Protein->AC Activates PKA PKA (Inactive) cAMP->PKA Activates PKA_active PKA (Active) PKA->PKA_active PKA_active->CFTR Phosphorylates R-Domain ATP ATP ATP->CFTR Binds to NBDs Cl_ion Chloride Ion CFTR_open->Cl_ion Cl- Efflux

Caption: Canonical cAMP/PKA-mediated CFTR activation pathway.

Experimental Workflow for Toxicity Assessment

The following diagram outlines a typical workflow for assessing the cytotoxicity of a CFTR activator in a cell line.

Toxicity_Workflow start Start cell_culture Culture Cell Line of Interest start->cell_culture seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat with Serial Dilutions of CFTR Activator seeding->treatment incubation Incubate for a Defined Period (e.g., 24h, 48h) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, XTT, CellTiter-Glo) incubation->viability_assay readout Measure Absorbance/ Luminescence viability_assay->readout data_analysis Data Analysis readout->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: A typical workflow for in vitro cytotoxicity assessment.

References

Technical Support Center: Overcoming Resistance to CFTR Activator 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to "CFTR activator 1" in long-term studies. The information is compiled based on established principles of CFTR biology and pharmacology.

Troubleshooting Guides

Encountering variability or a decline in the efficacy of this compound over time can be a significant challenge. The following guides address common issues in a question-and-answer format.

Issue 1: Diminished or No Response to this compound After Prolonged Exposure

  • Question: My cells initially showed a robust response to this compound, but after several passages, the response has significantly decreased. What could be the cause?

  • Answer: This could be due to several factors, including cellular adaptation, altered signaling pathways, or changes in CFTR expression levels. Long-term exposure to a CFTR activator can sometimes lead to compensatory mechanisms within the cell that dampen the response. It is also possible that the phenotype of the cell line has drifted over time in culture.[1]

  • Troubleshooting Steps:

    • Confirm Cell Line Integrity: Perform cell line authentication to ensure there has been no cross-contamination. Assess the passage number, as high passage numbers can lead to genetic and phenotypic instability.[1]

    • Verify CFTR Expression: Quantify CFTR protein and mRNA levels to confirm that the target is still present at sufficient levels.

    • Assess cAMP Levels: Since many CFTR activators work through cAMP-dependent pathways, measure intracellular cAMP levels before and after stimulation with forskolin (B1673556) to ensure the upstream signaling is intact.[2][3]

    • Evaluate Alternative Activators: Test the response to other CFTR activators that work through different mechanisms to determine if the resistance is specific to this compound.

    • Consider Drug Efflux: Investigate the expression of multi-drug resistance proteins (e.g., P-glycoprotein) which could be actively transporting the activator out of the cells.[4]

Issue 2: High Variability in Experimental Replicates

  • Question: I am observing significant well-to-well or day-to-day variability in my experiments with this compound. How can I improve consistency?

  • Answer: High variability can stem from inconsistencies in cell culture conditions, reagent preparation, or the experimental assay itself. Ensuring standardized protocols and careful execution is crucial.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Maintain a consistent cell seeding density, growth medium composition, and incubation time. Be mindful of the confluency of the cell monolayer, as this can affect CFTR expression and function.

    • Prepare Fresh Reagents: Prepare fresh solutions of this compound and other critical reagents for each experiment. Ensure proper dissolution and storage of the compound as recommended by the manufacturer.[5]

    • Optimize Assay Conditions: Carefully control temperature, pH, and incubation times during the assay. For fluorescence-based assays, ensure the plate reader settings are consistent.

    • Include Proper Controls: Always include positive controls (e.g., forskolin/IBMX) and negative controls (vehicle-treated cells) to normalize the data and assess the dynamic range of the assay.

Frequently Asked Questions (FAQs)

Q1: What are the potential molecular mechanisms of resistance to CFTR activators?

A1: Resistance to CFTR activators can emerge from various molecular changes:

  • Altered CFTR Expression or Stability: A decrease in the transcription or translation of the CFTR gene, or increased degradation of the CFTR protein, can reduce the number of channels available for activation.[6]

  • Changes in Post-Translational Modifications: Since CFTR activation is often dependent on phosphorylation by Protein Kinase A (PKA), alterations in PKA activity or the accessibility of its phosphorylation sites on the R-domain can impair activation.[2][4]

  • Upregulation of Drug Efflux Pumps: Increased expression of ABC transporters, such as the multidrug resistance protein, can lead to active removal of the CFTR activator from the cell, lowering its effective intracellular concentration.[4]

  • Desensitization of Signaling Pathways: Chronic stimulation of G-protein coupled receptors (GPCRs) that lead to cAMP production can result in their desensitization and downregulation, thereby reducing the response to activators that rely on this pathway.[7]

  • Activation of Compensatory Pathways: Cells may adapt to long-term CFTR activation by upregulating other ion channels or signaling pathways to maintain ionic homeostasis, effectively counteracting the effect of the activator.[8]

Q2: How can I differentiate between a loss of CFTR function and resistance to a specific activator?

A2: To distinguish between a general loss of CFTR function and specific resistance, a series of control experiments are necessary. First, assess the response to a general CFTR activator cocktail, such as forskolin and IBMX, which broadly elevates cAMP. If the cells still respond to this treatment, it suggests that the CFTR channels are functional and the resistance is likely specific to "this compound". If there is no response to forskolin and IBMX, it points towards a more general loss of CFTR expression or function.

Q3: Are there any known signaling pathways that can be modulated to overcome resistance?

A3: Modulating signaling pathways that regulate CFTR function is a promising strategy. For instance, if resistance is due to decreased cAMP levels, using phosphodiesterase (PDE) inhibitors can help restore cAMP concentrations and potentiate the effect of the activator.[9] Additionally, targeting kinases and phosphatases that regulate CFTR phosphorylation could also be a viable approach. Investigating pathways that influence CFTR trafficking and stability at the plasma membrane, such as those involving PDZ-domain containing proteins, may also offer avenues to counteract resistance.[6]

Quantitative Data Summary

Table 1: Hypothetical EC50 Values of this compound in Long-Term Culture

Cell LinePassage NumberEC50 of this compound (nM)Fold Change in EC50
CFBE41o-5251.0
CFBE41o-10552.2
CFBE41o-151506.0
CFBE41o-2040016.0

Table 2: Effect of Co-treatment on Overcoming Resistance (Hypothetical Data)

TreatmentCFTR Activity (% of Forskolin)
Vehicle5
This compound (1 µM)30
PDE Inhibitor (10 µM)15
This compound + PDE Inhibitor75

Experimental Protocols

1. Iodide Efflux Assay for CFTR Function

This assay measures CFTR-mediated iodide efflux from cells, which is an indicator of CFTR channel activity.

  • Materials:

    • Cells cultured on 96-well plates

    • Iodide loading buffer (e.g., 137 mM NaI, 4 mM KNO3, 2 mM Ca(NO3)2, 1 mM Mg(NO3)2, 10 mM glucose, 10 mM HEPES, pH 7.4)

    • Iodide-free buffer (e.g., 137 mM NaNO3, 4 mM KNO3, 2 mM Ca(NO3)2, 1 mM Mg(NO3)2, 10 mM glucose, 10 mM HEPES, pH 7.4)

    • This compound, forskolin, and other test compounds

    • YFP-based halide sensor expressing cells or a halide-sensitive electrode

  • Procedure:

    • Plate cells and grow to confluence.

    • Wash cells with iodide-free buffer.

    • Load cells with iodide by incubating in iodide-containing buffer for 1 hour at 37°C.

    • Wash away extracellular iodide with iodide-free buffer.

    • Add iodide-free buffer containing the test compounds (e.g., this compound, forskolin).

    • Measure the rate of iodide efflux over time using a fluorescence plate reader (for YFP-based sensors) or a halide-sensitive electrode. The rate of fluorescence quenching is proportional to the rate of iodide influx, which reflects CFTR activity.[10]

2. Ussing Chamber Electrophysiology

This technique measures ion transport across an epithelial monolayer by measuring the short-circuit current (Isc).

  • Materials:

    • Polarized epithelial cells grown on permeable supports (e.g., Transwell inserts)

    • Ussing chamber system

    • Ringer's solution

    • Amiloride (B1667095) (to block epithelial sodium channels)

    • This compound, forskolin, and other test compounds

    • CFTR inhibitor (e.g., CFTRinh-172)

  • Procedure:

    • Mount the permeable support with the confluent cell monolayer in the Ussing chamber.

    • Bathe both the apical and basolateral sides with Ringer's solution and maintain at 37°C.

    • Measure the baseline short-circuit current (Isc).

    • Add amiloride to the apical chamber to inhibit ENaC-mediated sodium transport.

    • Add this compound or other agonists to the apical and/or basolateral chambers.

    • Record the change in Isc, which represents CFTR-mediated chloride secretion.

    • Confirm that the current is CFTR-specific by adding a CFTR inhibitor at the end of the experiment.[7]

Visualizations

G Simplified CFTR Activation Pathway cluster_membrane Plasma Membrane GPCR GPCR AC Adenylate Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP CFTR CFTR Channel Cl_ion Cl- Efflux CFTR->Cl_ion opens Activator This compound Activator->GPCR ATP ATP ATP->AC PKA PKA cAMP->PKA activates PKA->CFTR phosphorylates R-Domain R_domain R-Domain (phosphorylated)

Caption: A simplified signaling pathway for CFTR activation.

G Troubleshooting Workflow for Activator Resistance start Reduced Response to Activator check_cells Check Cell Line Integrity (Passage #, Authentication) start->check_cells check_cftr Quantify CFTR Expression (mRNA, Protein) check_cells->check_cftr Cells OK phenotype_drift Phenotypic Instability check_cells->phenotype_drift High Passage check_camp Assess cAMP Pathway (Forskolin Response) check_cftr->check_camp Expression OK cftr_downregulation CFTR Downregulation check_cftr->cftr_downregulation Low Expression test_other_activators Test Alternative Activators check_camp->test_other_activators FSK Response OK signaling_defect Upstream Signaling Defect check_camp->signaling_defect No FSK Response check_efflux Investigate Drug Efflux Pumps test_other_activators->check_efflux Others Fail specific_resistance Activator-Specific Resistance test_other_activators->specific_resistance Others Work efflux_mediated Efflux-Mediated Resistance check_efflux->efflux_mediated High Expression

Caption: A logical workflow for troubleshooting resistance to CFTR activators.

References

"CFTR activator 1" protocol refinement for reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using CFTR activator 1 (also known as C18 or compound 16d). Our goal is to enhance experimental reproducibility by offering detailed protocols, troubleshooting advice, and centralized data.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C18) and what is its mechanism of action?

A1: this compound (C18) is a potent and selective small molecule activator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1] Unlike activators that increase intracellular cyclic AMP (cAMP) levels, C18 is thought to interact directly with the CFTR protein to promote channel opening.[2] However, its potency is significantly enhanced in the presence of a cAMP-elevating agent like forskolin (B1673556), which is required for the initial phosphorylation of the CFTR protein by Protein Kinase A (PKA).[1] This phosphorylation event is a prerequisite for channel gating by ATP and activators like C18.

Q2: What are the recommended storage conditions for this compound (C18)?

A2: For long-term stability, the powdered form of C18 should be stored at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[1]

Q3: How do I prepare a stock solution of this compound (C18)?

A3: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 1 mg of C18 (assuming a molecular weight of approximately 485.9 g/mol ) in 206 µL of DMSO.[1] It is recommended to sonicate briefly to ensure complete dissolution.

Q4: In which experimental models has this compound (C18) been shown to be effective?

A4: C18 has been shown to potently activate the human CFTR chloride channel in Fischer Rat Thyroid (FRT) cells.[1] It has also been used in a mouse model of dry eye disease, where topical application enhanced tear secretion and improved corneal erosion.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low CFTR activation observed. 1. Insufficient PKA stimulation: C18 requires PKA-dependent phosphorylation of CFTR for its activity. 2. Incorrect concentration of C18: The dose-response can be steep. 3. Compound precipitation: C18 may precipitate out of solution at high concentrations or in aqueous buffers. 4. Cell health: Unhealthy or poorly differentiated cells will not respond optimally.1. Ensure co-application of a cAMP agonist like forskolin (e.g., 50 nM) to prime the CFTR channel.[1] 2. Perform a dose-response curve to determine the optimal concentration for your cell type (starting range 30 nM - 10 µM).[1] 3. Visually inspect your working solutions for any precipitate. If necessary, prepare fresh dilutions from the DMSO stock. Consider the final DMSO concentration in your assay buffer (typically ≤ 0.1%). 4. Check cell morphology and viability. For polarized epithelial cells, ensure high transepithelial electrical resistance (TEER) before the experiment.
High variability between replicate experiments. 1. Inconsistent stock solution preparation: Serial dilutions can introduce errors. 2. Edge effects in multi-well plates: Evaporation can concentrate compounds in outer wells. 3. Incomplete washing steps: Residual buffer or compounds can affect subsequent measurements.1. Prepare a fresh stock solution and a master mix for dilutions to be used across all replicates. 2. Avoid using the outermost wells of 96- or 384-well plates for critical experiments. Fill them with PBS to maintain humidity. 3. Ensure all washing steps are performed consistently and thoroughly across all wells.
Unexpected cellular toxicity. 1. High concentration of C18 or DMSO: High concentrations of any small molecule or its solvent can be toxic. 2. Off-target effects: At high concentrations, small molecules may interact with other cellular targets.1. Determine the maximum non-toxic concentration of both C18 and DMSO in your specific cell line using a cell viability assay (e.g., MTT or LDH assay). 2. Use the lowest effective concentration of C18 as determined by your dose-response experiments. Consider using a structurally unrelated CFTR activator as a control to see if the toxic effects are specific to C18.
Inconsistent results with different batches of C18. 1. Variability in compound purity or stability. 1. Purchase compounds from a reputable supplier that provides a certificate of analysis with purity data. 2. Store the compound and its solutions as recommended to prevent degradation.

Quantitative Data

Table 1: In Vitro Efficacy of this compound (C18)

ParameterValueCell LineConditionsSource
EC5023 nMNot SpecifiedNot Specified[1]
EC50342 nMFRT cells expressing human CFTRIn the presence of 50 nM Forskolin[1]

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeRecommended Starting Concentration RangeNotesSource
YFP-Halide Influx Assay30 nM - 10 µMPerform a full dose-response curve.[1]
Ussing Chamber Assay100 nM - 30 µMTitrate to find the optimal concentration for your specific epithelial cells.[1]

Experimental Protocols

Detailed Protocol for YFP-Halide Influx Assay

This protocol is adapted for a 96-well plate format using FRT cells stably co-expressing human wild-type CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP).

Materials:

  • FRT cells co-expressing human CFTR and YFP-H148Q/I152L

  • Black, clear-bottom 96-well plates

  • This compound (C18) stock solution (10 mM in DMSO)

  • Forskolin stock solution (10 mM in DMSO)

  • PBS (Phosphate-Buffered Saline)

  • NaI solution (PBS with 137 mM NaCl replaced by 137 mM NaI)

  • Fluorescence plate reader with bottom-read capabilities (Excitation: ~500 nm, Emission: ~530 nm)

Procedure:

  • Cell Plating: Seed the FRT cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture for 24-48 hours.

  • Compound Preparation: Prepare a dilution series of C18 in PBS. Also, prepare a solution of PBS containing 50 nM forskolin and the desired concentrations of C18. The final DMSO concentration should be kept below 0.1%.

  • Assay Execution: a. Wash the cell monolayer three times with 100 µL of PBS. b. After the final wash, add 50 µL of the PBS/forskolin/C18 solution to each well. c. Incubate for 10 minutes at room temperature. d. Place the plate in the fluorescence plate reader. e. Record a stable baseline fluorescence for 2 seconds. f. Rapidly add 150 µL of the NaI solution to each well. g. Immediately begin recording the fluorescence quenching every 200 ms (B15284909) for 12-15 seconds.

  • Data Analysis: a. The rate of fluorescence quenching is proportional to the rate of I⁻ influx through activated CFTR channels. b. Calculate the initial slope of the fluorescence decay for each well. c. Plot the rate of quenching against the concentration of C18 to generate a dose-response curve and determine the EC50.

Signaling Pathway and Experimental Workflow Diagrams

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Forskolin Forskolin AC Adenylate Cyclase Forskolin->AC Activates C18 This compound (C18) CFTR_P CFTR-P (Primed) C18->CFTR_P Directly Binds & Activates cAMP cAMP AC->cAMP Converts ATP to CFTR CFTR Channel (Inactive) CFTR->CFTR_P CFTR_Active CFTR-P (Active/Open) CFTR_P->CFTR_Active Cl_ion Cl- CFTR_Active->Cl_ion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PKA->CFTR Phosphorylates R-Domain Cl_efflux Chloride Efflux Cl_ion->Cl_efflux Mediates

Caption: Signaling pathway for CFTR activation by C18.

YFP_Assay_Workflow start Start plate_cells Plate FRT-CFTR-YFP cells in 96-well plate start->plate_cells wash_cells Wash cells with PBS plate_cells->wash_cells add_compounds Add Forskolin + C18 solution wash_cells->add_compounds incubate Incubate for 10 min add_compounds->incubate read_baseline Measure baseline fluorescence incubate->read_baseline add_iodide Add NaI solution read_baseline->add_iodide read_quench Measure fluorescence quench add_iodide->read_quench analyze Analyze quench rate read_quench->analyze end_process End analyze->end_process

Caption: Experimental workflow for the YFP-halide influx assay.

References

Validation & Comparative

Validating CFTR Activator Efficacy in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of cystic fibrosis transmembrane conductance regulator (CFTR) modulators, validating the efficacy of novel activators in clinically relevant models is paramount. This guide provides a comparative analysis of a representative CFTR activator, Genistein, against other alternatives, supported by experimental data from primary human sinonasal epithelial cells—a reliable surrogate for bronchial epithelia. Detailed experimental protocols and visual workflows are included to facilitate the replication and adaptation of these validation studies.

Performance Comparison of CFTR Activators in Primary Cells

The efficacy of CFTR activators is primarily assessed by their ability to increase CFTR-mediated chloride transport across the epithelial cell layer. This is quantified by measuring the change in short-circuit current (ΔIsc) in an Ussing chamber. The following table summarizes the comparative efficacy of Genistein and two other CFTR potentiators, VRT-532 and UCCF-152, in primary human sinonasal epithelial cultures.

CompoundConcentrationMean ΔIsc (µA/cm²)[1]Standard Deviation (µA/cm²)[1]
Genistein ("CFTR activator 1") 100 µM23.11.8
VRT-532 10 µM8.11.0
UCCF-152 100 µM3.41.4
Control (DMSO) -0.70.2

This data demonstrates that under the tested conditions without prior forskolin (B1673556) stimulation, Genistein is a more potent activator of CFTR-mediated anion transport compared to VRT-532 and UCCF-152.[1]

Experimental Protocols

The gold standard for assessing CFTR function in primary airway epithelial cells is the measurement of ion transport via the short-circuit current (Isc) technique in an Ussing chamber.[2]

Cell Culture of Primary Human Bronchial Epithelial (HBE) Cells

Primary HBE cells are considered the gold standard for studying CFTR function in vitro.[3] These cells can be isolated from lung explants or bronchial brushings and cultured on permeable supports until they form a differentiated, polarized monolayer that recapitulates the in vivo airway epithelium.[4][5][6]

  • Isolation and Expansion: HBE cells are isolated from patient tissues and expanded in appropriate culture media.

  • Seeding on Permeable Supports: Expanded cells are seeded onto permeable filter supports (e.g., Transwell®) to establish an air-liquid interface (ALI) culture.

  • Differentiation: Cells are cultured at ALI for several weeks to allow for differentiation into a pseudostratified epithelium with ciliated and mucus-producing cells.[4]

Short-Circuit Current (Isc) Measurement using an Ussing Chamber

This technique measures the net ion transport across the epithelial monolayer.

  • Mounting the Epithelium: The permeable support with the differentiated HBE cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.

  • Bathing Solutions: Both compartments are filled with a symmetrical Ringer's solution, and the temperature is maintained at 37°C. The solution is continuously gassed with 95% O2 and 5% CO2.[7]

  • Voltage Clamp: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current is recorded.

  • Pharmacological Modulation:

    • ENaC Inhibition: Amiloride (e.g., 100 µM) is added to the apical side to block the epithelial sodium channel (ENaC) and isolate the chloride current.[2][8]

    • CFTR Activation: A CFTR agonist, such as Forskolin (e.g., 10-20 µM) and IBMX (e.g., 100 µM), is added to raise intracellular cAMP levels and activate CFTR.[8][9] The test compound (e.g., "this compound") is then added.

    • CFTR Inhibition: A specific CFTR inhibitor, such as CFTRinh-172 (e.g., 10 µM), is added to confirm that the measured current is indeed mediated by CFTR.[2]

  • Data Analysis: The change in current (ΔIsc) in response to the activator is calculated as the CFTR-specific current.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.

G cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts CFTR CFTR Channel (Closed) CFTR_open CFTR Channel (Open) CFTR->CFTR_open Phosphorylation Phosphorylation Cl_out Cl- CFTR_open->Cl_out ATP ATP PKA_inactive PKA (Inactive) cAMP->PKA_inactive Binds to PKA_active PKA (Active) PKA_inactive->PKA_active Activates PKA_active->CFTR Phosphorylates (R-domain) PKA_active->CFTR_open Phosphorylates (R-domain) Cl_in Cl- Cl_in->CFTR_open Flows through

Caption: CFTR Activation Signaling Pathway.

G cluster_prep Cell Culture Preparation cluster_ussing Ussing Chamber Experiment cluster_analysis Data Analysis Isolate Isolate Primary HBE Cells Expand Expand Cells in Culture Isolate->Expand Seed Seed on Permeable Supports Expand->Seed Differentiate Differentiate at Air-Liquid Interface Seed->Differentiate Mount Mount Epithelium in Ussing Chamber Differentiate->Mount Equilibrate Equilibrate with Ringer's Solution Mount->Equilibrate Clamp Voltage Clamp to 0mV Record Baseline Isc Equilibrate->Clamp Amiloride Add Amiloride (ENaC Block) Clamp->Amiloride Activator Add 'this compound' & Forskolin/IBMX Amiloride->Activator Inhibitor Add CFTRinh-172 (CFTR Block) Activator->Inhibitor Calculate Calculate ΔIsc (Activator - Baseline) Inhibitor->Calculate Compare Compare ΔIsc with Alternative Activators

Caption: Experimental Workflow for CFTR Activator Validation.

References

A Comparative Guide to CFTR Potentiators: Genistein vs. Novel Synthetic Activators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in the cystic fibrosis (CF) field, identifying and characterizing effective CFTR potentiators is a critical endeavor. This guide provides a detailed comparison of the well-established, naturally derived isoflavone, genistein (B1671435), against a representative novel synthetic CFTR activator, drawing on experimental data to highlight differences in efficacy, mechanism of action, and experimental validation.

While the specific compound "CFTR activator 1" is not identifiable in the current scientific literature, this guide will use a representative synthetic potentiator, referred to as "Synthetic Activator," to draw a meaningful comparison. This synthetic activator represents a class of small molecules designed through high-throughput screening and medicinal chemistry efforts to directly target and potentiate the CFTR channel.

Quantitative Comparison of CFTR Potentiator Activity

The following table summarizes key quantitative data from in vitro studies, offering a direct comparison of the efficacy of genistein and a representative synthetic CFTR activator.

ParameterGenisteinSynthetic Activator (Representative)Key Findings
EC50 (Half-maximal effective concentration) ~4.4 µM (for ΔF508-CFTR)[1]~200 nM (e.g., CFTRact-J027)[2]Synthetic activators often exhibit significantly higher potency (lower EC50) than genistein.
Maximal Efficacy Increases ΔF508-CFTR activity by 3.7-fold.[3]Can fully activate CFTR chloride conductance.[2]Synthetic activators can demonstrate higher maximal efficacy in restoring CFTR function.
Fold Increase in CFTR Current (in presence of Forskolin) 3-fold for wt-CFTR, 19-fold for ΔF508-CFTR.[3]Varies by compound; can be substantial.Both compound types significantly increase CFTR-mediated currents, with a pronounced effect on mutant CFTR.
Effect on Channel Open Probability (Po) Increases Po by prolonging open time and shortening closed time.Stabilizes the open state, often by inhibiting ATP hydrolysis at NBD2.Both potentiators increase the time the CFTR channel remains open, though the precise molecular mechanism may differ.

Mechanism of Action: A Comparative Overview

Genistein:

Genistein's mechanism as a CFTR potentiator is multifaceted and believed to involve direct interaction with the CFTR protein. It has been proposed that genistein binds to the nucleotide-binding domains (NBDs) of CFTR, influencing the ATP-dependent gating cycle. Specifically, it appears to affect the rate of channel opening and closing. Some studies suggest that genistein's effect is dependent on the prior phosphorylation of the CFTR regulatory (R) domain by protein kinase A (PKA). At higher concentrations, genistein can also exhibit inhibitory effects.

Synthetic Activators:

Many novel synthetic CFTR activators are identified through high-throughput screening and are designed for high specificity and potency. Their mechanisms often involve direct binding to specific sites on the CFTR protein to stabilize the open-channel conformation. For instance, some activators may inhibit the ATPase activity of the NBDs, which prolongs the open state of the channel. Unlike genistein, which has multiple cellular effects, these synthetic activators are often developed to be highly selective for CFTR, minimizing off-target effects.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in CFTR activation and a typical experimental workflow for evaluating CFTR potentiators.

CFTR_Activation_Pathway CFTR Activation Signaling Pathway Forskolin (B1673556) Forskolin AC Adenylyl Cyclase Forskolin->AC activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP cAMP cAMP ATP_cAMP->cAMP PKA PKA (inactive) -> PKA (active) cAMP->PKA activates CFTR_inactive CFTR (inactive) PKA->CFTR_inactive phosphorylates CFTR_active CFTR (active, phosphorylated) CFTR_inactive->CFTR_active Ion_Transport Cl- Efflux CFTR_active->Ion_Transport facilitates Potentiator Genistein or Synthetic Activator Potentiator->CFTR_active potentiates

Caption: A simplified diagram of the cAMP-mediated CFTR activation pathway.

Experimental_Workflow Experimental Workflow for CFTR Potentiator Assay start Start: Cells expressing CFTR (e.g., FRT, HEK293, primary HBE) incubation Incubate with Forskolin (to raise cAMP levels) start->incubation add_compound Add Test Compound (Genistein or Synthetic Activator) incubation->add_compound measurement Measure CFTR Activity add_compound->measurement iodide_efflux YFP-Halide Influx Assay measurement->iodide_efflux High-throughput patch_clamp Patch-Clamp Electrophysiology measurement->patch_clamp Single-channel ussing_chamber Ussing Chamber on Polarized Epithelia measurement->ussing_chamber Epithelial transport analysis Data Analysis: EC50, Emax, Fold-activation iodide_efflux->analysis patch_clamp->analysis ussing_chamber->analysis

Caption: A typical workflow for screening and characterizing CFTR potentiators.

Detailed Experimental Protocols

A variety of in vitro assays are utilized to characterize and compare CFTR potentiators.

1. YFP-Halide Influx Assay:

This is a cell-based fluorescence assay commonly used for high-throughput screening.

  • Cell Lines: Fischer Rat Thyroid (FRT) or HEK293 cells stably co-expressing a halide-sensitive Yellow Fluorescent Protein (YFP) and the CFTR channel (wild-type or mutant).

  • Protocol:

    • Cells are seeded in 96-well plates.

    • For mutants with trafficking defects like ΔF508, cells may be incubated at a lower temperature (e.g., 27-30°C) for 24-48 hours to promote cell surface expression.

    • The cells are washed with a chloride-containing buffer.

    • A baseline fluorescence is measured.

    • Cells are incubated with a CFTR agonist like forskolin (to increase intracellular cAMP) and the test compound (genistein or synthetic activator) for a defined period (e.g., 10-30 minutes).

    • The chloride-containing buffer is rapidly exchanged for an iodide-containing buffer.

    • The influx of iodide through open CFTR channels quenches the YFP fluorescence, and the rate of quenching is measured over time using a plate reader.

    • The rate of fluorescence quenching is proportional to CFTR channel activity.

2. Patch-Clamp Electrophysiology:

This technique allows for the direct measurement of ion flow through single or multiple CFTR channels in a patch of the cell membrane.

  • Configuration: Inside-out or whole-cell patch-clamp configurations are used on cells expressing CFTR.

  • Protocol (Inside-Out):

    • A micropipette is used to form a high-resistance seal with the cell membrane.

    • The patch of the membrane is excised from the cell, with the intracellular side facing the bath solution.

    • The excised patch is perfused with a solution containing ATP and the catalytic subunit of PKA to activate the CFTR channels.

    • The test compound is then added to the bath solution.

    • The current flowing through the CFTR channels is recorded.

    • Analysis of the current allows for the determination of channel open probability (Po), single-channel conductance, and open/closed times.

3. Ussing Chamber Assay:

This method measures ion transport across a polarized epithelial cell monolayer.

  • Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients or immortalized cell lines are grown on permeable supports to form a polarized monolayer.

  • Protocol:

    • The cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides.

    • The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which reflects net ion transport, is measured.

    • Amiloride is typically added to the apical side to inhibit the epithelial sodium channel (ENaC).

    • A CFTR agonist (e.g., forskolin) is added to stimulate CFTR-mediated chloride secretion, resulting in an increase in Isc.

    • The test potentiator is then added, and the further increase in Isc is measured to determine the potentiation of CFTR activity.

Conclusion

Both genistein and novel synthetic activators are valuable tools for studying and potentially treating cystic fibrosis. Genistein, as a naturally occurring isoflavone, has been instrumental in elucidating the mechanisms of CFTR potentiation. However, the development of synthetic activators through targeted drug discovery programs has led to compounds with significantly greater potency and specificity. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other emerging CFTR potentiators, ultimately driving the development of more effective therapies for cystic fibrosis.

References

A Comparative Guide to CFTR Activators: Specificity and Off-Target Effects of Ivacaftor and GLPG1837

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cystic fibrosis transmembrane conductance regulator (CFTR) protein is a crucial ion channel, and its dysfunction is the underlying cause of cystic fibrosis (CF). CFTR activators, also known as potentiators, are a class of small molecules that enhance the function of CFTR channels on the cell surface. This guide provides a detailed comparison of two prominent CFTR activators: Ivacaftor (VX-770), a clinically approved drug, and GLPG1837, an investigational compound. The focus is on their specificity, off-target effects, and the experimental methodologies used to characterize them.

Mechanism of Action and Signaling Pathways

CFTR channel activation is primarily regulated by the cyclic AMP (cAMP) signaling pathway. The process begins with the activation of G-protein coupled receptors (GPCRs), leading to the production of cAMP by adenylyl cyclase. Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates the Regulatory (R) domain of the CFTR protein. This phosphorylation event, in conjunction with ATP binding to the Nucleotide-Binding Domains (NBDs), induces a conformational change that opens the channel, allowing the passage of chloride ions.[1]

CFTR potentiators like Ivacaftor and GLPG1837 act directly on the CFTR protein to increase its open probability (the likelihood of the channel being in an open state).[2][3] They are thought to bind to an allosteric site on the CFTR protein, distinct from the ATP-binding sites, thereby stabilizing the open conformation of the channel.[4][5]

CFTR Activation Pathway cluster_membrane Cell Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CFTR_closed CFTR (Closed) PKA->CFTR_closed Phosphorylates CFTR_open CFTR (Open) CFTR_closed->CFTR_open ATP Binding & Gating Cl_ion CFTR_open->Cl_ion Allows Efflux Potentiator Ivacaftor / GLPG1837 Potentiator->CFTR_open Stabilizes Open State CFTR_Activator_Discovery_Workflow HTS High-Throughput Screening (HTS) (e.g., YFP Halide Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Opt Secondary_Assays Secondary Assays (e.g., Ussing Chamber) Lead_Opt->Secondary_Assays Electrophysiology Electrophysiology (Patch Clamp) Secondary_Assays->Electrophysiology Off_Target Off-Target Screening Secondary_Assays->Off_Target Preclinical Preclinical Studies (In vivo models) Electrophysiology->Preclinical Off_Target->Preclinical YFP_Halide_Assay_Workflow Cell_Culture Culture cells expressing CFTR and YFP Add_Compound Add test compound and Forskolin (to activate CFTR) Cell_Culture->Add_Compound Add_Iodide Add Iodide-containing solution Add_Compound->Add_Iodide Measure_Fluorescence Measure YFP fluorescence over time Add_Iodide->Measure_Fluorescence Analyze_Data Analyze quenching rate Measure_Fluorescence->Analyze_Data Ussing_Chamber_Workflow Culture_Monolayer Culture epithelial cells on permeable supports Mount_Chamber Mount cell monolayer in Ussing chamber Culture_Monolayer->Mount_Chamber Equilibrate Equilibrate with Ringer's solution Mount_Chamber->Equilibrate Measure_Baseline Measure baseline short-circuit current (Isc) Equilibrate->Measure_Baseline Add_Amiloride Add Amiloride (apical) to block ENaC Measure_Baseline->Add_Amiloride Add_Activator Add CFTR activator (e.g., Forskolin) and test compound Add_Amiloride->Add_Activator Measure_Isc_Change Measure change in Isc Add_Activator->Measure_Isc_Change Add_Inhibitor Add CFTR inhibitor (e.g., CFTRinh-172) Measure_Isc_Change->Add_Inhibitor Confirm_Specificity Confirm CFTR-specific current Add_Inhibitor->Confirm_Specificity Patch_Clamp_Workflow Prepare_Cells Prepare cells expressing CFTR Form_Seal Form a high-resistance seal between micropipette and cell membrane Prepare_Cells->Form_Seal Excise_Patch Excise a membrane patch (inside-out or outside-out) Form_Seal->Excise_Patch Apply_Voltage Apply a constant voltage across the patch Excise_Patch->Apply_Voltage Perfuse_Solutions Perfuse with solutions containing ATP, PKA, and test compound Apply_Voltage->Perfuse_Solutions Record_Current Record single-channel currents Perfuse_Solutions->Record_Current Analyze_Gating Analyze channel open probability (Po), open and closed times Record_Current->Analyze_Gating

References

Cross-Validation of CFTR Activator Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Analysis of CFTR Activator Performance Across Preclinical Models

This guide provides a comparative analysis of the cystic fibrosis transmembrane conductance regulator (CFTR) activator, CFTRact-J027 , alongside other notable CFTR modulators. The data presented here is compiled from various preclinical studies to offer researchers, scientists, and drug development professionals a clear, objective overview of their relative performance and the methodologies used for their evaluation.

Quantitative Comparison of CFTR Activators

The following table summarizes the in vitro efficacy of CFTRact-J027 and other selected CFTR activators. Potency is primarily reported as the half-maximal effective concentration (EC50), representing the concentration of a compound that induces a response halfway between the baseline and maximum.

CompoundEC50Cell Line / ModelAssay MethodReference
CFTRact-J027 ~200 nMFischer Rat Thyroid (FRT) cells expressing human wild-type CFTRYFP-Halide Quenching Assay[1][2][3]
Genistein (B1671435) 4.4 µMNIH3T3 cells expressing ΔF508-CFTRNot specified[4]
Ivacaftor (VX-770) Not specifiedNot specifiedNot specified
Lubiprostone Not specifiedMouse model of constipationIntestinal fluid secretion[3]
Linaclotide Not specifiedMouse model of constipationIntestinal fluid secretion[3]

Note: Direct comparative data from multiple independent laboratories for CFTRact-J027 is limited. The data for Lubiprostone and Linaclotide are from in vivo studies and not directly comparable to the in vitro EC50 values.

Signaling Pathway of CFTR Activation

The diagram below illustrates the general signaling pathway for the activation of the CFTR channel. Activation is a multi-step process that can be influenced by various activators at different points.

CFTR_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CFTR CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open Opens AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->CFTR Binds to NBDs PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->CFTR Activator CFTR Activator (e.g., Forskolin) Activator->AC Activates Efflux Chloride Efflux CFTR_Open->Efflux Cl_ion Cl_ion->CFTR_Open

Fig. 1: Simplified signaling pathway of CFTR channel activation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of CFTR activators.

Halide-Sensitive YFP Quenching Assay

This cell-based fluorescence assay is a common high-throughput method to measure CFTR channel activity.

  • Cell Culture: Fischer Rat Thyroid (FRT) cells stably co-expressing human wild-type CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L) are cultured to confluence on 96-well black-walled microplates.

  • Assay Procedure:

    • The cells are washed with a chloride-containing buffer (e.g., PBS).

    • A baseline fluorescence of YFP is measured using a fluorescence plate reader.

    • The cells are then stimulated with a CFTR activator (e.g., CFTRact-J027) in the presence of a cAMP agonist like forskolin (B1673556) to activate CFTR.

    • The chloride-containing buffer is rapidly exchanged for an iodide-containing buffer.

    • The influx of iodide through the open CFTR channels quenches the YFP fluorescence.

    • The rate of fluorescence decrease is proportional to the CFTR-mediated halide permeability.

  • Data Analysis: The rate of fluorescence quenching is calculated and used to determine the EC50 value of the activator.

Short-Circuit Current (Isc) Measurement in Ussing Chambers

This electrophysiological technique directly measures ion transport across an epithelial monolayer.

  • Cell Culture: FRT cells expressing CFTR are seeded on permeable filter supports and allowed to form a polarized monolayer.

  • Assay Procedure:

    • The filter support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.

    • Both compartments are filled with identical physiological saline solutions, and the transepithelial voltage is clamped to 0 mV.

    • The short-circuit current (Isc), which represents the net ion flow across the epithelium, is continuously recorded.

    • A cAMP agonist (e.g., forskolin) is added to the apical side to activate CFTR.

    • The CFTR activator being tested is then added, and the change in Isc is measured.

    • A CFTR-specific inhibitor (e.g., CFTRinh-172) can be added at the end to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The magnitude of the increase in Isc upon addition of the activator reflects the potentiation of CFTR-mediated chloride secretion.

Experimental Workflow for CFTR Activator Assessment

The following diagram outlines a typical workflow for the identification and characterization of novel CFTR activators.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization cluster_preclinical Preclinical Evaluation HTS Compound Library Screening (e.g., YFP-Halide Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Analysis (EC50 Determination) Hit_ID->Dose_Response Validated Hits Electrophysiology Electrophysiological Confirmation (e.g., Ussing Chamber) Dose_Response->Electrophysiology Lead_Opt Lead Optimization Electrophysiology->Lead_Opt Confirmed Activity In_Vivo In Vivo Efficacy Studies (e.g., Mouse Models) Tox Toxicology and ADME Studies In_Vivo->Tox Candidate Candidate Drug Tox->Candidate Successful Profile Lead_Opt->In_Vivo Optimized Leads

Fig. 2: Experimental workflow for CFTR activator discovery.

This guide highlights the available data for CFTRact-J027 and provides context by comparing it with other known CFTR activators. The detailed protocols and workflows offer a standardized framework for future comparative studies, which will be essential for the robust cross-validation of these promising therapeutic agents.

References

A Comparative Analysis of CFTR Potentiators: Unveiling the Efficacy of Novel and Established Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of "CFTR activator 1," a novel pyrazolo[1,5-a]pyrimidine (B1248293) derivative, alongside established CFTR potentiators, Ivacaftor (VX-770) and Genistein. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.

Introduction to CFTR Potentiators

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein is a crucial ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes.[1] Mutations in the CFTR gene can lead to the production of a dysfunctional protein, causing the genetic disorder cystic fibrosis (CF). CFTR potentiators are a class of small molecules that aim to restore the function of defective CFTR proteins that are present on the cell surface but have impaired channel gating. By binding to the CFTR protein, these molecules increase the probability of the channel being in an open state, thereby augmenting ion flow.[2] This guide focuses on the comparative efficacy of three such potentiators.

Comparative Performance of CFTR Potentiators

The efficacy of CFTR potentiators is typically evaluated by their potency (EC50 - the concentration required to achieve 50% of the maximal effect) and their maximal efficacy (the maximum level of channel activity restored). The following table summarizes the available quantitative data for this compound, Ivacaftor, and Genistein.

PotentiatorCFTR MutantCell TypeAssayEC50Maximal Efficacy (% of Wild-Type CFTR)Reference
This compound Wild-TypeFRTYFP-based assay23 nMNot Reported[3]
Wild-Type (in presence of 50 nM Forskolin)FRTYFP-based assay342 nMNot Reported[3]
Ivacaftor (VX-770) G551DFischer Rat Thyroid (FRT)Ussing Chamber~30 nM~50%[2]
G551DHuman Bronchial Epithelial (HBE)Ussing Chamber~100 nM~40-50%
F508del (rescued)CFBEUssing Chamber12.8 nMNot Reported
Genistein G551DFRTUssing Chamber~5 µM~30%
G551DHuman Nasal EpithelialUssing Chamber~200 µM~20%
Wild-TypeCHOPatch Clamp~5 µMNot Reported

Note: Direct comparison of EC50 values should be approached with caution due to variations in experimental conditions, including the cell lines, CFTR mutations, and assay methods used.

Mechanism of Action and Signaling Pathways

CFTR channel gating is a complex process initiated by the phosphorylation of the Regulatory (R) domain by Protein Kinase A (PKA), followed by the binding and hydrolysis of ATP at the Nucleotide-Binding Domains (NBDs). This leads to conformational changes that open the channel pore. Potentiators are thought to act by binding directly to the CFTR protein, stabilizing the open-channel conformation and thereby increasing the channel open probability (Po).

CFTR_Potentiation_Pathway cluster_membrane Cell Membrane CFTR_Closed CFTR (Closed) CFTR_Open CFTR (Open) CFTR_Closed->CFTR_Open Gating CFTR_Open->CFTR_Closed Closing PKA PKA PKA->CFTR_Closed Phosphorylation ATP ATP ATP->CFTR_Closed Binding to NBDs Potentiator Potentiator (e.g., this compound, Ivacaftor) Potentiator->CFTR_Open Stabilizes Open State

Mechanism of CFTR Channel Potentiation.

Experimental Protocols

Ussing Chamber Assay for Potentiator Comparison

The Ussing chamber is a key technique for measuring ion transport across epithelial cell monolayers. This protocol outlines a typical experiment to compare the efficacy of CFTR potentiators.

Cell Culture:

  • Seed human bronchial epithelial (HBE) cells expressing the CFTR mutation of interest (e.g., G551D) onto permeable supports.

  • Culture the cells at an air-liquid interface until a differentiated, polarized monolayer is formed, as indicated by a high transepithelial electrical resistance (TEER).

Ussing Chamber Measurement:

  • Mount the permeable supports containing the cell monolayers in the Ussing chamber.

  • Bathe both the apical and basolateral sides with Krebs-bicarbonate Ringer solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Measure the baseline short-circuit current (Isc).

  • To isolate CFTR-mediated currents, first add an epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) to the apical solution.

  • Stimulate CFTR activity by adding a cAMP agonist (e.g., forskolin) to both chambers.

  • Once a stable forskolin-stimulated Isc is achieved, add the CFTR potentiator (e.g., this compound, Ivacaftor, or Genistein) in a cumulative, dose-dependent manner to the apical chamber.

  • Record the change in Isc at each concentration to determine the EC50 and maximal efficacy.

  • Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.

Patch-Clamp Electrophysiology for Single-Channel Analysis

Patch-clamp recording allows for the direct measurement of ion flow through individual CFTR channels, providing detailed insights into channel gating properties.

Cell Preparation:

  • Culture cells expressing the CFTR construct of interest (e.g., in CHO or HEK293 cells) on glass coverslips.

Excised Inside-Out Patch Recording:

  • Using a glass micropipette, form a high-resistance seal with the cell membrane (a "gigaseal").

  • Excise a small patch of the membrane, with the intracellular side facing the bath solution (inside-out configuration).

  • The bath solution should contain ATP and the catalytic subunit of PKA to activate the CFTR channels in the patch.

  • Record single-channel currents at a fixed membrane potential.

  • Perfuse the bath with different concentrations of the CFTR potentiator.

  • Analyze the recordings to determine the effect of the potentiator on the channel open probability (Po), open time, and closed time.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and characterization of novel CFTR potentiators.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_validation In Vitro Validation cluster_preclinical Preclinical Evaluation HTS Primary Screen (e.g., YFP-based assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Studies (Ussing Chamber) Hit_ID->Dose_Response Lead Compounds Patch_Clamp Single-Channel Analysis (Patch Clamp) Dose_Response->Patch_Clamp Primary_Cells Testing in Primary Human Epithelial Cells Patch_Clamp->Primary_Cells In_Vivo In Vivo Efficacy Models (e.g., CF animal models) Primary_Cells->In_Vivo

Workflow for CFTR Potentiator Discovery and Validation.

Conclusion

This comparative analysis highlights the potent activity of the novel "this compound" and provides a quantitative framework for evaluating its performance against established potentiators like Ivacaftor and Genistein. The provided experimental protocols and workflows offer a guide for researchers to conduct further comparative studies. The continued discovery and characterization of new CFTR potentiators with diverse chemical scaffolds are crucial for the development of more effective and personalized therapies for cystic fibrosis.

References

A Comparative Guide to CFTR Activators: Profiling Novel Compounds Against Established Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) activators, focusing on the efficacy of novel compounds in relation to the well-established CFTR potentiator, Ivacaftor (B1684365). Due to the limited availability of public data on the efficacy of "CFTR activator 1" across a wide range of CFTR mutations, this guide will use Ivacaftor as the primary benchmark for comparison. This approach allows for a robust evaluation of novel activators against a clinically validated therapeutic.

Introduction to CFTR Activators

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an anion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1] Mutations in CFTR can lead to defects in protein production, trafficking, or function, resulting in the accumulation of thick, sticky mucus in various organs.[1] CFTR modulators are a class of drugs that target the defective CFTR protein and are categorized as correctors, which aid in protein folding and trafficking, and potentiators (or activators), which enhance the channel's open probability.[2] This guide focuses on CFTR activators, which are crucial for mutations where the CFTR protein is present at the cell surface but exhibits defective gating.

Profile of a Novel Compound: this compound

Recent high-throughput screening efforts have identified several novel and potent CFTR activators. For the purpose of this guide, we will refer to a representative novel compound as "this compound," which is also known in scientific literature as compound 16d.[3][4]

Potency of this compound:

  • EC50: 23 nM[3][5]

  • In vitro activity: In Fischer rat thyroid (FRT) cells expressing human CFTR, "this compound" (compound 16d) potently activated the CFTR chloride channel with an EC50 of 342 nM in the presence of 50 nM Forskolin.[4] Another novel activator, CFTRact-J027, demonstrated an EC50 of approximately 200 nM for CFTR activation in FRT cells.[6][7]

While these novel activators show high potency, their efficacy across the diverse landscape of CFTR mutations is not yet well-documented in publicly available literature. The following sections will therefore compare their known characteristics with the extensive data available for Ivacaftor.

Comparative Efficacy: Ivacaftor as the Benchmark

Ivacaftor (VX-770) is the first-in-class CFTR potentiator approved for the treatment of CF in patients with specific CFTR mutations.[8] Its efficacy has been extensively studied across various classes of mutations, particularly Class III (gating) and Class IV/V (residual function) mutations.

Efficacy of Ivacaftor on Different CFTR Mutations

The following table summarizes the clinical efficacy of Ivacaftor on a selection of CFTR mutations.

CFTR Mutation ClassSpecific MutationEfficacy of Ivacaftor (Clinical Endpoint)Reference(s)
Class III (Gating) G551DMean absolute increase in ppFEV1 of 10.6% at 24 weeks.[9][8][9]
Non-G551D Gating Mutations (e.g., G178R, S549N, S549R, G551S, G1244E, S1251N, S1255P, G1349D)Mean absolute increase in ppFEV1 of 10.9% at 6 months.[2][2]
Class IV (Conductance) R117HIn adults (≥18 years), a significant improvement in ppFEV1 of 5.0 percentage points was observed.[10][1][10]
Class V (Reduced Synthesis) 3849+10kbC→TImprovement in lung clearance index.[11][11]
D1152HImprovement in lung clearance index.[11][11]

ppFEV1: percent predicted forced expiratory volume in one second.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the efficacy of CFTR activators.

Halide-Sensitive YFP Quenching Assay

This cell-based fluorescence assay is a common high-throughput screening method to identify and characterize CFTR modulators.[12]

Principle: The assay utilizes a halide-sensitive variant of the yellow fluorescent protein (YFP-H148Q/I152L) expressed in cells that also express the CFTR channel. The fluorescence of this YFP is quenched by iodide ions (I⁻). When CFTR channels are activated, they allow the influx of I⁻ into the cell, leading to a decrease in YFP fluorescence. The rate of fluorescence quenching is proportional to the CFTR channel activity.[13][14]

Protocol:

  • Cell Culture: Plate cells stably co-expressing the halide-sensitive YFP and the desired CFTR mutant in 96- or 384-well black-walled, clear-bottom plates and culture to confluence.

  • Compound Incubation: Wash the cells with a chloride-containing buffer (e.g., PBS). Add the test compounds (e.g., this compound, Ivacaftor) at various concentrations to the wells and incubate for a specified period.

  • CFTR Activation: To induce CFTR activation, add a cAMP-stimulating agent like Forskolin to the wells.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.

  • Iodide Addition: Inject an iodide-containing solution into the wells to initiate the quenching process.

  • Data Acquisition: Continuously record the YFP fluorescence over time.

  • Data Analysis: Calculate the initial rate of fluorescence decay for each well. Plot the rate of quenching against the compound concentration to determine the EC50.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard method for directly measuring the ion channel activity of CFTR at the single-channel or whole-cell level.[15][16]

Principle: This technique uses a glass micropipette with a very fine tip to form a high-resistance seal with the cell membrane. This allows for the measurement of the small ionic currents flowing through individual or populations of ion channels.[17]

Whole-Cell Recording Protocol:

  • Cell Preparation: Culture cells expressing the CFTR mutation of interest on glass coverslips.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries and fill with an intracellular solution containing a low chloride concentration.

  • Giga-seal Formation: Under a microscope, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp and Data Acquisition: Clamp the cell membrane potential at a holding potential (e.g., -40 mV). Apply voltage steps to elicit CFTR currents. Record the resulting currents using a patch-clamp amplifier and data acquisition software.

  • CFTR Activation: Perfuse the cell with an extracellular solution containing a CFTR activator (e.g., Forskolin and the test compound).

  • Data Analysis: Measure the amplitude of the current elicited by the activator. The increase in current reflects the potentiation of CFTR channel activity.

Signaling Pathways and Experimental Workflows

CFTR Activation Signaling Pathway

The canonical pathway for CFTR activation involves phosphorylation by Protein Kinase A (PKA).[18] Agonists that increase intracellular cyclic AMP (cAMP) levels, such as Forskolin, activate PKA, which then phosphorylates the Regulatory (R) domain of the CFTR protein.[18][19] This phosphorylation event, coupled with ATP binding to the Nucleotide-Binding Domains (NBDs), leads to a conformational change that opens the channel pore, allowing chloride and bicarbonate ions to flow through.[18]

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_open_channel Agonist Agonist GPCR GPCR Agonist->GPCR Binds AC Adenylate Cyclase GPCR->AC Activates ATP_to_cAMP ATP -> cAMP AC->ATP_to_cAMP CFTR_Channel CFTR Channel (Closed) CFTR_Channel_Open CFTR Channel (Open) PKA_inactive PKA (inactive) PKA_active PKA (active) PKA_inactive->PKA_active cAMP R_Domain R-Domain (unphosphorylated) PKA_active->R_Domain Phosphorylates R_Domain_P R-Domain (phosphorylated) R_Domain->R_Domain_P NBDs NBDs R_Domain_P->NBDs Channel_Opening Channel Opening NBDs->Channel_Opening ATP ATP ATP->NBDs Binds Ion_Flow Cl- / HCO3- Flow

Caption: Canonical CFTR activation pathway via cAMP and PKA.

Experimental Workflow for CFTR Activator Comparison

The following diagram outlines a typical workflow for the discovery and characterization of novel CFTR activators and their comparison with existing modulators.

Experimental_Workflow HTS High-Throughput Screening (e.g., YFP Assay) Hit_Identification Hit Identification & Prioritization HTS->Hit_Identification Dose_Response Dose-Response Analysis (EC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays Dose_Response->Secondary_Assays Patch_Clamp Patch-Clamp Electrophysiology Secondary_Assays->Patch_Clamp Ussing_Chamber Ussing Chamber (Epithelial Transport) Secondary_Assays->Ussing_Chamber Mutation_Panel Efficacy on a Panel of CFTR Mutations Patch_Clamp->Mutation_Panel Ussing_Chamber->Mutation_Panel Comparison Comparison with Benchmark Activator (e.g., Ivacaftor) Mutation_Panel->Comparison Preclinical_Studies Preclinical In Vivo Studies Comparison->Preclinical_Studies

Caption: Workflow for CFTR activator evaluation.

Conclusion

The discovery of novel, highly potent CFTR activators like "this compound" is a promising development in the field of CF therapeutics. However, a comprehensive understanding of their efficacy requires rigorous testing across the wide spectrum of CFTR mutations. The established clinical and in vitro data for Ivacaftor serves as a critical benchmark for these evaluations. The experimental protocols and workflows detailed in this guide provide a framework for the systematic characterization of new CFTR activators, with the ultimate goal of developing more effective and personalized treatments for individuals with Cystic Fibrosis.

References

A Researcher's Guide to the Synergistic Effects of CFTR Potentiators and Correctors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects observed when combining a CFTR activator (potentiator) with various corrector molecules. The following sections detail the enhanced efficacy of combination therapies, present supporting experimental data, and outline the methodologies used to assess these effects.

The primary therapeutic strategy for cystic fibrosis (CF) caused by mutations like F508del involves a dual approach: "correctors" to address protein misfolding and trafficking to the cell surface, and "potentiators" (also known as activators) to enhance the channel gating function of the CFTR protein once it is at the membrane.[1] While correctors alone can increase the amount of CFTR at the cell surface, these rescued proteins often have impaired channel opening. By adding a potentiator, the function of these corrector-rescued channels can be significantly boosted, leading to synergistic or additive therapeutic effects.[2][3]

Comparative Efficacy of Corrector/Potentiator Combinations

The clinical development of CFTR modulators has progressed from dual to triple combination therapies, showing increasing efficacy. The data below summarizes key clinical outcomes for combinations involving the potentiator ivacaftor (B1684365) with different correctors for patients homozygous for the F508del mutation.

Therapy Corrector(s) Potentiator Mean Improvement in ppFEV1 *Mean Reduction in Sweat Chloride (mmol/L)
Lumacaftor/IvacaftorLumacaftorIvacaftor2.6 - 4.0%[4]~25
Tezacaftor/IvacaftorTezacaftorIvacaftor4.0%[4]~29
Elexacaftor/Tezacaftor/IvacaftorElexacaftor, TezacaftorIvacaftor13.8 - 14.3%[1]-45.1[1]

% change in percent predicted forced expiratory volume in 1 second (ppFEV1) is a key measure of lung function in CF patients.

Experimental Assessment of Synergy

The synergistic effects of CFTR correctors and potentiators are quantified using a variety of in vitro and ex vivo assays. These experiments measure both the amount of CFTR protein reaching the cell surface and its subsequent function as a chloride channel.

Key Experimental Protocols

1. Western Blotting for CFTR Maturation

This biochemical assay is used to assess the efficacy of correctors in rescuing the misfolded F508del-CFTR protein from degradation. It distinguishes between the immature, core-glycosylated form (Band B) located in the endoplasmic reticulum and the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi apparatus to the cell surface.[5]

  • Cell Lysis: Cells expressing F508del-CFTR (e.g., CFBE41o- cells) are incubated with the corrector compound(s) for 24-48 hours. The cells are then washed and lysed in a buffer containing detergents (e.g., RIPA buffer) to solubilize proteins.[6]

  • Protein Quantification: The total protein concentration in the lysate is determined using a standard method like the BCA assay to ensure equal loading.

  • Gel Electrophoresis: A specific amount of protein lysate (e.g., 20 µg) is loaded onto a polyacrylamide gel (e.g., 6% or 4-15% gradient gel) and separated by size using SDS-PAGE.[7]

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[7]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to CFTR. This is followed by incubation with a secondary antibody conjugated to an enzyme (like HRP) that enables chemiluminescent detection.[6]

  • Analysis: The intensity of Band B and Band C is quantified. An effective corrector will show a significant increase in the ratio of Band C to Band B, indicating improved protein maturation and trafficking.[5]

2. Ussing Chamber Assay for Ion Transport

The Ussing chamber is an electrophysiological technique that measures ion transport across an epithelial cell monolayer. It provides a direct functional readout of CFTR channel activity.[2][8]

  • Cell Culture: Polarized epithelial cells (e.g., primary human bronchial epithelial cells) are grown on permeable filter supports until they form a confluent monolayer with high transepithelial electrical resistance (TEER).[2]

  • Corrector Incubation: The cell monolayers are incubated with the corrector compound(s) for 24-48 hours to allow for CFTR rescue and trafficking.[2]

  • Measurement Setup: The filter support with the cell monolayer is mounted in an Ussing chamber, separating two chambers filled with physiological Ringer's solution. The system is equipped with electrodes to measure and clamp the voltage across the epithelium.[8]

  • Assay Protocol:

    • The baseline short-circuit current (Isc), which represents the net ion transport, is measured.

    • Amiloride is added to block the epithelial sodium channel (ENaC), isolating the chloride current.

    • A cAMP agonist like forskolin (B1673556) is added to activate PKA and subsequently the CFTR channels.

    • The potentiator ("CFTR activator 1") is then added to the apical chamber to assess the potentiation of the forskolin-stimulated current.

    • A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-dependent.

  • Analysis: A synergistic effect is demonstrated when the increase in Isc after the addition of the potentiator is significantly greater in cells pre-treated with a corrector compared to untreated cells.

3. YFP-Halide Influx Assay

This is a cell-based fluorescence assay used for high-throughput screening of CFTR modulators. It measures CFTR-mediated iodide influx by the quenching of a halide-sensitive yellow fluorescent protein (YFP).[9][10]

  • Cell Preparation: Cells co-expressing F508del-CFTR and the YFP halide sensor are plated in multi-well plates (e.g., 384-well).[11]

  • Corrector Incubation: Cells are incubated with corrector compounds for 24-48 hours.

  • Assay Protocol:

    • The cells are washed, and a buffer containing a cAMP agonist (e.g., forskolin) and the potentiator is added to activate and potentiate the CFTR channels.

    • The plate is placed in a fluorescence plate reader, and baseline YFP fluorescence is measured.

    • An iodide-containing solution is injected into the wells. The influx of iodide through active CFTR channels quenches the YFP fluorescence.

  • Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity. A synergistic effect is observed when the quenching rate in cells treated with both a corrector and a potentiator is greater than the sum of the effects of each compound alone.[11][12]

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental procedures, the following diagrams illustrate the key pathways and workflows.

G cluster_0 Experimental Workflow for Synergy Assessment cluster_1 Functional Assays start Seed F508del-CFTR Expressing Cells incubate_corr Incubate with Corrector (24-48h) start->incubate_corr wash Wash to Remove Compound incubate_corr->wash assay Perform Functional Assay wash->assay western Western Blot (Assess Maturation) assay->western ussing Ussing Chamber (Assess Ion Transport) assay->ussing yfp YFP-Halide Assay (Assess Ion Influx) assay->yfp add_act Add cAMP Agonist + Potentiator ('Activator 1') assay->add_act For functional assays analyze Analyze Data for Synergy western->analyze ussing->analyze yfp->analyze add_act->ussing add_act->yfp G cluster_pathway CFTR Activation and Modulation Pathway cluster_cftr CFTR Protein agonist GPCR Agonist gpcr GPCR agonist->gpcr binds gprotein G Protein gpcr->gprotein activates ac Adenylyl Cyclase gprotein->ac activates atp_camp ATP -> cAMP ac->atp_camp pka PKA (inactive) atp_camp->pka cAMP activates pka_active PKA (active) pka->pka_active cftr_closed CFTR Channel (Closed) Phosphorylated R-Domain pka_active->cftr_closed phosphorylates cftr_open CFTR Channel (Open) ATP Bound cftr_closed->cftr_open ATP Binding cftr_open->cftr_closed Channel Gating atp_hydrolysis ATP Hydrolysis cftr_open->atp_hydrolysis leads to atp_hydrolysis->cftr_closed closes channel corrector Corrector (e.g., Lumacaftor, Tezacaftor) er F508del-CFTR (Misfolded in ER) corrector->er rescues folding & trafficking potentiator Potentiator ('Activator 1') potentiator->cftr_closed increases open probability membrane F508del-CFTR (At Membrane) er->membrane

References

Independent Verification of CFTR Activator Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the CFTR activator, CFTRact-J027 , with other well-established CFTR activators, namely Ivacaftor (B1684365) and Genistein (B1671435) . The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive overview of their mechanisms of action, potency, and the experimental protocols used for their characterization.

Quantitative Data Summary

The following table summarizes the key quantitative data for the compared CFTR activators, allowing for a direct comparison of their potency and mechanism.

ActivatorMechanism of ActionTargetPotency (EC50)Key Features
CFTRact-J027 Direct CFTR ActivatorWild-Type CFTR~200-300 nM[1][2][3][4]Activates CFTR chloride conductance without elevating cytoplasmic cAMP.[3][4] Requires a basal level of CFTR phosphorylation for activity.[2]
Ivacaftor (VX-770) CFTR PotentiatorGating-mutant CFTR (e.g., G551D) and Wild-Type CFTR~1.5 nM (for G551D and ΔF508)[5], 25-100 nM (for F508del and G551D)[6]Directly binds to the CFTR channel to increase its open probability.[7][8]
Genistein CFTR PotentiatorPhosphorylated Wild-Type and Mutant CFTR~3.5 - 4.4 µM[9]Potentiates CFTR channel activity after phosphorylation by PKA.[10][11][12]

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of CFTR activators.

Cell-Based High-Throughput Screening (HTS) for CFTR Activators

This assay is designed to rapidly screen large compound libraries for their ability to activate CFTR-mediated chloride transport.

  • Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing human wild-type CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).[13][14][15][16][17]

  • Principle: The YFP variant is sensitive to quenching by iodide ions (I⁻). Activation of CFTR channels leads to an influx of I⁻ into the cells, causing a decrease in YFP fluorescence. The rate of fluorescence quenching is proportional to the CFTR channel activity.[13][14][15][16]

  • Protocol:

    • Plate FRT-CFTR-YFP cells in 96- or 384-well microplates and grow to confluence.

    • Wash the cells with a chloride-containing buffer.

    • Add the test compounds at desired concentrations. A low concentration of a cAMP agonist like forskolin (B1673556) (e.g., 125 nM) is often included to provide a basal level of CFTR phosphorylation.[17]

    • Place the plate in a fluorescence plate reader.

    • Initiate the assay by adding an iodide-containing solution.

    • Monitor the decrease in YFP fluorescence over time.

    • The initial rate of fluorescence decrease is calculated to determine CFTR activity.

Short-Circuit Current (Isc) Measurement in Polarized Epithelial Cells

This electrophysiological technique provides a quantitative measure of net ion transport across a polarized epithelial monolayer and is a gold standard for assessing CFTR function.[18][19][20][21][22][23]

  • Cell Culture: FRT cells expressing CFTR or primary human bronchial epithelial cells are cultured on permeable filter supports (e.g., Transwell® or Snapwell™ inserts) until a polarized, high-resistance monolayer is formed.[18][19]

  • Apparatus: The filter support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral compartments.[18][21]

  • Principle: The Ussing chamber setup uses voltage-clamp circuitry to measure the short-circuit current (Isc), which is the current required to nullify the spontaneous transepithelial voltage. The Isc is a direct measure of the net active ion transport across the epithelium.

  • Protocol:

    • Mount the cell-seeded filter in the Ussing chamber, bathed in physiological saline on both sides.

    • Maintain the temperature at 37°C and bubble the solutions with 95% O₂/5% CO₂.

    • Measure the baseline Isc.

    • To isolate CFTR-mediated chloride current, other ion channels can be blocked (e.g., amiloride (B1667095) to block epithelial sodium channels).

    • Add CFTR activators (e.g., forskolin to raise cAMP, followed by the test compound) to the apical or basolateral side.

    • Record the change in Isc. An increase in the downward current (apical-to-basolateral anion flow) indicates CFTR activation.

    • Confirm the observed current is CFTR-specific by adding a CFTR-selective inhibitor (e.g., CFTRinh-172).[18]

In Vivo Mouse Model of Constipation

This model is used to assess the efficacy of CFTR activators in stimulating intestinal fluid secretion and alleviating constipation.

  • Animal Model: Loperamide-induced constipation model in mice. Loperamide (B1203769) is an opioid-receptor agonist that inhibits intestinal motility and fluid secretion.[3][4][24]

  • Principle: Activation of CFTR in the intestinal epithelium leads to chloride and fluid secretion into the lumen, which can counteract the dehydrating effects of loperamide and normalize stool consistency and output.

  • Protocol:

    • Administer loperamide to mice (e.g., intraperitoneally) to induce constipation.

    • Administer the test CFTR activator (e.g., orally or intraperitoneally).

    • Collect and analyze stool pellets over a defined period (e.g., 3 hours).[3][24]

    • Measure key parameters: total stool weight, number of stool pellets, and stool water content.

    • Compare the results to control groups (vehicle-treated and non-constipated mice).

    • To confirm the effect is CFTR-dependent, the experiment can be repeated in CFTR knockout mice.[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of the compared CFTR activators and the workflow of the key experimental assays.

CFTR_Activation_Pathways cluster_cAMP cAMP-dependent Pathway cluster_activators CFTR Activators GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates CFTR_inactive CFTR (inactive) PKA->CFTR_inactive Phosphorylates CFTR_phosphorylated CFTR (phosphorylated) CFTR_inactive->CFTR_phosphorylated CFTR_active CFTR (Active) Cl- Channel Open CFTR_phosphorylated->CFTR_active Genistein Genistein Genistein->CFTR_phosphorylated Potentiates CFTRactJ027 CFTRact-J027 CFTRactJ027->CFTR_phosphorylated Directly Activates Ivacaftor Ivacaftor CFTR_gating_mutant CFTR (Gating Mutant) Ivacaftor->CFTR_gating_mutant Directly Potentiates CFTR_gating_mutant->CFTR_active

Figure 1: Signaling pathways for CFTR activation by different activators.

HTS_Workflow Start Start Plate_Cells Plate FRT-CFTR-YFP cells in 96-well plate Start->Plate_Cells Add_Compounds Add test compounds (+/- low forskolin) Plate_Cells->Add_Compounds Incubate Incubate Add_Compounds->Incubate Add_Iodide Add Iodide Solution Incubate->Add_Iodide Measure_Fluorescence Measure YFP fluorescence in plate reader Add_Iodide->Measure_Fluorescence Analyze_Data Calculate initial rate of fluorescence quenching Measure_Fluorescence->Analyze_Data Identify_Hits Identify active compounds (hits) Analyze_Data->Identify_Hits End End Identify_Hits->End

Figure 2: Workflow for the YFP-based high-throughput screening assay.

Isc_Workflow Start Start Culture_Cells Culture polarized epithelial cells on permeable supports Start->Culture_Cells Mount_in_Ussing_Chamber Mount support in Ussing Chamber Culture_Cells->Mount_in_Ussing_Chamber Measure_Baseline Measure baseline short-circuit current (Isc) Mount_in_Ussing_Chamber->Measure_Baseline Add_Activator Add CFTR activator to apical or basolateral side Measure_Baseline->Add_Activator Record_Isc_Change Record change in Isc Add_Activator->Record_Isc_Change Add_Inhibitor Add CFTR inhibitor Record_Isc_Change->Add_Inhibitor Confirm_Specificity Confirm CFTR-specific current Add_Inhibitor->Confirm_Specificity End End Confirm_Specificity->End

Figure 3: Workflow for the short-circuit current (Isc) measurement.

Conclusion

The independent verification of a CFTR activator's mechanism is crucial for its development as a potential therapeutic agent. This guide highlights the distinct characteristics of CFTRact-J027, Ivacaftor, and Genistein.

  • CFTRact-J027 emerges as a potent, direct activator of wild-type CFTR that operates independently of the cAMP signaling pathway, making it a promising candidate for conditions characterized by reduced intestinal fluid secretion, such as constipation.[3][4] Its efficacy in animal models underscores its potential clinical utility.[3][4]

  • Ivacaftor is a highly potent potentiator, particularly effective for specific CFTR gating mutations.[7][8] Its direct binding and mechanism of increasing channel open probability have set a benchmark for CFTR modulator drugs.

  • Genistein , a naturally occurring isoflavone, acts as a potentiator for phosphorylated CFTR.[10][11][12] While less potent than synthetic modulators, it has been a valuable tool for studying CFTR function.

The choice of an appropriate CFTR activator for research or therapeutic development will depend on the specific application, the target CFTR variant, and the desired mechanism of action. The experimental protocols and comparative data presented in this guide provide a solid foundation for making informed decisions in the field of CFTR modulation.

References

Benchmarking a Novel CFTR Activator Against Current Cystic Fibrosis Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical novel therapeutic, "CFTR Activator 1," against established Cystic Fibrosis (CF) therapies. The objective is to offer a clear, data-driven benchmark for researchers and drug development professionals evaluating new compounds targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The information on current therapies is based on published clinical trial data, while the data for "this compound" is representative of a promising preclinical candidate.

Mechanism of Action Overview

Cystic Fibrosis is a genetic disorder caused by mutations in the CFTR gene, which leads to a dysfunctional CFTR protein. This protein is an ion channel responsible for transporting chloride ions across the cell membrane of epithelial cells.[1][2] Its dysfunction results in thick, sticky mucus in various organs, particularly the lungs and digestive system.[2][3]

Current CF therapies, known as CFTR modulators, aim to correct the function of the faulty protein.[4] They are categorized as:

  • Correctors: These drugs, such as lumacaftor, tezacaftor, and elexacaftor, help the misfolded CFTR protein to fold correctly and traffic to the cell surface.

  • Potentiators: Ivacaftor is a potentiator that works by increasing the opening probability of the CFTR channel on the cell surface, allowing for better chloride ion flow.

The most effective treatments to date are combination therapies that include both correctors and a potentiator, such as the triple-combination therapy elexacaftor-tezacaftor-ivacaftor (Trikafta).

"this compound" is conceptualized as a novel small molecule that directly activates the CFTR channel, promoting chloride transport. Its mechanism is hypothesized to be independent of the need for separate corrector and potentiator molecules, potentially offering a streamlined therapeutic approach.

Quantitative Data Comparison

The following table summarizes the in vitro and clinical efficacy of current CFTR modulators compared to the hypothetical preclinical data for "this compound."

Therapeutic Agent Mechanism of Action In Vitro Chloride Transport (% of Normal) Mean Absolute Change in ppFEV1 Mean Absolute Change in Sweat Chloride (mmol/L) Applicable CFTR Mutations
Ivacaftor (Kalydeco®) Potentiator~50% (for G551D mutation)+10.6 percentage points-48.1Gating mutations (e.g., G551D)
Lumacaftor/Ivacaftor (Orkambi®) Corrector/Potentiator~15-20%+2.6 to +4.0 percentage points-24.8 to -31.1Homozygous F508del
Tezacaftor/Ivacaftor (Symdeko®) Corrector/Potentiator~25%+4.0 percentage points-29.0Homozygous F508del & certain other mutations
Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®) Corrector/Corrector/Potentiator~60-80%+10 to +14.3 percentage points-41.7 to -45.1At least one F508del mutation
This compound (Hypothetical) Direct ActivatorUp to 75% (in F508del homozygous primary human bronchial epithelial cells)Data not yet availableData not yet availablePotentially broad applicability

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the efficacy of CFTR-targeting compounds.

In Vitro Chloride Transport Assay (Ussing Chamber)

Objective: To measure CFTR-mediated chloride transport across a polarized epithelial cell monolayer.

Methodology:

  • Primary human bronchial epithelial cells from CF patients (e.g., homozygous for F508del) are cultured on permeable supports until they form a polarized and differentiated monolayer.

  • The permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral sides of the cell layer.

  • The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), a measure of ion transport, is recorded.

  • A chloride ion gradient is established across the monolayer.

  • The cells are treated with a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (B1673556) to activate CFTR through the cAMP pathway.

  • The test compound ("this compound" or a current modulator) is added to the apical or basolateral side, and the change in Isc is measured.

  • A CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-specific.

  • The increase in Isc is proportional to the rate of chloride transport through CFTR.

Sweat Chloride Test

Objective: To measure the concentration of chloride in sweat, a diagnostic and functional biomarker for CF.

Methodology:

  • A small area of skin on the forearm is cleaned and dried.

  • Two electrodes are placed on the skin. One is covered with a gauze pad soaked in pilocarpine (B147212), a sweat-inducing medication.

  • A weak electrical current is applied to deliver the pilocarpine into the skin (pilocarpine iontophoresis).

  • After the stimulation period, the electrodes are removed, and the area is cleaned.

  • A sweat collection device is placed over the stimulated area to collect sweat for a specified period.

  • The collected sweat is analyzed to determine the chloride concentration.

  • In a clinical trial setting, this measurement would be taken at baseline and at various time points after initiation of the investigational therapy.

Pulmonary Function Tests (Spirometry)

Objective: To assess lung function by measuring the volume and/or speed of air that can be inhaled and exhaled.

Methodology:

  • The patient sits (B43327) upright and wears a nose clip to ensure that all air passes through their mouth.

  • The patient takes a deep breath in and then blows out as hard and as fast as they can into a mouthpiece connected to a spirometer.

  • The key measurement for CF clinical trials is the forced expiratory volume in one second (FEV1).

  • The FEV1 is expressed as a percentage of the predicted value for a person of the same age, sex, and height (percent predicted FEV1 or ppFEV1).

  • Measurements are taken at baseline and at regular intervals throughout the clinical trial to assess the change in lung function over time.

Visualizations

Signaling Pathway for CFTR Activation

Caption: General pathway of CFTR channel activation, including the hypothetical direct activation by "this compound".

Experimental Workflow for Evaluating a Novel CFTR Activator

Experimental_Workflow start Compound Discovery (e.g., High-Throughput Screening) preclinical Preclinical Evaluation start->preclinical in_vitro In Vitro Assays (e.g., Ussing Chamber on HBE cells) preclinical->in_vitro in_vivo In Vivo Models (e.g., CF mouse models) preclinical->in_vivo clinical Clinical Trials in_vitro->clinical Promising Data in_vivo->clinical Promising Data phase1 Phase I (Safety & Dosing in healthy volunteers) clinical->phase1 phase2 Phase II (Efficacy & Safety in CF patients) phase1->phase2 phase3 Phase III (Large-scale efficacy & safety) phase2->phase3 approval Regulatory Approval (e.g., FDA, EMA) phase3->approval

Caption: A generalized workflow for the development and evaluation of a novel CFTR activator.

References

Safety Operating Guide

Proper Disposal of CFTR Activator 1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for CFTR Activator 1, ensuring the safety of laboratory personnel and compliance with regulatory standards.

It is important to note that "this compound" is not a universally standardized name, and different suppliers may use this designation for different chemical compounds. Therefore, the first and most critical step is to identify the specific compound you are working with by referencing the manufacturer's label and the corresponding Safety Data Sheet (SDS). This document will provide specific details on hazards and disposal requirements.

This guide will provide general procedures for the safe disposal of laboratory chemicals of this nature and will also present specific information for two compounds that have been identified as "this compound" by different suppliers.

General Disposal Procedures for Laboratory Chemicals

The following steps provide a general framework for the disposal of chemical waste, including compounds like CFTR activators. These procedures are based on established laboratory safety protocols and regulatory guidelines.

  • Identification and Segregation :

    • Always treat this compound as hazardous chemical waste unless the SDS explicitly states otherwise.

    • Do not mix this compound waste with other waste streams, such as biohazardous waste, sharps, or general trash.

    • Segregate waste based on chemical compatibility to prevent dangerous reactions.

  • Waste Containment :

    • Use a designated, properly labeled, and chemically resistant container for the collection of this compound waste.

    • The container should have a secure, tight-fitting lid to prevent spills and evaporation.

    • Ensure the container is in good condition and free from leaks or cracks.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name of the CFTR activator, including its CAS number if known.

    • Indicate the concentration and the date when the waste was first added to the container.

  • Storage :

    • Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from sources of ignition and incompatible chemicals.

    • Do not accumulate large quantities of waste in the laboratory. Follow institutional limits on the volume of waste that can be stored.

  • Disposal Request :

    • Once the waste container is full or has reached the designated accumulation time limit, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

    • Follow your institution's specific procedures for requesting a chemical waste pickup.

Crucially, never dispose of this compound or other chemical waste down the drain or in the regular trash. This can lead to environmental contamination and may be a violation of local, state, and federal regulations.

Identified "this compound" Compounds

Below is a table summarizing information for two distinct compounds that have been marketed as "this compound." Researchers must verify which of these, if any, corresponds to the material in their possession.

IdentifierChemical NameCAS NumberMolecular FormulaSupplier Example
Compound A 5-​((2-​(2-​(allyloxy)​phenyl)​-​1-​cyanoethenyl)​-​z)​-​3-​amino-​1h-​pyrazole-​4-​carbonitrile354576-90-2C₁₆H₁₃N₅OMerck (as Cact-A1)
Compound B Not available2768261-09-0C₂₇H₂₇N₅O₄MedChemExpress

Experimental Protocols

While this document focuses on disposal, the principles of safe handling during experimentation are paramount. Always consult the specific experimental protocol and the SDS before use. General best practices include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powdered forms or preparing solutions.

  • Spill Response: Be prepared for spills. Have a spill kit readily available and be familiar with the procedures for cleaning up chemical spills of this nature. In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal of this compound start Start: Have CFTR Activator 1 Waste identify Identify Specific Compound (Check Label & SDS) start->identify sds_available SDS Available? identify->sds_available follow_sds Follow Specific Disposal Instructions in SDS sds_available->follow_sds Yes general_protocol Follow General Hazardous Chemical Waste Protocol sds_available->general_protocol No collect Collect in Labeled, Compatible Container follow_sds->collect general_protocol->collect store Store in Designated Satellite Accumulation Area collect->store request Request Pickup by Institutional EHS store->request end End: Proper Disposal request->end

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。